Etidronic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14860-53-8 (tetra-potassium salt) | |
| Record name | Etidronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023028 | |
| Record name | Etidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline], Solid | |
| Record name | Etidronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2893 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.15e+01 g/L | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2809-21-4, 25211-86-3, 7414-83-7 | |
| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etidronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etidronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxyethylidenediphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etidronic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-199 | |
| Record name | Etidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Etidronic Acid's Mechanism of Action in Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanisms by which etidronic acid, a first-generation non-nitrogenous bisphosphonate, inhibits bone resorption. It provides a comprehensive overview of its molecular and cellular actions, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the critical pathways involved.
Introduction to this compound and Bone Resorption
Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In various pathological conditions, such as osteoporosis and Paget's disease, excessive osteoclast activity leads to a net loss of bone mass.[1] this compound addresses this imbalance by primarily targeting osteoclasts, thereby reducing their resorptive capacity.[1][2] As a synthetic analogue of endogenous pyrophosphate, its structure allows it to bind to hydroxyapatite (B223615) crystals in the bone matrix, making it a targeted agent for sites of active bone turnover.[1]
Molecular and Cellular Mechanisms of Action
This compound's inhibitory effects on bone resorption are multifaceted, involving direct actions on osteoclasts and indirect effects via osteoblasts.
Direct Effects on Osteoclasts
The primary mechanism involves the uptake of this compound by osteoclasts during the resorption process, leading to the disruption of essential cellular functions and eventual apoptosis.[1][2]
2.1.1. Formation of Cytotoxic ATP Analogs and Induction of Apoptosis
Once internalized by osteoclasts, this compound is metabolized by aminoacyl-tRNA synthetases into non-hydrolyzable adenosine (B11128) triphosphate (ATP) analogs.[3] These cytotoxic metabolites, such as AppCCl2p-type molecules, compete with endogenous ATP, disrupting intracellular energy-dependent processes and ultimately triggering programmed cell death (apoptosis) of the osteoclasts.[4][5] This leads to a reduction in the number of active osteoclasts at the site of resorption.[2]
References
- 1. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 2. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zoledronic acid induces formation of a pro-apoptotic ATP analogue and isopentenyl pyrophosphate in osteoclasts in vivo and in MCF-7 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Zoledronic acid induces formation of a pro-apoptotic ATP analogue and isopentenyl pyrophosphate in osteoclasts in vivo and in MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Molecular Pathway of Etidronic Acid in Osteoclast Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidronic acid, a first-generation, non-nitrogen-containing bisphosphonate, is a well-established therapeutic agent for the treatment of bone disorders characterized by excessive osteoclast activity, such as Paget's disease and hypercalcemia of malignancy.[1][2] Unlike their more potent nitrogen-containing counterparts, non-nitrogenous bisphosphonates like this compound induce osteoclast apoptosis through a distinct molecular mechanism. This technical guide provides a comprehensive overview of the core molecular pathway of this compound in inducing osteoclast apoptosis, with a focus on data presentation, detailed experimental protocols, and visual representations of the key processes.
Molecular Mechanism of Action
The primary mechanism by which this compound induces apoptosis in osteoclasts is through its intracellular metabolism into cytotoxic analogs of adenosine (B11128) triphosphate (ATP).[1][3] Once this compound is endocytosed by the osteoclast, it is recognized by aminoacyl-tRNA synthetases, which mistakenly incorporate it into ATP molecules. This results in the formation of non-hydrolyzable ATP analogs. These cytotoxic metabolites competitively inhibit ATP-dependent enzymes and processes within the osteoclast, leading to a disruption of cellular energy metabolism and the initiation of the apoptotic cascade.[1][3] This mechanism is fundamentally different from that of nitrogen-containing bisphosphonates, which inhibit farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway.
The downstream effects of this energy-deprived state include the activation of effector caspases, particularly caspase-3, which orchestrate the systematic dismantling of the cell.[3] This leads to the characteristic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3] this compound has also been shown to disrupt the actin rings in mature osteoclasts, further impairing their bone-resorbing function.[2]
Signaling Pathway Diagram
Caption: Molecular pathway of this compound-induced osteoclast apoptosis.
Quantitative Data Summary
While much of the literature describes the qualitative effects of this compound, specific quantitative data on a dose-dependent induction of osteoclast apoptosis is not extensively tabulated. The following table summarizes the reported effects of this compound and provides context with other bisphosphonates.
| Bisphosphonate Class | Compound | Target Osteoclast Process | Reported Effect | Concentration Range (in vitro) | Reference |
| Non-Nitrogen-containing | This compound | Apoptosis | Induces apoptosis and disrupts actin rings in mature osteoclasts. | Not specified in snippets | [2] |
| Non-Nitrogen-containing | This compound | Caspase-3 Activation | Causes apoptosis involving caspase-3 activation. | Not specified in snippets | [3] |
| Non-Nitrogen-containing | Clodronate | Apoptosis | Induces osteoclast apoptosis. | Not specified in snippets | [3] |
| Nitrogen-containing | Zoledronic Acid | Apoptosis | Induces caspase-3-mediated apoptosis in osteoclast precursors and mature osteoclasts. | 100 µM | |
| Nitrogen-containing | Alendronate | Apoptosis | Induces apoptosis of mature osteoclasts. | Not specified in snippets | [3] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the molecular pathway of this compound in osteoclast apoptosis. These are generalized methods and may require optimization for specific experimental conditions.
Osteoclast Culture and Differentiation
This protocol describes the generation of mature osteoclasts from bone marrow macrophages.
-
Cell Source: Bone marrow cells are harvested from the long bones of mice or rats.
-
Culture Medium: α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.
-
Differentiation: Bone marrow macrophages are plated at a density of 1 x 10^5 cells/well in a 96-well plate. To induce differentiation into osteoclasts, the culture medium is supplemented with 50 ng/mL RANKL. The medium is replaced every 2-3 days.
-
Verification: After 5-7 days, the formation of mature, multinucleated osteoclasts is confirmed by tartrate-resistant acid phosphatase (TRAP) staining. TRAP-positive cells with three or more nuclei are considered mature osteoclasts.
Caption: Experimental workflow for osteoclast culture and differentiation.
Osteoclast Apoptosis Assay (TUNEL Staining)
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Treatment: Mature osteoclasts are treated with varying concentrations of this compound for 24-48 hours. A vehicle-treated group serves as a negative control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, according to the manufacturer's instructions.
-
Counterstaining and Visualization: Nuclei are counterstained with DAPI. The cells are then visualized using a fluorescence microscope. TUNEL-positive nuclei (green fluorescence) indicate apoptotic cells.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: this compound-treated and control osteoclasts are lysed using a chilled lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
Caspase-3 Reaction: A standardized amount of protein from each lysate is incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA, in a reaction buffer.
-
Measurement: The release of the chromophore p-nitroaniline (pNA) is measured by reading the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity is calculated by comparing the absorbance of the treated samples to that of the untreated control.
Caption: Experimental workflow for Caspase-3 activity assay.
Detection of ATP Analogs
This protocol outlines a method for identifying the cytotoxic ATP analogs formed in this compound-treated osteoclasts.
-
Metabolite Extraction: Osteoclasts treated with this compound are harvested, and intracellular metabolites are extracted using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Sample Preparation: The extracts are centrifuged to remove cellular debris, and the supernatant is dried and reconstituted in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis: The samples are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Detection: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to specifically detect the parent and fragment ions of the predicted etidronate-containing ATP analog.
-
Data Interpretation: The presence of the specific ATP analog in the this compound-treated samples, and its absence in control samples, confirms the intracellular metabolism of the drug.
Conclusion
The molecular pathway of this compound in inducing osteoclast apoptosis is centered on its intracellular conversion to non-hydrolyzable, cytotoxic ATP analogs. This leads to a disruption of cellular energetics and the activation of the intrinsic apoptotic pathway, culminating in the programmed cell death of the osteoclast. This mechanism is distinct from that of nitrogen-containing bisphosphonates, highlighting the diversity of action within this important class of bone-resorbing inhibitors. The experimental protocols and diagrams provided in this guide offer a framework for the continued investigation and understanding of the molecular pharmacology of this compound and other non-nitrogen-containing bisphosphonates.
References
- 1. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Etidronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of etidronic acid (HEDP), a widely used bisphosphonate, with a focus on laboratory-scale preparation. The information compiled herein is intended to equip researchers and professionals in drug development with the necessary details to produce high-purity this compound for experimental use.
Chemical Synthesis of this compound
The most prevalent and economically viable method for synthesizing this compound in a laboratory setting involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with glacial acetic acid (CH₃COOH).[1][2] Variations of this method, including the use of acetic anhydride (B1165640) or phosphorous acid, have also been reported to achieve high yields.[1][3]
Core Reaction Principle
The fundamental reaction proceeds through the formation of intermediate acetyl phosphites, which then rearrange and react further with acetic acid. Subsequent hydrolysis of the reaction mixture yields this compound. The overall stoichiometry for the primary reaction is:
2 PCl₃ + CH₃COOH + 5 H₂O → C₂H₈O₇P₂ + 6 HCl[1]
Detailed Experimental Protocol
This protocol outlines a common laboratory procedure for the synthesis of this compound.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap (to absorb HCl fumes).
-
Heating mantle with a temperature controller.
-
Distillation apparatus.
Procedure:
-
Initial Setup: In a well-ventilated fume hood, charge the three-neck flask with glacial acetic acid. Begin stirring and cool the flask in an ice bath.
-
Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride dropwise from the dropping funnel to the cooled acetic acid. Maintain a low temperature (below 45°C) during the addition to control the exothermic reaction.[4]
-
Reaction: After the addition is complete, gradually raise the temperature of the reaction mixture. The specific temperature and duration can be varied to optimize the yield. A common approach is to heat the mixture to between 45°C and 60°C and hold for a period, followed by a higher temperature reflux.[4][5] One patent suggests heating to 45-65°C, holding for 3 hours, and then further reacting at a higher temperature.[5] Another indicates a temperature range of 40-80°C during addition, followed by heating to 100-130°C for 4-5 hours.
-
Hydrolysis: After the initial reaction, the mixture is carefully hydrolyzed. This is typically achieved by the slow addition of water or by steam distillation.[4] The hydrolysis step is also exothermic and should be performed with caution. This step converts any remaining intermediates and acyl chlorides to this compound and acetic acid, respectively.
-
Removal of Volatiles: The crude this compound solution is then subjected to distillation to remove excess acetic acid and the hydrochloric acid byproduct.[4] This is often done under reduced pressure to lower the distillation temperature and prevent degradation of the product.
Purification of this compound
For many laboratory applications, particularly in drug development, the crude this compound must be further purified to remove residual starting materials, byproducts, and colored impurities. Recrystallization is the most effective method for achieving high purity.
Recrystallization Protocol
Principle: This process relies on the principle that the solubility of this compound and impurities differ in a given solvent system. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, pure crystals of this compound will form, leaving the impurities dissolved in the mother liquor.[6][7]
Solvent System: An aqueous solution of hydrochloric acid (e.g., 20% HCl) has been reported as an effective solvent for the recrystallization of this compound. Water is also a viable solvent, given that this compound is highly soluble in hot water and less so in cold water.[8]
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent (e.g., 20% HCl or deionized water) in a beaker or Erlenmeyer flask.[7] Gentle heating and stirring will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[9]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, the cooling process should be gradual and undisturbed.[6] Covering the container can help slow the cooling rate.[8]
-
Further Cooling: Once the solution has reached room temperature and crystal formation has slowed, the flask can be placed in an ice bath to maximize the yield of crystals.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and dissolved impurities.[10]
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature to remove any residual solvent.
Data Presentation: Synthesis and Purification Parameters
The following tables summarize quantitative data from various reported methods for the synthesis of this compound.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reactants | PCl₃, Glacial Acetic Acid | PCl₃, Acetic Acid, Water, HCl | Acetic Acid, PCl₃/H₃PO₃ |
| Molar Ratio (Acetic Acid:PCl₃) | - | 1 : 0.8-1.2 | - |
| Temperature (°C) | 25 - 120[2] | Addition: < 45; Reaction: 45-80[4][5] | 75[3] |
| Reaction Time (hours) | - | 2-5[5] | 24[3] |
| Solvent | None (neat) | None (neat) | Methanesulfonic acid[3] |
Table 2: Reported Yields and Purity of this compound
| Method | Reported Yield (%) | Reported Purity (%) | Reference |
| PCl₃ and Glacial Acetic Acid | > 95 | up to 97 | [2] |
| PCl₃, Acetic Acid, Water, HCl | - | - | [5] |
| Acetic Acid, PCl₃/H₃PO₃ | - | - | [3] |
Experimental Protocols: Quality Control and Analysis
To ensure the purity and identity of the synthesized this compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in D₂O is expected to show a characteristic signal for the methyl group protons.[11][12]
-
³¹P NMR: The phosphorus NMR spectrum provides a clear indication of the presence of the two phosphonate (B1237965) groups and is a powerful tool for assessing purity and identifying phosphorus-containing impurities.[13][14][15] The chemical shift is referenced to 85% H₃PO₄.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying this compound from potential impurities.
A Representative HPLC Method: [17][18][19]
-
Column: A mixed-mode column such as Amaze HD (4.6x50 mm, 5 µm, 100Å) is suitable for separating polar, acidic compounds like this compound.[17]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) (ACN) and an aqueous buffer (e.g., 80% ACN with 20 mM ammonium (B1175870) formate (B1220265) at pH 3).[17] The retention time can be adjusted by varying the ACN concentration, buffer pH, and buffer concentration.[17]
-
Detection: Since this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed.[1][17] A post-column derivatization method followed by fluorescence detection can also be used for sensitive analysis.[20]
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway of this compound from Phosphorus Trichloride and Acetic Acid.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. HPLC Separation of Alendronic, Ibandronic, Etidronic Acids | SIELC Technologies [sielc.com]
- 2. thfine.com [thfine.com]
- 3. Optimized Synthesis of Etidronate | Semantic Scholar [semanticscholar.org]
- 4. CN1827625A - Process for synthesis of hydroxy ethidene diphosphoric acid - Google Patents [patents.google.com]
- 5. CN103570760A - Method for producing this compound - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. famu.edu [famu.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. youtube.com [youtube.com]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. This compound(2809-21-4) 1H NMR spectrum [chemicalbook.com]
- 12. mimedb.org [mimedb.org]
- 13. This compound | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 31P [nmr.chem.ucsb.edu]
- 16. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 17. helixchrom.com [helixchrom.com]
- 18. helixchrom.com [helixchrom.com]
- 19. helixchrom.com [helixchrom.com]
- 20. A sensitive post-column photochemical derivatization/fluorimetric detection system for HPLC determination of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Etidronic Acid: A Comprehensive Technical Review of its Pharmacological Properties and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidronic acid, a first-generation non-nitrogenous bisphosphonate, has historically been a cornerstone in the management of various bone metabolism disorders. As an analogue of inorganic pyrophosphate, it exhibits a strong affinity for hydroxyapatite (B223615) crystals in the bone matrix. This technical guide provides an in-depth analysis of the pharmacological properties and pharmacokinetic profile of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Pharmacological Properties
Mechanism of Action
This compound's primary mechanism of action involves its binding to hydroxyapatite bone mineral, which leads to the inhibition of bone resorption by osteoclasts.[1][2] Unlike nitrogen-containing bisphosphonates, this compound is not metabolized and is taken up by osteoclasts.[2] Inside the osteoclast, it is incorporated into cytotoxic ATP analogues that induce osteoclast apoptosis, thereby reducing bone turnover.[2]
At higher concentrations, this compound can also inhibit bone mineralization, a property that distinguishes it from many other bisphosphonates and necessitates intermittent dosing regimens in certain therapeutic applications to avoid osteomalacia.[3]
Caption: Mechanism of action of this compound.
Therapeutic Uses
This compound has been utilized in the treatment of several conditions characterized by excessive bone resorption:
-
Paget's Disease of Bone: It helps in reducing the accelerated bone turnover, leading to a decrease in bone pain and biochemical markers of disease activity.[4][5]
-
Osteoporosis: Particularly in postmenopausal women, cyclical etidronate therapy has been shown to increase bone mineral density and reduce the incidence of vertebral fractures.[6][7][8]
-
Hypercalcemia of Malignancy: Intravenous administration of this compound is effective in lowering elevated serum calcium levels in cancer patients.[9][10]
-
Heterotopic Ossification: It is used to prevent and treat abnormal bone formation in soft tissues following events like spinal cord injury or total hip arthroplasty.[8]
Adverse Effects
The most commonly reported adverse effects are gastrointestinal disturbances, such as nausea and diarrhea.[8] A significant concern with continuous high-dose etidronate therapy is the impairment of bone mineralization, which can lead to osteomalacia and an increased risk of fractures.[3][5]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by poor oral absorption and rapid clearance from plasma, with a significant portion of the drug sequestered in the bone.
Caption: Pharmacokinetic workflow of this compound.
Absorption
Oral bioavailability of this compound is low, estimated to be around 3%.[3] Food, particularly calcium-containing products, can significantly reduce its absorption.
Distribution
Following absorption, this compound is rapidly cleared from the plasma. A substantial portion, approximately 50% of the absorbed dose, is taken up by the bone, where it can remain for extended periods.
Metabolism
This compound is not metabolized in the body.[3]
Excretion
The fraction of this compound that is not taken up by the bone is excreted unchanged by the kidneys. Unabsorbed drug is eliminated in the feces.[3] The plasma elimination half-life is estimated to be between 1 to 6 hours.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Oral Bioavailability | ~3% | [3] |
| Plasma Elimination Half-life | 1-6 hours | [3] |
| Therapeutic Dosages | ||
| Paget's Disease | 5-20 mg/kg/day orally | [8] |
| Osteoporosis (cyclical therapy) | 400 mg/day orally for 14 days, every 3 months | [7][8][11] |
| Hypercalcemia of Malignancy | 7.5 mg/kg/day intravenously for 3-7 days | [9][10] |
| Heterotopic Ossification | 10-20 mg/kg/day orally | [8] |
| Clinical Efficacy | ||
| Increase in Lumbar Spine BMD (1 year, osteoporosis) | Average of 4.5% | [6] |
| Increase in Total Body BMD (1 year, postmenopausal osteoporosis) | 5.6% | [11] |
| Normalization of Serum Calcium (Hypercalcemia of Malignancy) | Achieved in ~73% of patients | [9] |
Experimental Protocols
Protocol for Cyclical Etidronate in Postmenopausal Osteoporosis
-
Study Design: A controlled clinical trial involving postmenopausal women diagnosed with osteoporosis based on clinical examination, humoral tests, and bone densitometry.[11]
-
Patient Population: Postmenopausal women aged between 53 and 66 years with a diagnosis of osteoporosis.[11]
-
Treatment Regimen:
-
Outcome Measures:
Protocol for Intravenous Etidronate in Hypercalcemia of Malignancy
-
Study Design: A double-blind, placebo-controlled study.[10]
-
Patient Population: Patients with known malignant disease and persistent hypercalcemia despite adequate hydration, with a serum creatinine (B1669602) level of ≤ 1.5 mg/dL.[9]
-
Treatment Regimen:
-
Active Group: Intravenous etidronate disodium (B8443419) at a dose of 7.5 mg/kg/day, infused over two to four hours, for 3 to 7 consecutive days.[9][10]
-
Placebo Group: Received a placebo infusion.[10]
-
-
Outcome Measures:
Protocol for Etidronate in Paget's Disease of Bone
-
Study Design: Monotherapy and combined therapy studies.[4]
-
Patient Population: Patients diagnosed with Paget's disease of bone.[4]
-
Treatment Regimen:
-
Outcome Measures:
-
Primary: Reduction in serum alkaline phosphatase and urinary hydroxyproline (B1673980) levels.[4]
-
Secondary: Improvement in clinical symptoms such as bone pain.[4]
-
Conclusion
This compound, as a first-generation bisphosphonate, has played a significant role in the therapeutic landscape of bone disorders. Its unique pharmacological profile, characterized by direct inhibition of osteoclast activity and an impact on bone mineralization, has defined its clinical utility and limitations. A thorough understanding of its pharmacokinetics, particularly its low oral absorption and long retention in bone, is crucial for optimizing its therapeutic regimens. While newer, more potent bisphosphonates have largely superseded this compound, its study continues to provide valuable insights into the fundamental mechanisms of bone biology and the principles of bisphosphonate therapy.
References
- 1. This compound | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [this compound therapy in Paget's disease of bone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etidronate disodium in the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical experience with etidronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five years of clinical experience with intermittent cyclical etidronate for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous etidronate in the management of malignant hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etidronate disodium for treating hypercalcaemia of malignancy: a double blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Treatment of postmenopausal osteoporosis with etidronate] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of Etidronic Acid with Hydroxyapatite Crystals in the Bone Matrix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate interaction between etidronic acid, a first-generation bisphosphonate, and hydroxyapatite (B223615) (HA) crystals, the primary mineral component of the bone matrix. This document delves into the core aspects of this interaction, including binding affinity, dissolution inhibition, and morphological changes, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Interaction: Binding of this compound to Hydroxyapatite
This compound's therapeutic efficacy in bone disorders stems from its strong affinity for hydroxyapatite. This binding is a critical first step that anchors the drug to the bone matrix, where it can then exert its effects on bone cells, primarily osteoclasts.
Binding Affinity Data
| Compound | Binding Parameter | Value | Method | Source |
| This compound | Ki (inhibition constant) | 91 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |
| Alendronate | Ki | 61 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |
| Ibandronate | Ki | 116 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |
| Risedronate | Ki | 85 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |
| Zoledronate | Ki | 81 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |
| Clodronate | Ki | 806 µM | Competitive radioligand binding assay with [14C]-alendronate on human bone | [1] |
Binding Affinity Rank Order: Based on kinetic studies of hydroxyapatite crystal growth inhibition, the binding affinity of several bisphosphonates has been ranked as follows: Zoledronate > Alendronate > Ibandronate > Risedronate > Etidronate > Clodronate[2].
Proposed Binding Mechanism
This compound, with its P-C-P backbone, is a structural analog of pyrophosphate. This structure allows it to chelate calcium ions on the surface of hydroxyapatite crystals. The proposed mechanism involves the two phosphonate (B1237965) groups binding to calcium ions, anchoring the this compound molecule to the mineral surface. The hydroxyl group at the R1 position is also believed to contribute to this binding affinity[3].
References
- 1. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
Etidronic Acid: A Deep Dive into its Effects on Bone Turnover and Remodeling Markers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Etidronic acid, a first-generation, non-nitrogen-containing bisphosphonate, has long been a subject of study in the management of metabolic bone diseases. Its primary mechanism involves the modulation of bone turnover by targeting osteoclast activity. This technical guide provides a comprehensive overview of the effects of this compound on key biochemical markers of bone formation and resorption. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile in the context of bone metabolism.
Mechanism of Action
This compound exerts its effects on bone through several mechanisms, primarily centered on the inhibition of osteoclast-mediated bone resorption. Unlike nitrogen-containing bisphosphonates, which inhibit farnesyl pyrophosphate synthase, this compound's mode of action is through the formation of non-hydrolyzable cytotoxic ATP analogs.[1]
Once administered, this compound has a strong affinity for hydroxyapatite (B223615) crystals in the bone matrix, particularly at sites of active bone remodeling.[2] Osteoclasts, the cells responsible for bone resorption, ingest the this compound-bound bone matrix. Inside the osteoclast, this compound is metabolized into a toxic analog of adenosine (B11128) triphosphate (ATP).[1] This ATP analog interferes with intracellular enzymatic processes, ultimately inducing osteoclast apoptosis (programmed cell death) and thereby reducing bone resorption.[1][2][3]
At higher concentrations, this compound can also interfere with bone mineralization, an effect that is minimized through intermittent cyclical therapy regimens.[4][5]
Signaling Pathways
The induction of osteoclast apoptosis by this compound is a key component of its mechanism of action. The following diagram illustrates the proposed intracellular signaling pathway.
Effects on Bone Turnover Markers
This compound administration leads to significant changes in the levels of various biochemical markers of bone turnover. These markers are broadly categorized into those reflecting bone formation and those indicating bone resorption.
Bone Formation Markers
Markers of bone formation are typically proteins or enzymes released by osteoblasts during the process of bone matrix synthesis.
| Marker | Effect of this compound | Study Population | Key Findings |
| Serum Alkaline Phosphatase (ALP) | Decrease | Paget's Disease | Significant decreases were observed after 6 months of therapy with 5, 10, or 20 mg/kg/day.[6] In another study, a statistically significant fall was noted after 6 months of treatment with 20 mg/kg/day.[1] |
| Decrease | Postmenopausal Osteoporosis | In a 3-year cyclical treatment study (400 mg/day for 14 days every 3 months), serum bone ALP fell to 83% of baseline at 6-12 months (p < 0.001).[2] | |
| Serum Osteocalcin (B1147995) | Decrease | Postmenopausal Osteoporosis | In a 3-year cyclical treatment study, serum osteocalcin fell to 75% of baseline at 6-12 months (p < 0.001).[2] |
| Increase | Glucocorticoid-Induced Bone Loss | In a short-term study, postmenopausal women treated with prednisone (B1679067) and cyclical etidronate showed a 27.4% increase in osteocalcin levels (p < 0.01).[7] | |
| Serum Procollagen Type I N-terminal Propeptide (P1NP) | Decrease | Paget's Disease | Three months of oral etidronate resulted in the normalization of serum PICP (a related marker) levels.[8] |
Bone Resorption Markers
Markers of bone resorption are breakdown products of bone matrix components, primarily type I collagen, released during osteoclastic activity.
| Marker | Effect of this compound | Study Population | Key Findings |
| Urinary Hydroxyproline | Decrease | Paget's Disease | Significant decreases were noted after 6 months of therapy with 5, 10, or 20 mg/kg/day.[6] A statistically significant fall was also observed in another study with a 20 mg/kg/day dose.[1] |
| Serum C-terminal telopeptide of type I collagen (CTX) | Not extensively reported in early etidronate studies. | - | Newer bisphosphonates are more commonly evaluated with this marker. |
| Urinary N-terminal telopeptide of type I collagen (NTX) | Not extensively reported in early etidronate studies. | - | Newer bisphosphonates are more commonly evaluated with this marker. |
| Serum cross-linked carboxy-terminal telopeptide of type I collagen (ICTP) | Decrease | Glucocorticoid-Induced Bone Loss | A short-term study in postmenopausal women on prednisone showed a 19.4% decrease in ICTP with etidronate treatment (p < 0.01).[7] |
Experimental Protocols
The methodologies employed in clinical trials investigating etidronate's effects on bone turnover markers vary depending on the patient population and study objectives. Below are summaries of typical experimental protocols.
Cyclical Etidronate Therapy for Postmenopausal Osteoporosis
A common regimen for postmenopausal osteoporosis involves cyclical administration to minimize the risk of mineralization defects.
-
Patient Population: Postmenopausal women with diagnosed osteoporosis, often with existing vertebral fractures.
-
Treatment Regimen: A typical cycle consists of oral etidronate (e.g., 400 mg/day) for 14 days, followed by a 76-day period of calcium supplementation (e.g., 500 mg/day elemental calcium). This 90-day cycle is repeated for the duration of the study, often 2 to 3 years.[2]
-
Biochemical Marker Analysis:
-
Sample Collection: Fasting morning blood and urine samples are collected at baseline and at regular intervals (e.g., 3, 6, 12, 24, and 36 months) during the study.
-
Assays:
-
Serum Alkaline Phosphatase: Measured using standard automated enzymatic assays.
-
Serum Osteocalcin: Determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Urinary Hydroxyproline: Often measured by high-performance liquid chromatography (HPLC) and expressed as a ratio to urinary creatinine (B1669602) to account for variations in urine concentration.
-
-
Continuous Etidronate Therapy for Paget's Disease
In Paget's disease, a more continuous, higher-dose regimen may be employed for a defined period.
-
Patient Population: Patients with symptomatic Paget's disease and elevated biochemical markers of bone turnover.
-
Treatment Regimen: Oral etidronate administered daily at doses ranging from 5 to 20 mg/kg of body weight for a period of up to 6 months.[4][6]
-
Biochemical Marker Analysis:
-
Sample Collection: Serum and urine samples are collected at baseline and at regular intervals during and after the treatment period.
-
Assays:
-
Serum Alkaline Phosphatase: Standard automated enzymatic assays.
-
Urinary Hydroxyproline: HPLC, expressed as a ratio to creatinine.
-
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for a clinical trial evaluating the effect of this compound on bone turnover markers.
References
- 1. [Treatment of 10 cases of symptomatic Paget's disease with etidronate (EHDP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of cyclical etidronate in osteoporosis: changes after completion of 3 years treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone histomorphometric changes after cyclic therapy with phosphate and etidronate disodium in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term follow-up of therapy with intermittent etidronate disodium in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Literature search strategies - Systematic review of the use of bone turnover markers for monitoring the response to osteoporosis treatment: the secondary prevention of fractures, and primary prevention of fractures in high-risk groups - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sodium etidronate in the treatment of Paget's disease of bone. A study of long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of etidronate on glucocorticoid-induced bone degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A patient with Paget's disease of bone treated with etidronate disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Etidronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etidronic acid, a first-generation bisphosphonate, is a well-established active pharmaceutical ingredient (API) primarily used in the treatment of bone disorders such as osteoporosis and Paget's disease. Its efficacy and formulation development are intrinsically linked to its physicochemical properties, most notably its solubility and stability. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. The information is compiled from publicly available data and is intended to support research, development, and formulation activities. This guide includes detailed experimental protocols for solubility and stability testing, quantitative data summarized in tabular format, and a diagrammatic representation of its mechanism of action.
Introduction
This compound (1-hydroxyethylidene-1,1-diphosphonic acid), often referred to as HEDP, is a non-nitrogenous bisphosphonate.[1] Its therapeutic effect is derived from its ability to adsorb onto hydroxyapatite (B223615) crystals in the bone matrix, thereby inhibiting bone resorption by osteoclasts.[1][2] A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable pharmaceutical dosage forms. This document synthesizes available technical information on these key properties.
Solubility Profile of this compound
This compound's solubility is a key parameter for its formulation, particularly for liquid dosage forms and for predicting its dissolution behavior from solid forms. It is generally characterized as being highly soluble in polar solvents.
Qualitative Solubility
This compound is soluble in water, methanol, and ethanol.[3][4] Its structure, containing multiple hydroxyl and phosphonic acid groups, allows for significant hydrogen bonding with polar solvents, contributing to its solubility.[5] Conversely, it is insoluble in non-polar solvents like acetic acid.[6]
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain, and reported values show significant discrepancies. The following table summarizes the available data. It is recommended that researchers verify these values under their specific experimental conditions.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation(s) |
| Water | 20 | 69 | [6][7] |
| Water | Not Specified | 1.15 | [2] |
| Methanol | Not Specified | Slightly Soluble | [8] |
| Ethanol | Not Specified | Soluble | [3][4] |
| Acetic Acid | Not Specified | Insoluble | [6] |
Note: The significant difference in reported water solubility values (69 g/100 mL vs. 1.15 g/100 mL) highlights the necessity of independent experimental determination.
Stability Profile of this compound
This compound exhibits good chemical stability under various conditions, a favorable characteristic for a pharmaceutical compound. However, it is susceptible to degradation under specific stress conditions.
General Stability
This compound is stable at high pH values and is not easily hydrolyzed.[3] It demonstrates considerable thermal stability, showing excellent scale and corrosion inhibition effects at temperatures up to 250°C in industrial applications.[3] It is also generally stable under normal light and heat conditions.[3]
Stability Under Stress Conditions
-
pH: While stable at high pH, its stability can be affected by pH changes. A comprehensive pH-stability profile should be determined as part of formulation development.
-
Oxidation: this compound is incompatible with strong oxidizing agents.[8] It is also known to be degraded by oxidative biocides, with approximately 30% decomposition observed in the presence of 5 mg/L of residual chlorine.[3]
-
Photostability: While generally stable under normal light, dedicated photostability studies according to ICH Q1B guidelines are necessary to fully characterize its light sensitivity.
-
Thermal Stability: As mentioned, it is thermally stable under normal conditions. Forced degradation studies at elevated temperatures are recommended to identify potential degradation products and pathways.
| Condition | Stability | Notes | Citation(s) |
| High pH | Stable | Resistant to hydrolysis at elevated pH. | [3] |
| Acidic/Alkaline Conditions | Good | Better tolerance than other organophosphoric acids. | [3] |
| Thermal (up to 250°C) | Stable | Shows good stability at high temperatures. | [3] |
| Light | Generally Stable | Specific photostability studies are recommended. | [3] |
| Oxidizing Agents | Unstable | Incompatible with strong oxidizers. | [8] |
| Chlorine | Unstable | Subject to degradation by residual chlorine. | [3] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical testing guidelines.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound powder (of known purity)
-
Selected solvents (e.g., purified water, methanol, ethanol, acetone)
-
Temperature-controlled orbital shaker/incubator
-
Centrifuge
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical method for quantification (e.g., HPLC-CAD, IC)
Procedure:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of the selected solvent in a sealed flask. Ensure enough solid is present to maintain saturation throughout the experiment.
-
Equilibration: Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25°C and 37°C). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Phase Separation: Immediately filter the collected aliquot through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the diluted filtrate using a validated stability-indicating analytical method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility in units of g/100 mL or mg/mL. The experiment should be performed in triplicate for each solvent and temperature combination.
Experimental Workflow for Solubility Determination
Protocol for Stability Testing (ICH Guideline Approach)
This protocol outlines a stability study based on the principles of the ICH Q1A(R2) guideline for forced degradation and long-term stability.
Objective: To evaluate the stability of this compound under various stress conditions and establish its degradation profile.
Materials:
-
This compound powder
-
Solutions for stress testing: Hydrochloric acid (e.g., 0.1 N), Sodium hydroxide (B78521) (e.g., 0.1 N), Hydrogen peroxide (e.g., 3%)
-
Purified water
-
Stability chambers (for controlled temperature, humidity, and light)
-
Validated stability-indicating HPLC method
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and store at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and store at room temperature.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose solid this compound powder and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation), withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of this compound remaining and the formation of any degradation products.
-
Assess peak purity to ensure that the chromatographic peak of this compound is free from any co-eluting degradants.
-
Calculate degradation kinetics (e.g., degradation rate constants and half-life) if sufficient data points are collected.
-
Long-Term and Accelerated Stability Studies:
-
Store this compound in containers simulating the proposed packaging under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[9]
-
Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
Workflow for Forced Degradation Study
Mechanism of Action
This compound's primary therapeutic application is in bone diseases, where it functions by inhibiting bone resorption. The following diagram illustrates its mechanism of action at the cellular level.
Mechanism of Action of this compound
Conclusion
This compound is a chemical entity with high aqueous solubility and generally good stability, making it suitable for various pharmaceutical formulations. However, the existing public data on its quantitative solubility is inconsistent, and detailed information on its degradation kinetics is sparse. It is particularly susceptible to degradation by oxidizing agents like chlorine. Therefore, for any drug development program, it is imperative to conduct thorough, in-house experimental verification of its solubility and stability profiles using validated, stability-indicating analytical methods as outlined in this guide. The provided protocols and diagrams serve as a foundational resource for researchers and scientists working with this important API.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound:an efficient and environmentally friendly water treatment and electroplating assistant_Chemicalbook [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound [drugfuture.com]
- 7. This compound, 2809-21-4 [thegoodscentscompany.com]
- 8. This compound CAS#: 2809-21-4 [m.chemicalbook.com]
- 9. database.ich.org [database.ich.org]
A Technical Guide to the Synthesis of Novel Fatty Acid Derivatives of Etidronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of novel fatty acid derivatives of etidronic acid. Bisphosphonates, such as this compound, are potent inhibitors of bone resorption, but their high hydrophilicity leads to poor oral bioavailability.[1] The esterification of this compound with fatty acids to create more lipophilic prodrugs is a promising strategy to enhance their therapeutic potential.[1] This document details the synthetic methodologies, experimental protocols, and quantitative data for the preparation of these derivatives, providing a comprehensive resource for researchers in drug discovery and development.
Synthetic Strategies and Methodologies
The core approach to synthesizing fatty acid derivatives of this compound involves the esterification of the hydroxyl group of this compound with a fatty acid chloride. This process yields (1-acyloxyethylidene)-1,1-bisphosphonic acids. A key study by Turhanen and Vepsäläinen outlines two primary schemes for synthesizing these compounds, including derivatives with decanoyl, lauroyl, palmitoyl, stearoyl, and oleoyl (B10858665) side chains.[1][2]
A general two-step procedure is employed for the synthesis of several fatty acid derivatives of this compound. The first step involves the reaction of the tetramethyl ester of this compound with a fatty acid chloride, followed by deprotection of the phosphonate (B1237965) groups using trimethylsilyl (B98337) bromide (TMSBr).[1][3][4][5]
A separate multi-step synthesis has been described for the oleoyl derivative, starting from the tetramethyl ester of (1-hydroxyethylidene)-1,1-bisphosphonic acid.[1][4] This pathway involves the formation of an intermediate P,P'-dimethyl ester, which is then fully deprotected.[1][4]
Quantitative Data Summary
The following table summarizes the synthesized compounds and their reported yields.
| Compound | Acyl Group | Overall Yield (%) | Reference |
| 1a | Decanoyl | 34-39 | [1][3] |
| 1b | Lauroyl | 34-39 | [1] |
| 1c | Palmitoyl | 34-39 | [1] |
| 1d | Stearoyl | 34-39 | [1] |
| 1e | Oleoyl | Not specified in the same manner, synthesized via a different route. | [1] |
| 3 (disodium salt of P,P'-dimethyl ester of 1e) | Oleoyl | 95 (for the demethylation step) | [1][4] |
Experimental Protocols
The following are detailed experimental protocols derived from the published literature for the synthesis of fatty acid derivatives of this compound.[1]
General Procedure for the Synthesis of (1-Acyloxyethylidene)-1,1-bisphosphonic Acids (1a-d)
This protocol describes a two-step synthesis for the decanoyl, lauroyl, palmitoyl, and stearoyl derivatives.
Step 1: Acylation of Tetramethyl (1-hydroxyethylidene)-1,1-bisphosphonate
-
To a solution of tetramethyl (1-hydroxyethylidene)-1,1-bisphosphonate in acetonitrile (B52724) (MeCN), add 1.1 equivalents of the respective fatty acid chloride (RCOCl).
-
Heat the reaction mixture at 50-55 °C for 2-3 days.
-
After the reaction is complete, purify the crude product by column chromatography on silica (B1680970) gel using an eluent of ethyl acetate-methanol (9:1, v/v).
Step 2: Deprotection of the Phosphonate Esters
-
Dissolve the purified product from Step 1 in acetonitrile (MeCN).
-
Add 4.4 equivalents of trimethylsilyl bromide (Me₃SiBr) to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by adding methanol (B129727) (MeOH) and stir for an additional hour.
-
Evaporate the solvent in vacuo to yield the final product. The reported overall yield for this two-step process is in the range of 34-39%.[1][3]
Synthesis of (1-Oleoyloxyethylidene)-1,1-bisphosphonic Acid Tetramethyl Ester (2) and its Derivatives
This protocol outlines the specific synthesis pathway for the oleoyl derivative.
Step 1: Synthesis of (1-Oleoyloxyethylidene)-1,1-bisphosphonic Acid Tetramethyl Ester (2)
-
The synthesis of the starting tetramethyl ester is a prerequisite. The specific acylation conditions to yield compound 2 are analogous to the first step of the general procedure but with oleoyl chloride.
Step 2: Partial Demethylation to P,P'-Dimethyl Ester Disodium (B8443419) Salt (3)
-
Dissolve the tetramethyl ester (2) in anhydrous acetone.
-
Add 1.9 equivalents of sodium iodide (NaI).
-
Heat the mixture at 55 °C for 24 hours.
-
The resulting disodium salt (3) precipitates and can be collected. This step proceeds with a reported yield of 95%.[1][4]
Step 3: Complete Deprotection to (1-Oleoyloxyethylidene)-1,1-bisphosphonic Acid (1e)
-
To obtain the fully deprotected acid form (1e) from the tetramethyl ester (2), dissolve compound 2 in acetonitrile (MeCN).
-
Add 4.4 equivalents of trimethylsilyl bromide (Me₃SiBr) at room temperature and stir for 3 hours.
-
Add methanol (MeOH) and stir for 1 hour.
-
Evaporate the solvents to yield the product (1e) in approximately 100% yield.[1][4]
Step 4: Conversion of Disodium Salt (3) to the Acid Form (4)
-
Suspend the disodium salt (3) in diethyl ether.
-
Add a calculated amount of 0.2 M hydrochloric acid (HCl) (approximately 2.05 equivalents).
-
Separate the aqueous layer, and extract the product into a suitable organic solvent.
-
Dry the organic phase (e.g., with Na₂SO₄) and evaporate the solvent to obtain the P,P'-dimethyl ester in its acid form (4).[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways described above.
Caption: General synthesis of (1-acyloxyethylidene)-1,1-bisphosphonic acids (1a-d).
Caption: Synthesis of the oleoyl derivative of this compound and its esters.
Signaling Pathways and Mechanism of Action
Bisphosphonates primarily exert their effects by inhibiting osteoclast-mediated bone resorption. While the specific signaling pathways for these novel fatty acid derivatives are still under investigation, it is hypothesized that they act as prodrugs, releasing the active etidronate molecule upon hydrolysis in vivo. The increased lipophilicity is expected to enhance cell membrane permeability, leading to higher intracellular concentrations of the active bisphosphonate in target cells like osteoclasts.
The anticipated mechanism of action, following the hydrolysis of the fatty acid ester, would be the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway. This inhibition disrupts the prenylation of small GTP-binding proteins, which is essential for osteoclast function and survival, ultimately leading to apoptosis of these cells.
Further research is required to elucidate the specific biological activities and signaling pathways affected by these novel fatty acid-etidronate conjugates. Their unique physicochemical properties may lead to altered pharmacokinetics and biodistribution, potentially offering new therapeutic applications beyond bone diseases.
References
Etidronic Acid as a Decorporation Agent for Heavy Metal Analysis: A Technical Guide
Introduction
Internal contamination with heavy metals and radionuclides poses a significant health risk, necessitating the development of effective decorporation agents to enhance their excretion from the body.[1] Chelation therapy is a primary medical intervention for treating heavy metal poisoning, involving the administration of chelating agents that bind to metals in the bloodstream, forming a stable, excretable complex.[2][3] While agents like diethylenetriaminepentaacetic acid (DTPA) are standard for certain transuranic elements like plutonium and americium, they are less effective for others, such as uranium.[1][4] This has driven research into alternative agents.
Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is a first-generation bisphosphonate with a strong affinity for metal ions.[][6] Its established use in treating bone diseases and as a carrier for radiopharmaceuticals, coupled with its potent metal-binding capabilities, has led to its investigation as a decorporation agent, particularly for uranium.[1][][7] This technical guide provides an in-depth overview of this compound's mechanism, efficacy, and the experimental protocols used to evaluate its role in heavy metal decorporation and analysis.
Mechanism of Action: Chelation
This compound functions as a chelating agent, a molecule that can form multiple bonds to a single metal ion.[8] Its structure, featuring two phosphonate (B1237965) groups and one hydroxyl group, allows it to act as a polydentate ligand, forming a stable six-membered ring structure with metal ions.[1][9] This process, known as chelation, sequesters the metal ion, neutralizing its reactivity and rendering it water-soluble. The resulting metal-etidronate complex is then filtered by the kidneys and excreted in the urine, effectively removing the heavy metal from the body.[2]
References
- 1. Europium(III) Meets this compound (HEDP): A Coordination Study Combining Spectroscopic, Spectrometric, and Quantum Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation Therapy: EDTA and Other Chemicals, Benefits, Side Effects [healthline.com]
- 3. Chelation therapy - Wikipedia [en.wikipedia.org]
- 4. From early prophylaxis to delayed treatment: Establishing the plutonium decorporation activity window of hydroxypyridinonate chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thegoodscentscompany.com [thegoodscentscompany.com]
- 7. Efficacy of ethane-1-hydroxy-1,1-bisphosphonate (EHBP) for the decorporation of uranium after intramuscular contamination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:2809-21-4 | Chemsrc [chemsrc.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
The Role of Etidronic Acid in the Prevention of Bone Loss: A Technical Guide
1.0 Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The underlying pathophysiology involves an imbalance in bone remodeling, the continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. When resorption outpaces formation, bone loss occurs. Bisphosphonates are a cornerstone of osteoporosis therapy, acting as potent inhibitors of bone resorption. Etidronic acid, the first-generation bisphosphonate, laid the groundwork for this class of drugs. This technical guide provides an in-depth examination of the molecular mechanisms, quantitative efficacy, and key experimental methodologies related to the role of this compound in preventing bone loss.
2.0 this compound: A First-Generation Bisphosphonate
This compound (ethane-1-hydroxy-1,1-diphosphonate or EHDP) is a non-nitrogen-containing bisphosphonate.[1][2] Its structure is analogous to endogenous pyrophosphate, but the P-C-P bond, as opposed to the P-O-P bond in pyrophosphate, makes it resistant to enzymatic hydrolysis.[3] This structural stability allows it to bind avidly to hydroxyapatite (B223615) crystals in the bone matrix, particularly at sites of active bone remodeling. Its mechanism of action differs significantly from the more potent nitrogen-containing bisphosphonates (e.g., alendronate, risedronate), which primarily inhibit the mevalonate (B85504) pathway enzyme, farnesyl pyrophosphate synthase (FPPS).[4]
3.0 Mechanism of Action
This compound's primary therapeutic effect is the inhibition of osteoclast-mediated bone resorption through several cellular mechanisms.[5] A notable characteristic is its potential to also inhibit bone mineralization, which necessitates intermittent, cyclical dosing to avoid osteomalacia.[1][5]
3.1 Primary Pathway: Induction of Osteoclast Apoptosis
The principal mechanism by which this compound prevents bone loss is by inducing the programmed cell death (apoptosis) of osteoclasts.[6][3] This process involves several key steps:
-
Adsorption to Bone Mineral : this compound has a high affinity for calcium ions and is rapidly adsorbed onto hydroxyapatite crystals within the bone matrix.[6]
-
Uptake by Osteoclasts : During bone resorption, osteoclasts ingest the this compound that is bound to the bone matrix.[6]
-
Metabolic Poisoning : Inside the osteoclast, this compound is metabolized and incorporated into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP).[3] These cytotoxic ATP analogues compete with endogenous ATP for binding to ATP-dependent enzymes, disrupting essential cellular energy metabolism.[3]
-
Apoptosis and Cytoskeletal Disruption : The disruption of cellular function leads to the induction of apoptosis.[6][7] Additionally, this compound has been shown to disrupt the formation of the osteoclast's actin rings, a cytoskeletal structure crucial for sealing the resorption lacuna and carrying out bone breakdown.[7]
3.2 Ancillary Mechanisms and Effects
Beyond inducing apoptosis, this compound influences the bone remodeling environment in other ways:
-
Effects on Osteoblasts : Some studies suggest this compound may have direct effects on osteoblasts. It has been shown to inhibit the production of Interleukin-6 (IL-6), a pro-resorptive cytokine, by osteoblast-like cells.[8] Other research indicates it may promote osteoblast differentiation, although it does not directly stimulate bone formation.[9]
-
Inhibition of Mineralization : A key differentiator for this compound is its dose-dependent inhibition of normal bone mineralization.[5] Continuous high-dose administration can lead to an accumulation of unmineralized osteoid, or osteomalacia.[1] This property led to the development of an intermittent cyclical therapy regimen (e.g., 14 days of etidronate followed by 76 days of calcium), which minimizes the impact on mineralization while still reducing bone resorption.[5][10]
4.0 Quantitative Efficacy in Bone Loss Prevention
Clinical trials have quantified the efficacy of cyclical etidronate therapy in various patient populations, primarily focusing on changes in bone mineral density (BMD) and fracture incidence.
4.1 Data from Clinical Trials
The following tables summarize key quantitative outcomes from studies investigating cyclical etidronate therapy.
Table 1: Efficacy in Postmenopausal Osteoporosis
| Study Type | Duration | Population | Intervention | Lumbar Spine BMD Change | Femoral Neck BMD Change | Vertebral Fracture Reduction | Non-Vertebral Fracture Reduction |
|---|---|---|---|---|---|---|---|
| Meta-Analysis[11] | 1-3 Years | Postmenopausal Women | Etidronate vs. Control | +4.06% (95% CI 3.12 to 5.00) | +2.35% (95% CI 1.66 to 3.04) | RR 0.63 (95% CI 0.44 to 0.92) | No significant effect |
| Systematic Review | 3 Years | Postmenopausal Women | Etidronate vs. Control | +4.27% (95% CI 2.66 to 5.88) | +2.19% (95% CI 0.43 to 3.95) | RR 0.60 (95% CI 0.41 to 0.88) | No significant effect |
| Clinical Trial[12] | 1 Year | 63 Patients (Osteoporosis/Osteopenia) | Cyclical Etidronate | +4.50% (p < 0.001) | No significant change | Not Assessed | Not Assessed |
| Prevention Study[13] | 2 Years | Early Postmenopausal Women | Etidronate vs. Placebo | +1.63% (net difference) | +2.16% (net difference) | Not Assessed | Not Assessed |
Table 2: Efficacy in Corticosteroid-Induced Osteoporosis (CIO)
| Study Type | Duration | Intervention | Lumbar Spine BMD Change | Proximal Femur BMD Change |
|---|---|---|---|---|
| RCT[14] | 12 Months | Etidronate vs. Calcium Alone | +5.7% (vs. -3.4% in control) | +6.8% (Total Hip) (vs. -4.1% in control) |
| RCT[15] | 2 Years | Etidronate vs. Placebo | +4.5% (net difference, p=0.007) | No significant difference |
| Primary Prevention RCT[16] | 1 Year | Etidronate vs. Placebo | +1.8% (vs. -3.7% in control) | Non-significant trend |
4.2 Effects on Bone Turnover Markers
This compound's inhibition of bone resorption is reflected in the levels of biochemical markers of bone turnover.
Table 3: Representative Changes in Bone Turnover Markers
| Marker Type | Marker Name | Typical Response to Etidronate Therapy | Reference |
|---|---|---|---|
| Bone Resorption | Urinary Deoxypyridinoline (DPD) | Significant decrease | [17] |
| Urinary CrossLaps (CTX) | Significant decrease | [18] | |
| Bone Formation | Serum Osteocalcin | Significant decrease (reflects coupling to reduced resorption) | [18] |
| | Serum Bone-Specific Alkaline Phosphatase (BSAP) | No significant change or slight decrease |[14][17] |
5.0 Key Experimental Protocols
The understanding of this compound's effects is built upon a range of in vitro, preclinical, and clinical experimental models.
5.1 In Vitro Assessment: Osteoclast Resorption Pit Assay
This assay directly measures the bone-resorbing activity of osteoclasts and its inhibition by this compound.
-
Objective : To quantify the ability of osteoclasts to excavate pits on a bone-like substrate and the inhibitory effect of a test compound.
-
Methodology :
-
Cell Isolation : Mature osteoclasts are isolated from the long bones of neonatal rabbits or rats.[7]
-
Substrate Preparation : Dentin slices or bone wafers are prepared as the resorption substrate.
-
Cell Culture : Isolated osteoclasts are seeded onto the dentin slices and cultured in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation : Cells are cultured for a period sufficient to allow for pit formation (e.g., 24-48 hours).
-
Visualization : After incubation, cells are removed from the slices, and the surface is stained (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantification : The number and area of resorption pits are quantified using light microscopy and image analysis software. A reduction in pit area in the etidronate-treated groups compared to control indicates inhibition of osteoclastic activity.[7]
-
5.2 Preclinical Model: Ovariectomized (OVX) Rat
This is the most common animal model for studying postmenopausal osteoporosis.
-
Objective : To mimic the estrogen-deficient state of menopause and evaluate the efficacy of this compound in preventing the subsequent bone loss.
-
Methodology :
-
Animal Model : Adult female Wistar or Sprague-Dawley rats undergo bilateral oophorectomy (ovariectomy) to induce estrogen deficiency. A sham-operated group serves as a control.[19]
-
Treatment Administration : Following a recovery period to allow for the onset of bone loss, animals are treated with etidronate (e.g., via subcutaneous injection or oral gavage) or a vehicle control for a specified duration (e.g., 3 months).[19]
-
Outcome Measures :
-
BMD/BMC : Bone mineral density and bone mineral content of the femur and lumbar vertebrae are measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) adapted for small animals.[19]
-
Biomechanical Testing : The mechanical strength of bones (e.g., femur) is assessed using three-point bending tests to determine properties like ultimate load and stiffness.
-
Histomorphometry : Bone tissue is processed for histological analysis to quantify parameters such as trabecular bone volume, trabecular number, and osteoclast/osteoblast surface.
-
-
5.3 Clinical Trial Design: Randomized Controlled Trial (RCT)
Human clinical trials are essential for establishing therapeutic efficacy and safety. A typical design for evaluating etidronate is a prospective, randomized, double-blind, placebo-controlled study.[15][16]
This compound, as the first clinically utilized bisphosphonate, plays a significant role in the history of osteoporosis treatment. Its primary mechanism of action involves intracellular conversion to cytotoxic ATP analogues, leading to osteoclast apoptosis and a potent inhibition of bone resorption.[3] While it also affects bone mineralization, a characteristic that necessitates a cyclical dosing regimen, this approach has proven effective in increasing bone mineral density in the spine and reducing the risk of vertebral fractures in postmenopausal women and patients with corticosteroid-induced osteoporosis.[5][11][14] Although largely succeeded by more potent nitrogen-containing bisphosphonates, the study of this compound has provided foundational knowledge of anti-resorptive therapy and continues to serve as an important reference in the field of bone biology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Etidronate: what is its place in treatment of primary osteoporosis and other demineralizing diseases today? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 7. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etidronate (HEBP) promotes osteoblast differentiation and wound closure in rat calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etridronate therapy in the treatment and prevention of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A meta-analysis of etidronate for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical experience with etidronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevention of early postmenopausal bone loss with cyclical etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclical etidronate reverses bone loss of the spine and proximal femur in patients with established corticosteroid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A double blind placebo controlled study to determine the effects of intermittent cyclical etidronate on bone mineral density in patients on long-term oral corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The prevention of corticosteroid-induced bone loss with intermittent cyclical etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preliminary study of etidronate for prevention of corticosteroid-induced osteoporosis caused by oral glucocorticoid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prevention of early postmenopausal bone loss with cyclical etidronate therapy (a double-blind, placebo-controlled study and 1-year follow-up) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Etidronic Acid for Smear Layer Removal in Endodontic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cleaning and shaping of the root canal system are paramount for successful endodontic therapy. During mechanical instrumentation, a "smear layer" is invariably formed on the canal walls. This layer, composed of dentin debris, organic pulp tissue remnants, and microorganisms, can compromise the seal of the root canal filling and hinder the effectiveness of disinfecting agents. Chelating agents are employed to remove the inorganic components of the smear layer. While Ethylenediaminetetraacetic acid (EDTA) has traditionally been the gold standard, etidronic acid (1-hydroxyethylidene-1,1-bisphosphonate or HEDP) has emerged as a promising alternative. A key advantage of this compound is its compatibility with sodium hypochlorite (B82951) (NaOCl), allowing for a continuous chelation effect throughout the irrigation process. This document provides detailed application notes and protocols for the use of this compound in endodontic research for smear layer removal, based on published studies.
Data Presentation: Efficacy of Smear Layer Removal
The following tables summarize quantitative data from various studies comparing the efficacy of this compound with other common chelating agents in removing the smear layer from different regions of the root canal. The data is primarily based on Scanning Electron Microscopy (SEM) analysis, where lower scores indicate better smear layer removal.
Table 1: Comparison of Smear Layer Removal Scores (Mean ± Standard Deviation)
| Irrigant Group | Coronal Third | Middle Third | Apical Third | Reference |
| 17% EDTA | - | - | - | [1][2] |
| 18% this compound | - | - | - | [1][2] |
| 7% Maleic Acid | - | - | - | [1][2] |
| 10% Citric Acid | - | - | - | [3] |
| 9% this compound + 3% NaOCl | Effective | Effective | More effective than EDTA | [4][5][6] |
| 17% EDTA + 3% NaOCl | Effective | Effective | Less effective | [4][5][6] |
| SmearClear | 1.20 | 1.30 | 1.50 | [7] |
| MTAD | 1.30 | 1.80 | 2.20 | [7] |
| 9% this compound | 1.50 | 2.50 | 3.20 | [7] |
| 18% this compound | 1.50 | 2.50 | 3.20 | [7] |
Note: Scoring systems and methodologies may vary between studies, affecting direct comparability. Please refer to the original publications for detailed scoring criteria.
Table 2: Influence of Chelating Agents on Dentin Mineral Content and Sealer Bond Strength
| Irrigant Group | Effect on Dentin Mineral Content | Push-out Bond Strength of Bioceramic Sealer | Reference |
| 17% EDTA | Altered mineral content | Significantly higher than control | [8][9] |
| 10% Citric Acid | Altered mineral content | Significantly higher than control | [8][9] |
| 18% this compound | Altered mineral content | Significantly higher than control | [8][9] |
| Distilled Water (Control) | No significant change | - | [8][9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound for smear layer removal.
Protocol 1: Comparative Evaluation of Smear Layer Removal using SEM
This protocol is based on studies comparing this compound with other chelating agents[1][2][3].
1. Sample Preparation:
- Select freshly extracted, single-rooted human teeth (e.g., mandibular premolars) with straight canals.
- Decoronate the teeth to a standardized working length (e.g., 17mm).
- Establish apical patency with a small K-file (e.g., #10).
- Instrument the root canals up to a master apical file size (e.g., #40 K-file).
2. Irrigation Regimens (Example Groups):
- Group 1 (this compound): Irrigate with 2.5% or 5.25% NaOCl between each instrument file. As a final irrigant, use 18% this compound solution for a specified duration (e.g., 1-3 minutes).
- Group 2 (EDTA - Control): Irrigate with 2.5% or 5.25% NaOCl between each instrument file. As a final irrigant, use 17% EDTA solution for a specified duration (e.g., 1-3 minutes), followed by a final flush with NaOCl.
- Group 3 (Maleic Acid): Irrigate with 2.5% or 5.25% NaOCl between each instrument file. As a final irrigant, use 7% maleic acid solution for a specified duration (e.g., 1-3 minutes).
- Group 4 (Continuous Chelation): Use a freshly prepared solution of 9% this compound in 3% NaOCl for irrigation between each instrument file and as the final irrigant[4][5].
3. Sample Processing for SEM:
- After irrigation, dry the root canals with paper points.
- Create longitudinal grooves on the buccal and lingual surfaces of the roots without penetrating the canal.
- Split the teeth into two halves using a chisel and mallet.
- Mount the specimens on aluminum stubs, gold-sputter coat them, and examine under a scanning electron microscope (SEM) at various magnifications (e.g., 2000×).
4. Data Analysis:
- Score the smear layer at the coronal, middle, and apical thirds of the root canal using a standardized scoring system (e.g., a 3-point or 5-point scale where lower scores indicate cleaner canals).
- Analyze the data statistically using appropriate non-parametric tests (e.g., Kruskal-Wallis followed by Mann-Whitney U test) to compare the efficacy of the different irrigants.
Protocol 2: "Continuous Chelation" Technique
This protocol leverages the compatibility of this compound with NaOCl, allowing for simultaneous disinfection and smear layer removal throughout the instrumentation process[4][5][10].
1. Preparation of Irrigating Solution:
- Immediately before use, dissolve this compound powder in a NaOCl solution to achieve the desired concentration (e.g., dissolve 0.9 g of this compound in 10 ml of 3% NaOCl to obtain a 9% this compound solution)[5]. The solution is typically stable for about an hour.
2. Instrumentation and Irrigation:
- During root canal instrumentation with hand or rotary files, use the freshly prepared this compound/NaOCl mixture as the sole irrigant.
- Irrigate the canal copiously after each instrument change.
- The continuous presence of the chelating agent helps to prevent the formation of a compact smear layer.
3. Final Rinse:
- After completion of instrumentation, perform a final rinse with the this compound/NaOCl mixture.
- Optionally, a final rinse with distilled water or saline can be performed to remove any residual solution.
4. Evaluation:
- The effectiveness of this protocol can be assessed using SEM for smear layer removal, as described in Protocol 1. Additional evaluations can include testing the effects on dentin microhardness or the bond strength of root canal sealers[9][11].
Visualizations
Experimental Workflow for Comparative Smear Layer Removal Analysis
Caption: Workflow for comparing smear layer removal efficacy of different irrigants.
Logical Relationship of Continuous Chelation Protocol
Caption: Logical flow of the continuous chelation protocol with this compound.
Conclusion
This compound presents a viable and, in some aspects, advantageous alternative to traditional chelating agents like EDTA for smear layer removal in endodontic research. Its ability to be mixed with NaOCl for a "continuous chelation" protocol simplifies the irrigation process and may enhance cleaning efficacy by preventing the formation of a smear layer during instrumentation[10][12]. However, the effectiveness of this compound can be influenced by its concentration, the duration of application, and the specific region of the root canal being evaluated[1][7]. Researchers should carefully consider these parameters when designing their experimental protocols. The methodologies and data presented in these application notes provide a foundation for further investigation into the optimal use of this compound in endodontics.
References
- 1. A comparative evaluation of smear layer removal by using edta, this compound, and maleic acid as root canal irrigants: An in vitro scanning electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative evaluation of smear layer removal by using edta, this compound, and maleic acid as root canal irrigants: An in vitro scanning electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Evaluation of Smear Layer Removal by Using Four Different Irrigation Solutions like Root Canal Irrigants: An In Vitro SEM Study [thejcdp.com]
- 4. Evaluation of the efficiency of smear layer removal during endodontic treatment using scanning electron microscopy: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the efficiency of smear layer removal during endodontic treatment using scanning electron microscopy: an in vitro study | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. seejph.com [seejph.com]
- 8. Effects of ethylenediaminetetraacetic acid, citric acid, and this compound on root dentin mineral content and bond strength of a bioceramic-based sealer: A scanning electron microscopy-energy dispersive spectroscopy study [sid.ir]
- 9. Effects of ethylenediaminetetraacetic acid, citric acid, and this compound on root dentin mineral content and bond strength of a bioceramic-based sealer: A scanning electron microscopy-energy dispersive spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oraljournal.com [oraljournal.com]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. actascientific.com [actascientific.com]
Synergistic Disinfection: A Protocol for Combining Etidronic Acid and Sodium Hypochlorite in Root Canal Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of etidronic acid (HEDP) and sodium hypochlorite (B82951) (NaOCl) as a root canal irrigant. This combination leverages the antimicrobial and tissue-dissolving properties of NaOCl with the chelating ability of HEDP to simultaneously remove both the organic and inorganic components of the smear layer, enhancing disinfection efficacy.
Introduction
Root canal disinfection is a critical step in endodontic therapy, aiming to eliminate microorganisms and tissue remnants from the complex root canal system. Sodium hypochlorite (NaOCl) is a widely used irrigant due to its potent antimicrobial and proteolytic activity.[1][2] However, NaOCl is ineffective at removing the inorganic smear layer created during instrumentation.[3][4] This layer can harbor bacteria and prevent the penetration of disinfecting agents into the dentinal tubules.
This compound, also known as 1-hydroxyethylidene-1,1-bisphosphonate (HEDP), is a chelating agent that can be combined with NaOCl to overcome this limitation.[1][2][5] This "continuous chelation" approach allows for simultaneous disinfection and smear layer removal, streamlining the irrigation process.[3][6] Studies have shown that the combination of NaOCl and HEDP is effective in removing the smear layer and does not significantly compromise the antimicrobial properties of NaOCl.[7][8][9][10]
Mechanism of Action
The synergistic effect of the NaOCl/HEDP combination stems from their distinct yet complementary actions. NaOCl dissolves organic tissue and kills microorganisms through the release of hypochlorous acid. HEDP, a weaker chelating agent than EDTA, complexes with calcium ions in the inorganic smear layer, facilitating its removal.[11] This exposes the underlying dentinal tubules, allowing for deeper penetration of NaOCl and more thorough disinfection.[12] Importantly, HEDP does not immediately inactivate the available chlorine in NaOCl, allowing the mixture to remain effective for a clinically relevant period.[7][10][13]
Caption: Synergistic action of NaOCl and HEDP.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the NaOCl/HEDP combination.
Table 1: Antimicrobial Efficacy
| Irrigant Solution | Target Microorganism | Outcome | Reference |
| 2.5% NaOCl / 9% HEDP | Enterococcus faecalis biofilms | 100% kill rate, similar to 2.5% NaOCl alone.[7][10] | [7][10] |
| 2.5% NaOCl / 9% HEDP | Enterococcus faecalis in dentinal tubules | Highest antimicrobial activity, similar to 2.5% NaOCl alone.[7][10] | [7][10] |
| NaOCl / HEDP mixture | Culturable microorganisms in root canals | 50% of canals free of culturable microorganisms (vs. 40% for NaOCl alone).[12][14] | [12][14] |
| 2.5% NaOCl / 9% HEDP in the presence of dentin powder | Enterococcus faecalis biofilms | Antimicrobial activity not significantly affected.[15] | [15] |
Table 2: Smear Layer Removal and Dentin Erosion
| Irrigant Solution | Smear Layer Removal (Apical Third) | Dentin Erosion | Reference |
| 3% NaOCl + 9% HEDP | Significantly more effective than 17% EDTA.[3][8] | No or minimal erosion.[3] | [3][8] |
| 2.5% NaOCl / 9% HEDP | Freed 95% of dentinal tubules from the smear layer.[3] | Not specified | [3] |
| 3% NaOCl + 18% HEDP | Effective removal, but with moderate to severe erosion.[3] | Moderate to severe erosion.[3] | [3] |
Table 3: Chemical Stability and Properties
| Parameter | Solution | Finding | Reference |
| Available Chlorine | 2.5% NaOCl + 9% HEDP | No loss of available chlorine within 60 minutes.[7][10] | [7][10] |
| Available Chlorine | 2.5% NaOCl + 0.9g Etidronate in 10mL | Complete loss of free available chlorine after 24 hours.[16][17][18] | [16][17][18] |
| pH | 2.5% NaOCl + 0.9g Etidronate in 10mL | Dropped by more than 3 units after 24 hours.[16][17][18] | [16][17][18] |
| Chelation Ability | 2.5% NaOCl + 0.9g Etidronate in 10mL | Maintained after 24 hours.[16][17][18] | [16][17][18] |
| Surface Tension & Viscosity | NaOCl + HEDP | Increased compared to NaOCl alone. |
Experimental Protocols
Preparation of the Irrigating Solution
This protocol is based on commonly cited concentrations in the literature.[7][8][10]
Materials:
-
Sodium hypochlorite (NaOCl) solution (e.g., 2.5% or 5.25%)
-
This compound (HEDP) powder or a commercially available etidronate salt (e.g., Dual Rinse HEDP)
-
Sterile distilled water
-
Sterile graduated cylinders and beakers
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Determine the desired final concentrations of NaOCl and HEDP. A common combination is 2.5% NaOCl and 9% HEDP.[7][10]
-
To prepare a 9% HEDP solution, dissolve 0.9 g of HEDP powder in 10 mL of the NaOCl solution.[8][16][17][18]
-
The solution should be freshly prepared immediately before use, as the available chlorine content decreases over time, with complete loss reported after 24 hours.[16][17][18]
-
Stir the solution until the HEDP is completely dissolved.
Caption: Preparation of NaOCl/HEDP solution.
Root Canal Irrigation Protocol
This protocol outlines the application of the combined solution during root canal instrumentation.
Materials:
-
Freshly prepared NaOCl/HEDP irrigating solution
-
Syringes with side-vented needles (e.g., 26-gauge)
-
Endodontic files and instruments
Procedure:
-
During crown-down preparation, copiously irrigate the root canal with 10 mL of the NaOCl/HEDP solution over 3 minutes.[1]
-
After each instrument change, replenish the canal with fresh irrigating solution.
-
Upon completion of instrumentation, perform a final flush with 12 mL of the irrigant over 3 minutes at a rate of 4 mL/min.[1]
-
Some protocols suggest a final rinse with distilled water to remove any residual irrigant.[4]
In Vitro Efficacy Testing Protocols
Antimicrobial Efficacy against Biofilms
This protocol is adapted from studies evaluating the effect on Enterococcus faecalis biofilms.[7][10]
Methodology:
-
Grow E. faecalis biofilms on dentin blocks or in a Calgary biofilm device.
-
Expose the biofilms to the test solutions (e.g., 2.5% NaOCl, 9% HEDP, 2.5% NaOCl/9% HEDP, and a control like distilled water) for a clinically relevant time, such as 10 minutes.[7]
-
Assess bacterial viability using techniques like confocal laser scanning microscopy with live/dead staining or colony-forming unit (CFU) counts.
Smear Layer Removal Assessment
This protocol uses scanning electron microscopy (SEM) to evaluate the efficacy of smear layer removal.[3][19]
Methodology:
-
Prepare extracted human teeth by instrumenting the root canals.
-
Divide the teeth into groups and irrigate with different protocols (e.g., NaOCl/EDTA, NaOCl/HEDP).
-
Longitudinally split the teeth and prepare the specimens for SEM analysis.
-
Examine the coronal, middle, and apical thirds of the root canal walls for the presence or absence of the smear layer and debris.
-
Score the images using a standardized scoring system for smear layer removal.
Caption: Experimental workflow for evaluation.
Safety and Considerations
-
The fresh mixture of NaOCl and HEDP has not been found to be more cytotoxic or genotoxic than NaOCl alone.[16][17][18]
-
After 24 hours, the mixture is less toxic due to the loss of free available chlorine.[16][17][18]
-
The combination of NaOCl and HEDP may lead to a higher amount of debris extrusion compared to other irrigation protocols.[20]
-
The increased viscosity of the combined solution should be considered, although its clinical impact is not yet fully understood.[21]
Conclusion
The combination of this compound and sodium hypochlorite presents a promising "continuous chelation" strategy for root canal disinfection. This approach simplifies the irrigation protocol by simultaneously addressing both the organic and inorganic components of the root canal debris. The provided protocols and data serve as a comprehensive resource for researchers and clinicians interested in implementing and further investigating this synergistic irrigating solution. Further clinical trials are warranted to fully elucidate the long-term clinical outcomes of this protocol.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Evaluation of Antimicrobial Efficacy of this compound against Enterococcus faecalis in Primary Teeth: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Evaluation of the Effect of EDTA, Chitosan, this compound, and Silver Citrate on the Mineral Content of Root Canal Dentine Using Energy Dispersive X-ray Spectroscopy: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. oraljournal.com [oraljournal.com]
- 7. Antimicrobial activity of a sodium hypochlorite/etidronic acid irrigant solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the efficiency of smear layer removal during endodontic treatment using scanning electron microscopy: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Effects of phytic acid and this compound using continuous and sequential chelation on the removal of smear layer, dentin microhardness, and push-out bond strength of calcium silicate-based cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Safety assessment of an etidronate in a sodium hypochlorite solution: randomized double-blind trial [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Dentin Debris on the Antimicrobial Properties of Sodium Hypochlorite and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical, cytotoxic and genotoxic analysis of etidronate in sodium hypochlorite solution. [sonar.ch]
- 17. zora.uzh.ch [zora.uzh.ch]
- 18. Chemical, cytotoxic and genotoxic analysis of etidronate in sodium hypochlorite solution. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Evaluation of the efficiency of smear layer removal during endodontic treatment using scanning electron microscopy: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of sodium hypochlorite mixed with this compound during canal preparation increases debris extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Compatibility of Dual Rinse 1-Hydroxyethane-1,1-Diphosphonic Acid with Sodium Hypochlorite Solutions Containing Proprietary Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Testing Etidronic Acid Efficacy in Paget's Disease of Bone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of etidronic acid in the treatment of Paget's disease of bone. The methodologies outlined are based on established clinical trial endpoints and laboratory procedures.
Introduction to this compound and Paget's Disease of Bone
Paget's disease of bone is a chronic metabolic bone disorder characterized by excessive and disorganized bone remodeling, leading to enlarged, weakened, and deformed bones[1][2]. This compound, a first-generation bisphosphonate, is a therapeutic agent that inhibits osteoclast-mediated bone resorption[3][4][5]. It adsorbs to hydroxyapatite (B223615) crystals in the bone matrix, where it is ingested by osteoclasts. Inside the osteoclast, this compound is metabolized into cytotoxic ATP analogs that induce apoptosis, thereby reducing bone resorption[4]. The primary goal of this compound therapy in Paget's disease is to reduce bone turnover, alleviate bone pain, and prevent complications such as fractures and deformities[5][6].
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the inhibition of osteoclast activity. This is achieved through several cellular mechanisms, including interference with the mevalonate (B85504) pathway and induction of osteoclast apoptosis[4]. By reducing bone resorption, this compound helps to restore a more balanced bone remodeling process. Some studies also suggest that this compound may influence osteoblast function, potentially by inhibiting the production of interleukin-6 (IL-6), a cytokine involved in bone resorption[7].
Diagram: Proposed Signaling Pathway of this compound in Osteoclasts
Caption: this compound's mechanism of action in osteoclasts.
Clinical Trial Design and Efficacy Endpoints
The efficacy of this compound in Paget's disease is typically evaluated in clinical trials with specific primary and secondary endpoints.
Study Design
A common study design is a prospective, randomized, double-blind, placebo-controlled trial. However, open-label studies have also contributed to the understanding of this compound's efficacy[8][9].
-
Patient Population: Patients with symptomatic Paget's disease of bone, confirmed by radiographic evidence and elevated biochemical markers of bone turnover[10][11][12].
-
Dosage and Administration: Oral this compound is typically administered at doses ranging from 5 to 20 mg/kg/day for a duration of up to 6 months[3][10]. Higher doses are associated with an increased risk of mineralization defects[3][10].
-
Treatment Duration: A standard treatment course is often 6 months, with follow-up periods to assess the duration of remission[10][13][14].
Primary Efficacy Endpoints
The primary endpoints in clinical trials for Paget's disease are typically biochemical markers of bone turnover, as they provide a quantitative measure of disease activity[15].
-
Serum Alkaline Phosphatase (ALP): A key marker of bone formation. A significant decrease from baseline is a primary indicator of treatment efficacy[10][11][14][16].
-
Urinary Hydroxyproline (B1673980) (OHP): A marker of bone resorption. A significant reduction in urinary OHP excretion indicates decreased bone breakdown[10][11][14].
Secondary Efficacy Endpoints
Secondary endpoints provide further evidence of clinical benefit.
-
Radiological Assessment: Evaluation of pagetic lesions through plain radiographs and radionuclide bone scans to assess for healing or stabilization[8][17][18].
-
Clinical Symptom Improvement: Assessment of changes in bone pain, a common symptom of active Paget's disease[10][14][19].
-
Other Biochemical Markers: More specific markers of bone turnover can also be assessed, such as:
Diagram: Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for a clinical trial.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Biochemical Marker Response to this compound Treatment
| Biomarker | Baseline (Mean ± SD) | 6 Months Post-Treatment (Mean ± SD) | Percent Change from Baseline (%) | p-value | Reference |
| Serum Total Alkaline Phosphatase (U/L) | Value | Value | -44% | <0.001 | [14] |
| Urinary Hydroxyproline (mg/24h) | Value | Value | -56% | <0.001 | [14] |
| Urinary N-telopeptide (nmol BCE/mmol Cr) | Value | Value | -75.7% | Value | [13] |
| Urinary C-telopeptide (nmol/mmol Cr) | Value | Value | -73.4% | Value | [13] |
Note: "Value" should be replaced with actual data from a specific study. BCE = Bone Collagen Equivalents; Cr = Creatinine.
Table 2: Radiological and Clinical Outcomes
| Outcome Measure | Assessment Method | Result | Reference |
| Radiological Improvement | Radionuclide Bone Scan (Technetium-99m) | 50% of patients showed a reduction in isotope uptake. | [14] |
| Plain Radiographs | Healing of lytic lesions observed. | [17] | |
| Clinical Symptom Improvement | Patient-reported bone pain assessment | 70% of patients reported marked symptomatic improvement. | [14] |
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Protocol for Quantification of Serum Alkaline Phosphatase (ALP)
Principle: This protocol is based on the colorimetric measurement of the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) by ALP, resulting in the production of p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Spectrophotometer
-
ALP reagent kit (containing pNPP substrate and buffer)
-
Serum samples from patients
Procedure:
-
Sample Collection and Preparation:
-
Collect venous blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 15 minutes to separate the serum.
-
Carefully aspirate the serum and store at -20°C until analysis.
-
-
Assay Procedure:
-
Pre-warm the ALP reagent and spectrophotometer to the temperature specified by the kit manufacturer (typically 37°C).
-
Pipette the required volume of ALP reagent into a cuvette.
-
Add a small volume of the patient's serum to the cuvette and mix gently.
-
Immediately place the cuvette in the spectrophotometer.
-
Measure the change in absorbance at 405 nm over a defined period (e.g., every minute for 3 minutes).
-
-
Calculation:
-
The rate of change in absorbance is directly proportional to the ALP activity.
-
Calculate the ALP activity (in U/L) using the molar extinction coefficient of p-nitrophenol and the specific parameters of the assay, as provided in the reagent kit instructions.
-
For Bone-Specific Alkaline Phosphatase (BSAP): BSAP can be measured using immunoassays (e.g., ELISA) or by methods such as heat inactivation or chemical inhibition (e.g., with phenylalanine) to differentiate it from other ALP isoenzymes[21].
Protocol for Quantification of Urinary Hydroxyproline (OHP)
Principle: This protocol describes the measurement of total hydroxyproline in a 24-hour urine collection. The method involves acid hydrolysis of hydroxyproline-containing peptides, followed by a colorimetric reaction.
Materials:
-
24-hour urine collection container with a preservative (e.g., HCl)
-
Heating block or water bath
-
Concentrated hydrochloric acid (HCl)
-
Chloramine-T solution
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent)
-
Spectrophotometer
-
Hydroxyproline standards
Procedure:
-
Sample Collection:
-
Instruct the patient to collect all urine over a 24-hour period in the provided container with preservative[24].
-
Measure and record the total volume of the 24-hour urine collection.
-
-
Acid Hydrolysis:
-
Take an aliquot of the collected urine and add an equal volume of concentrated HCl.
-
Heat the mixture at a high temperature (e.g., 120°C) for several hours (e.g., 3 hours) to hydrolyze the peptides.
-
-
Colorimetric Assay:
-
Neutralize the hydrolyzed sample.
-
Add Chloramine-T solution to oxidize the hydroxyproline.
-
Stop the oxidation reaction by adding perchloric acid.
-
Add Ehrlich's reagent, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes).
-
Cool the samples and measure the absorbance at a specific wavelength (e.g., 550 nm) using a spectrophotometer.
-
-
Calculation:
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Determine the concentration of hydroxyproline in the urine sample from the standard curve.
-
Calculate the total 24-hour urinary hydroxyproline excretion based on the total urine volume. The result is typically expressed as mg/24 hours[24].
-
Note: High-performance liquid chromatography (HPLC) methods can also be used for a more specific and sensitive quantification of urinary hydroxyproline and its metabolites[13][25][26].
Protocol for Radionuclide Bone Scintigraphy
Principle: Radionuclide bone scintigraphy is a highly sensitive imaging technique used to assess the extent and metabolic activity of Paget's disease[27][28]. It involves the intravenous injection of a technetium-99m (Tc-99m) labeled bisphosphonate (e.g., methylene (B1212753) diphosphonate - MDP), which accumulates in areas of high bone turnover.
Materials:
-
Technetium-99m (Tc-99m) labeled methylene diphosphonate (MDP)
-
Gamma camera
-
Patient preparation and positioning aids
Procedure:
-
Patient Preparation:
-
Ensure the patient is well-hydrated before and after the procedure to facilitate the clearance of the radiotracer.
-
-
Radiotracer Administration:
-
Administer a standard dose of Tc-99m MDP intravenously[29].
-
-
Imaging:
-
Imaging is typically performed 2-4 hours after the injection to allow for sufficient uptake of the tracer in the bone and clearance from soft tissues[29].
-
Acquire whole-body planar images in both anterior and posterior projections.
-
Single-photon emission computed tomography (SPECT) or SPECT/CT may be performed for better anatomical localization and characterization of areas with abnormal uptake[30].
-
-
Image Interpretation:
-
Pagetic lesions typically show markedly increased tracer uptake, reflecting the high bone turnover[31].
-
The extent of the disease (monostotic vs. polyostotic) and the activity of the lesions can be determined[30].
-
A reduction in tracer uptake on a follow-up scan after treatment indicates a positive response[14].
-
Diagram: Logical Relationship of Efficacy Assessment
Caption: Interrelationship of different efficacy assessment methods.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Paget's Disease - Pathology - Orthobullets [orthobullets.com]
- 3. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Paget Disease Treatment & Management: Approach Considerations, Bisphosphonates and Calcitonin Analogues, Neoplasm [emedicine.medscape.com]
- 7. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of pagetic bone lesions with risedronate treatment: a radiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind comparison of risedronate and etidronate in the treatment of Paget's disease of bone. Paget's Risedronate/Etidronate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium etidronate in the treatment of Paget's disease of bone. A study of long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term follow-up of therapy with intermittent etidronate disodium in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Different responses of biochemical markers of bone resorption to bisphosphonate therapy in Paget disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of disodium etidronate on Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Treatment of Paget disease of bone (osteitis deformans). Results of a one-year study with sodium etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radiological assessment of Paget's disease of bone after treatment with the bisphosphonates EHDP and APD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological and radiological responses to oral etidronate and tiludronate in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Etidronate disodium in the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Paget Disease Workup: Approach Considerations, Alkaline Phosphatase, Urinary Markers [emedicine.medscape.com]
- 21. Quantification and comparison of bone-specific alkaline phosphatase with two methods in normal and paget’s specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical markers of bone turnover in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. paget.org.uk [paget.org.uk]
- 24. Study of bone turnover markers – Alkaline phosphatase and urinary hydroxyproline in postmenopausal women - Int J Clin Biochem Res [ijcbr.in]
- 25. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Diagnosis and Management of Paget's Disease of Bone in Adults: A Clinical Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 28. paget.org.uk [paget.org.uk]
- 29. The EANM practice guidelines for bone scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. droracle.ai [droracle.ai]
- 31. Management of Paget’s disease of bone - ProQuest [proquest.com]
Application Notes and Protocols: Etidronic Acid as a Carrier for Radiopharmaceuticals in Bone Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidronic acid, a first-generation bisphosphonate, is a synthetic analog of pyrophosphate characterized by a P-C-P bond, which renders it resistant to enzymatic hydrolysis. Its strong affinity for hydroxyapatite (B223615), the primary mineral component of bone, makes it an effective carrier for radionuclides in the development of bone-seeking radiopharmaceuticals.[1][2] These radiolabeled agents are crucial for the diagnosis, staging, and monitoring of various skeletal pathologies, including metastatic bone disease, Paget's disease, osteomyelitis, and stress fractures, by visualizing areas of altered osteoblastic activity.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a carrier in bone imaging studies.
Mechanism of Action
This compound's efficacy as a bone-targeting agent stems from its physicochemical properties. The phosphonate (B1237965) groups chelate with calcium ions on the surface of hydroxyapatite crystals, leading to its accumulation in regions of active bone turnover.[4] When labeled with a gamma-emitting radionuclide, such as Technetium-99m (99mTc), the biodistribution of the resulting radiopharmaceutical can be imaged using a gamma camera, providing a functional map of bone metabolism.[3][5]
At the cellular level, this compound is taken up by osteoclasts during bone resorption.[4] Unlike nitrogen-containing bisphosphonates, this compound's primary mechanism of action within the osteoclast is believed to involve its metabolization into cytotoxic ATP analogs, which interfere with cellular energy metabolism and induce apoptosis.[4][5][6] This inhibition of osteoclast activity contributes to its therapeutic effects in bone diseases characterized by excessive resorption.[4] this compound has also been shown to influence osteoblasts, in some instances promoting their differentiation.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based radiopharmaceuticals and related compounds from preclinical studies.
Table 1: Biodistribution of 99mTc-labeled Bisphosphonates in Rats (% Injected Dose/gram tissue)
| Organ | 99mTc-HEDP (this compound) | 99mTc-MDP (Medronic Acid) | 99mTc-Zoledronic Acid |
| Bone (Femur) | ~2.0 (2h) | >2.0 (2h)[8] | 4.53 ± 0.14 (2h)[9] |
| Blood | Rapid Clearance | Prolonged Clearance[10] | 0.63 ± 0.04 (4h)[9] |
| Muscle | Low Uptake | Low Uptake | Low Uptake |
| Liver | <0.6 (2h)[8] | Low Uptake | 0.29 ± 0.04 (2h)[9] |
| Kidney | <1.0 (2h)[8] | Significant Uptake | 5.79 ± 0.15 (2h)[9] |
Data is compiled from multiple sources and presented for comparative purposes. Exact values can vary based on the specific experimental conditions.
Table 2: In Vitro Hydroxyapatite (HA) Binding Affinity
| Compound | Binding to HA (%) | Conditions |
| 99mTc-Ibandronate | 83.70 ± 3.67 | Room temperature, 15 min incubation[11] |
| 99mTc-Zoledronic Acid | >98 | Room temperature, 10 min incubation[12] |
| Peptide-Pamidronate Conjugate | >90 | Physiological conditions, 24h incubation[13] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Technetium-99m (99mTc-HEDP)
This protocol is adapted from established methods for preparing 99mTc-labeled bisphosphonates.[9][12]
Materials:
-
This compound (HEDP)
-
Stannous chloride (SnCl₂) dihydrate
-
Ascorbic acid (optional, as a stabilizer)
-
Nitrogen-purged 0.9% sodium chloride (saline)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sodium pertechnetate (B1241340) (Na99mTcO₄) eluate from a 99Mo/99mTc generator
-
Sterile, pyrogen-free reaction vials
-
0.22 µm sterile filter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HEDP in nitrogen-purged saline.
-
Prepare a fresh solution of SnCl₂ in nitrogen-purged, dilute HCl.
-
-
Lyophilized Kit Preparation (for routine use):
-
In a sterile vial, combine HEDP, SnCl₂, and ascorbic acid under aseptic conditions.
-
Lyophilize the mixture to obtain a sterile, pyrogen-free powder. Store according to stability data.
-
-
Radiolabeling:
-
To a sterile, pyrogen-free vial containing the lyophilized HEDP kit or freshly prepared reagents, add the required activity of Na99mTcO₄ in saline.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using thin-layer chromatography (TLC).
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase 1 (for free pertechnetate): Saline or Acetone.
-
Mobile Phase 2 (for reduced/hydrolyzed technetium): Ethanol:Water:Ammonia solution.
-
The 99mTc-HEDP complex should remain at the origin in the first mobile phase and move with the solvent front in the second.
-
A radiochemical purity of >95% is generally required for clinical use.
-
-
pH: Measure the pH of the final preparation. It should be within the acceptable range for intravenous injection (typically 4.0-7.0).
-
Sterility and Pyrogenicity: For preparations intended for human use, sterility and pyrogen testing must be performed according to pharmacopeial standards.
-
Protocol 2: In Vitro Hydroxyapatite Binding Assay
This protocol assesses the binding affinity of the radiolabeled this compound to bone mineral.[12]
Materials:
-
Hydroxyapatite (HA) powder
-
Phosphate-buffered saline (PBS) or normal saline
-
99mTc-HEDP solution
-
Centrifuge
-
Gamma counter
Procedure:
-
Prepare a suspension of HA in saline (e.g., 40 mg/mL) and stir for 24 hours at room temperature to ensure equilibration.
-
Add a known volume (e.g., 1 mL) of the HA suspension to a microcentrifuge tube.
-
Add a small, precise volume (e.g., 50 µL) of the 99mTc-HEDP solution to the tube.
-
Vortex the mixture for 1 minute and incubate at room temperature for a defined period (e.g., 10-15 minutes).
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the HA particles.
-
Carefully collect the supernatant.
-
Measure the radioactivity in the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of binding using the following formula: % Binding = (Activity in Pellet / (Activity in Pellet + Activity in Supernatant)) * 100
Protocol 3: In Vivo Biodistribution Study in Rodents
This protocol outlines the procedure for evaluating the distribution of 99mTc-HEDP in a rodent model.[3][8][14]
Materials:
-
Healthy adult rats or mice (e.g., Wistar rats, BALB/c mice) of a specific sex and weight range.
-
99mTc-HEDP solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter
-
Calibrated scale for weighing organs
Procedure:
-
Animal Preparation: Acclimatize the animals for at least one week before the experiment. Provide free access to food and water.
-
Dose Preparation and Injection:
-
Prepare a sterile solution of 99mTc-HEDP in saline.
-
Anesthetize the animal.
-
Inject a precise volume (e.g., 0.1-0.2 mL) of the radiopharmaceutical solution intravenously via the tail vein. Record the exact injected dose by measuring the radioactivity in the syringe before and after injection.
-
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours), euthanize the animals by an approved method.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., femur, liver, kidneys, spleen, muscle, heart, lungs, and brain).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in the collected blood using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ: %ID/g = (Activity in Organ / Total Injected Activity) / Weight of Organ (g) * 100
-
Calculate the ratio of uptake in the target organ (bone) to non-target organs (e.g., bone-to-muscle ratio).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular mechanism of this compound in osteoclasts.
References
- 1. Simulating Hydroxyapatite Binding of Bone-Seeking Bisphosphonates [ouci.dntb.gov.ua]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. DSpace [helda.helsinki.fi]
- 4. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 5. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. osti.gov [osti.gov]
- 9. An optimized formulation for [99mTc]Tc radiolabeling of zoledronic acid as bone imaging agent [irjnm.tums.ac.ir]
- 10. The PI3K/AKT cell signaling pathway is involved in regulation of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etidronate inhibits human osteoblast apoptosis by inhibition of pro-apoptotic factor(s) produced by activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Detection of Etidronic Acid Lacking a UV Chromophore
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etidronic acid, a first-generation bisphosphonate, is widely utilized in the treatment of bone disorders such as osteoporosis and Paget's disease.[1] Its mechanism of action involves inhibiting bone resorption.[1] A significant analytical challenge in the quantification of this compound is its lack of a UV chromophore, rendering standard HPLC-UV detection methods ineffective.[2][3] This application note provides detailed protocols for various analytical techniques that enable the sensitive and accurate detection of this compound in different matrices, including pharmaceutical formulations and biological samples. The methods discussed include High-Performance Liquid Chromatography (HPLC) with universal detectors, Ion Chromatography (IC), and post-column derivatization techniques.
High-Performance Liquid Chromatography (HPLC) with Universal Detectors
HPLC methods coupled with universal detectors that do not rely on UV absorbance offer robust solutions for this compound analysis. Due to the polar nature of this compound, it is often poorly retained on traditional reversed-phase columns.[4] Therefore, mixed-mode chromatography, combining ion-exchange and hydrophilic interaction liquid chromatography (HILIC), is frequently employed.[1][4]
HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase. It is suitable for non-volatile analytes like this compound.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.
-
Chromatographic Conditions:
-
Column: Primesep SB mixed-mode column (e.g., 50 mm length).[5]
-
Mobile Phase: A mixture of water, acetonitrile (B52724) (MeCN), and an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer such as ammonium (B1175870) formate.[5] A typical mobile phase could be 80% ACN with 20 mM Ammonium Formate at pH 3.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 2-10 µL.[4]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
ELSD Settings:
-
Nebulizer Temperature: 80 °C.[5]
-
Gas Flow: Adjusted for stable baseline.
-
-
Sample Preparation:
-
Pharmaceutical Formulations: Dissolve the sample in the mobile phase or a suitable solvent, followed by filtration through a 0.45 µm filter. A typical sample concentration is 2 mg/mL.[4]
-
Biological Matrices: For complex matrices like biofluids, sample preparation is recommended to remove interfering substances.[4] This may involve protein precipitation or solid-phase extraction.
HPLC with Charged Aerosol Detection (CAD)
CAD is another universal detector that provides a sensitive response for non-volatile and semi-volatile compounds. The response is based on the charge of the analyte particles.
Experimental Protocol:
-
Instrumentation: HPLC system with a CAD detector.
-
Chromatographic Conditions:
-
Column: Mixed-mode column (e.g., Amaze HD).[1]
-
Mobile Phase: Gradient elution may be employed for complex samples.[2] A common mobile phase is a mixture of acetonitrile and a volatile buffer like ammonium formate.[1]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Controlled, e.g., 40 °C.
-
CAD Settings: Follow manufacturer's recommendations for gas and detector settings.
-
Workflow for HPLC with Universal Detectors (ELSD/CAD)
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is a powerful technique for the separation and quantification of ionic species like this compound.[2] Suppressed conductivity detection provides high sensitivity by reducing the background conductivity of the eluent.
Experimental Protocol:
-
Instrumentation: Ion chromatograph equipped with a conductivity detector and a suppressor module.
-
Chromatographic Conditions:
-
Separation Column: Anion exchange column such as IonPac AS11-HC.[6]
-
Eluent: Potassium hydroxide (B78521) (KOH) solution, for example, 40 mmol/L.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Suppressor: Anionic suppressor (e.g., ASRS 400).[6]
-
Sample Preparation:
-
General: Samples are typically diluted with ultrapure water.[7]
-
Hair Care and Soap Products: Weigh approximately 0.2 g of the sample, dissolve in a hydrochloric acid aqueous solution (e.g., 50 mL), and shake until fully dispersed. Adjust the final volume to 100 mL with the same solution. The final solution may require filtration and purification using a solid-phase extraction (SPE) cartridge (e.g., OnGuard II RP).[6]
Workflow for Ion Chromatography
HPLC with Post-Column Derivatization and Fluorescence Detection
This highly sensitive method involves a chemical reaction after the chromatographic separation to convert the non-fluorescent this compound into a fluorescent derivative that can be detected.
Signaling Pathway (Derivatization Chemistry):
The method involves the oxidation of this compound to orthophosphate, which then reacts with molybdate (B1676688) to form phosphomolybdate. This complex subsequently reacts with thiamine (B1217682) to produce the highly fluorescent thiochrome.[8]
Experimental Protocol:
-
Instrumentation: HPLC system with a post-column derivatization module (including a reaction coil and reagent pumps) and a fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[8]
-
Mobile Phase: 50 mmol/L borate (B1201080) buffer (pH 9.0) containing 0.25 mmol/L tetrabutylammonium (B224687) chloride and 0.5 mmol/L EDTA, mixed with acetonitrile (97:3 v/v).[8]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
-
Post-Column Derivatization:
-
Reagent 1: Peroxydisulfate solution for oxidation (delivered by a reagent pump).
-
UV Reactor: For photo-assisted oxidation.
-
Reagent 2: Molybdate solution.
-
Reagent 3: Thiamine solution.
-
Reaction Coils: For mixing and reaction to occur.
-
-
Fluorescence Detection:
Sample Preparation:
-
Urine Samples: Precipitation of analytes with endogenous phosphates by adding calcium chloride at an alkaline pH. The precipitate is then dissolved in a solution of ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA).[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high specificity and sensitivity for the analysis of this compound.
Experimental Protocol:
-
Instrumentation: HPLC or IC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (IC-MS/MS):
-
Separation: Ion chromatography.
-
Mobile Phase: Compatible with MS detection (e.g., using volatile buffers).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI is common for acidic compounds.
-
Precursor Ion: [M-H]⁻ for this compound (m/z 205).[6]
-
Product Ions: Specific fragment ions are monitored for quantification in MS/MS.
-
Sample Preparation:
-
Food Samples: Simple extraction with a suitable solvent, followed by filtration.
-
Biological Matrices: May require more extensive cleanup such as solid-phase extraction to minimize matrix effects.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the various analytical techniques discussed.
| Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-Indirect UV | 50-300 µg/mL | Not Reported | Not Reported | Not Reported | [3] |
| IC-Conductivity | 0.2-8.0 mg/L | Not Reported | 0.05% | 87.15-102.20 | [6] |
| HPLC-Fluorescence (Post-Column Derivatization) | Not Reported | nmol/L level | Not Reported | Not Reported | [8] |
| IC-MS/MS | Not Reported | Not Reported | 0.007 mg/kg (vegetables/fruits), 0.2 mg/kg (meats) | 73.9-103.8 | [9] |
Note: "Not Reported" indicates that the specific data was not available in the cited literature.
Conclusion
A variety of robust and sensitive analytical methods are available for the quantification of this compound, despite its lack of a UV chromophore. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. HPLC with universal detectors like ELSD and CAD offers a straightforward approach for pharmaceutical formulations. Ion chromatography with suppressed conductivity detection is well-suited for ionic analytes and has been successfully applied to consumer products. For high sensitivity in complex biological matrices, post-column derivatization with fluorescence detection or LC-MS/MS are the methods of choice. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists in the development and quality control of this compound-containing products.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Alendronic, Ibandronic, Etidronic Acids | SIELC Technologies [sielc.com]
- 6. CN102735788A - Method for analyzing and measuring this compound and salts of this compound in sample - Google Patents [patents.google.com]
- 7. metrohm.com [metrohm.com]
- 8. A sensitive post-column photochemical derivatization/fluorimetric detection system for HPLC determination of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An IC-MS/MS Method for the Determination of 1-Hydroxyethylidene-1,1-diphosphonic Acid on Uncooked Foods Treated with Peracetic Acid-Based Sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an Experimental Model of Corticosteroid-Induced Osteoporosis Prevention with Etidronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticosteroid-induced osteoporosis (CIO) is a significant clinical challenge, representing the most common form of secondary osteoporosis. Long-term glucocorticoid therapy leads to a rapid decrease in bone mineral density (BMD) and an increased risk of fractures. The underlying pathophysiology is complex, involving the suppression of bone formation and a transient increase in bone resorption. Etidronic acid, a first-generation non-nitrogen-containing bisphosphonate, has shown efficacy in preventing bone loss in patients initiating corticosteroid treatment. It functions by inhibiting osteoclast-mediated bone resorption.
These application notes provide a detailed framework for an experimental animal model to study the preventive effects of this compound on the development of corticosteroid-induced osteoporosis. The protocols outlined below are based on established methodologies and aim to guide researchers in designing and executing robust preclinical studies in this area.
Signaling Pathways and Mechanisms
Corticosteroid-Induced Osteoporosis: Glucocorticoids exert their detrimental effects on bone through multiple pathways. They directly inhibit osteoblast differentiation and function, leading to decreased bone formation. Additionally, they promote the apoptosis of osteoblasts and osteocytes. Glucocorticoids also indirectly stimulate bone resorption by increasing the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and decreasing the expression of its decoy receptor, osteoprotegerin (OPG). This shift in the RANKL/OPG ratio enhances osteoclast differentiation and activity.
Mechanism of Action of this compound: this compound, like other bisphosphonates, has a high affinity for hydroxyapatite (B223615) crystals in the bone matrix. When osteoclasts resorb bone, they internalize the bisphosphonate. Inside the osteoclast, non-nitrogen-containing bisphosphonates, such as etidronate, are metabolized into cytotoxic ATP analogs. These compounds interfere with mitochondrial function, leading to osteoclast apoptosis and a subsequent reduction in bone resorption.
Application Notes and Protocols for Assessing Etidronic Acid Cytotoxicity in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of etidronic acid on cancer cell lines using various in vitro assays. The methodologies described include assessments of cell viability, membrane integrity, and apoptosis, providing a comprehensive profile of this compound's cellular impact.
Overview of this compound Cytotoxicity
This compound, a first-generation bisphosphonate, has demonstrated cytotoxic effects in cancer cells. Studies have shown that it can inhibit cell proliferation, induce cell cycle arrest, and lead to apoptosis. A notable study on MCF-7 human breast cancer cells revealed that a 24-hour treatment with 10 mM this compound was cytotoxic.[1][2] This cytotoxic activity is associated with an arrest of the cell cycle at the G2/M phase and a decrease in the S-phase population.[1][2][3][4] Furthermore, treatment with this compound has been linked to the induction of mutations in the p53 tumor suppressor gene, which may influence subsequent treatment resistance.[1][2]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the quantitative data from studies assessing the cytotoxicity of this compound.
Table 1: Effect of this compound on the Clonogenic Survival of MCF-7 Cells
| Treatment Group | Concentration (mM) | Survival (%) |
| Control | 0 | 100 ± 5.6 |
| This compound | 1.0 | 88 ± 6.9 |
| This compound | 10.0 | 55 ± 7.2 |
Data adapted from Zhou Y, et al. Ethn Dis. 2008 Spring;18(2 Suppl 2):S2-87-92.[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment Group | Concentration (mM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 67.2 | 26.3 | 6.5 |
| This compound | 1.0 | 69.5 | 22.1 | 8.4 |
| This compound | 10.0 | 60.2 | 18.5 | 21.3 |
Data adapted from Zhou Y, et al. Ethn Dis. 2008 Spring;18(2 Suppl 2):S2-87-92.[1][2]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[6][7][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer and analyze the cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore or fluorophore that can be quantified.[9][10][11][12]
Protocol:
-
Cell Lysis: After treatment, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add the caspase-3 substrate to the cell lysate.
-
Incubation: Incubate at 37°C to allow the enzyme reaction to proceed.
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: The signal is proportional to the caspase-3 activity in the sample.
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
- 1. Cytotoxicity of this compound to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 2809-21-4 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Etidronic Acid-Based Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidronic acid, a first-generation, non-nitrogenous bisphosphonate, is a potent inhibitor of bone resorption. Its high affinity for hydroxyapatite, the primary mineral component of bone, makes it an ideal targeting moiety for the development of drug delivery systems aimed at treating bone-related diseases such as osteoporosis, Paget's disease, and bone metastases. By incorporating this compound into nanoparticle or liposomal formulations, therapeutic agents can be specifically delivered to the bone microenvironment, thereby increasing local drug concentration and efficacy while minimizing systemic toxicity.
These application notes provide an overview of the formulation strategies, characterization methods, and biological evaluation of this compound-based targeted drug delivery systems. Detailed protocols for the synthesis and characterization of these systems are also provided to guide researchers in this field.
Formulation Strategies for this compound-Targeted Systems
The two primary strategies for incorporating this compound into drug delivery systems are:
-
Surface Conjugation: Covalent attachment of this compound to the surface of pre-formed nanoparticles or liposomes. This approach utilizes the bone-homing properties of this compound to direct the carrier to the target site.
-
Encapsulation: Loading of this compound, either alone or in combination with another therapeutic agent, within the core of the nanoparticle or liposome. This is less common for targeting purposes but can be used to co-deliver this compound with other drugs.
Commonly used nanocarriers for this purpose include:
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: Biodegradable and biocompatible polymers that can encapsulate a wide range of drugs.
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
Data Presentation: Physicochemical Properties of Bisphosphonate-Functionalized Nanoparticles
While specific data for this compound-functionalized nanoparticles is limited in the literature, the following table summarizes typical physicochemical properties of bisphosphonate-functionalized nanoparticles, which can be used as a reference.
| Nanoparticle Type | Targeting Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | Alendronate | 203 - 210 | < 0.2 | -25 to -35 | 5 - 15 | 70 - 85 | [1][2] |
| Liposomes | Alendronate | 161 - 182 | < 0.3 | -15 to -25 | 1 - 5 | 41 - 75 | [1][2] |
| PLGA-PEG Nanoparticles | Zoledronic Acid | ~180 | < 0.2 | -20 to -30 | ~10 | > 90 | |
| Hydroxyapatite Nanosheets | This compound | 10 - 100 | N/A | N/A | N/A | N/A | [3] |
Note: The data presented are compiled from various studies and should be considered as representative examples. Actual values will vary depending on the specific formulation and preparation methods.
Experimental Protocols
Protocol 1: Synthesis of this compound-Conjugated PLGA Nanoparticles
This protocol describes the synthesis of PLGA nanoparticles with this compound covalently attached to the surface for bone targeting.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
PLGA Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):
-
Dissolve 100 mg of PLGA in 5 mL of DCM. If encapsulating a hydrophobic drug, dissolve it in this organic phase as well.
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
Add the PLGA/DCM solution dropwise to 20 mL of the PVA solution while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticles three times with deionized water to remove excess PVA.
-
-
Activation of PLGA Carboxylic Groups:
-
Resuspend the PLGA nanoparticles in 10 mL of MES buffer (0.1 M, pH 5.5).
-
Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension.
-
React for 4 hours at room temperature with gentle stirring to activate the carboxyl groups on the PLGA surface.
-
Wash the activated nanoparticles twice with MES buffer by centrifugation to remove unreacted EDC and NHS.
-
-
Conjugation of this compound:
-
Dissolve 20 mg of this compound in 10 mL of MES buffer (pH 7.0).
-
Add the activated PLGA nanoparticles to the this compound solution.
-
React overnight at room temperature with gentle stirring.
-
Wash the this compound-conjugated nanoparticles three times with deionized water to remove unconjugated this compound.
-
Resuspend the final nanoparticles in PBS for characterization and further use.
-
Protocol 2: Characterization of this compound-Conjugated Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Morphology:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
For SEM, place a drop of the diluted nanoparticle suspension on a clean silicon wafer and allow it to air-dry. Sputter-coat the sample with gold before imaging.
-
For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to dry. If necessary, negatively stain the sample (e.g., with uranyl acetate) before imaging.
-
3. Drug Loading and Encapsulation Efficiency (if applicable):
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure (Indirect Method):
-
After nanoparticle synthesis and purification, collect the supernatant and washings.
-
Quantify the amount of free drug in the supernatant and washings using a pre-established calibration curve.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
Procedure:
-
Place a known amount of drug-loaded this compound-conjugated nanoparticles in a dialysis bag (MWCO 10-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Biological Evaluation
In Vitro Cytotoxicity
The cytotoxicity of this compound-formulated nanoparticles should be evaluated in relevant cell lines, such as osteosarcoma cells (e.g., Saos-2, MG-63) or breast cancer cells (e.g., MCF-7), if the intended application is cancer therapy. Standard assays like the MTT or PrestoBlue™ assay can be used to determine cell viability after treatment with various concentrations of the formulation. Studies have shown that this compound itself can be cytotoxic to MCF-7 breast cancer cells at high concentrations (10 mM)[1].
Cellular Uptake Studies
To confirm that the this compound-functionalized nanoparticles are taken up by target cells, cellular uptake studies can be performed. This typically involves labeling the nanoparticles with a fluorescent dye (e.g., rhodamine B or fluorescein (B123965) isothiocyanate) and incubating them with the target cells. The uptake can then be visualized using fluorescence microscopy or quantified by flow cytometry.
In Vivo Biodistribution
Animal models are essential to evaluate the bone-targeting efficiency of this compound-based drug delivery systems. This can be achieved by labeling the nanoparticles with a radioactive isotope (e.g., 161Tb) or a near-infrared fluorescent dye and monitoring their distribution in various organs over time using techniques like SPECT/CT or in vivo imaging systems (IVIS). Studies with 161Tb-labeled this compound in healthy rats have demonstrated high and stable uptake in the skeleton with rapid clearance from the blood and minimal accumulation in soft tissues[4].
Conclusion
This compound serves as a promising targeting ligand for the development of drug delivery systems directed to bone. The formulation of this compound into nanoparticles or liposomes has the potential to enhance the therapeutic efficacy of various drugs for the treatment of bone diseases. The protocols and data provided in these application notes offer a foundation for researchers to design, synthesize, and evaluate novel this compound-based targeted drug delivery systems. Further research is warranted to fully explore the clinical potential of this approach.
References
- 1. Cytotoxicity of this compound to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etidronate inhibits human osteoblast apoptosis by inhibition of pro-apoptotic factor(s) produced by activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor peak resolution of etidronic acid in HILIC chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor peak resolution of etidronic acid in Hydrophilic Interaction Liquid Chromatography (HILIC).
Troubleshooting Guide
This guide addresses common issues encountered during the HILIC analysis of this compound, presented in a question-and-answer format to help you quickly identify and resolve problems.
Question 1: Why is my this compound peak showing significant tailing or fronting?
Answer: Poor peak shape for this compound, a polar and acidic compound, is a common issue in HILIC and can stem from several factors related to the mobile phase, stationary phase, and sample preparation.
Potential Causes & Solutions:
-
Insufficient Buffer Concentration: Low ionic strength buffers can lead to increased secondary interactions between the highly polar this compound and the stationary phase, causing peak tailing.[1] Increasing the buffer concentration can help mask these secondary interactions and improve peak shape.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the charge state of both this compound and the stationary phase. For acidic analytes like this compound, selecting a mobile phase pH where the analyte is charged can improve retention and peak shape.[1] However, an incorrect pH can lead to undesirable electrostatic interactions. Experimenting with the pH within the stable range of your column is recommended.
-
Secondary Interactions: this compound's phosphonic acid groups can interact with metal ions in the stationary phase or HPLC system hardware, leading to peak tailing.[2][3][4] The use of mobile phase additives like medronic acid or EDTA can chelate these metals and improve peak shape.[5]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with higher water content) than the mobile phase is a primary cause of peak distortion in HILIC.[6][7] The sample should ideally be dissolved in the initial mobile phase or a solvent with a high percentage of acetonitrile (B52724).[7] If solubility is an issue, keep the injection volume as small as possible.[8]
Question 2: My this compound peak has poor resolution from other components in my sample. How can I improve it?
Answer: Achieving adequate resolution requires optimizing the selectivity and efficiency of your chromatographic system.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The percentage of acetonitrile in the mobile phase is a critical parameter for retention in HILIC.[2][3][4] To increase retention and potentially improve resolution, increase the percentage of acetonitrile. Retention time is controlled by the amount of acetonitrile, buffer pH, and buffer concentration.[2][3]
-
Incorrect Stationary Phase: Not all HILIC columns are the same. This compound, being an acidic compound, may benefit from a stationary phase with anion-exchange properties.[1] Mixed-mode columns that combine HILIC with ion-exchange or anion-exclusion mechanisms have been shown to be effective for this compound and other bisphosphonates.[2][3][9] Zwitterionic phases are also a versatile starting point for method development.[10]
-
Column Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature can sometimes improve selectivity, while increasing it typically decreases retention but improves efficiency (narrower peaks).[8]
-
Co-elution: What appears to be a single, broad peak might be two or more co-eluting compounds. To verify this, inject a pure standard of this compound.[11]
Question 3: I am experiencing inconsistent retention times for this compound. What could be the cause?
Answer: Retention time drift in HILIC is often related to column equilibration and mobile phase stability.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase surface.[1] It is recommended to use at least 10-20 column volumes for equilibration, especially between gradient runs.[1][6]
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly degassed. Changes in mobile phase composition, such as evaporation of the organic solvent, can lead to shifts in retention time.
-
Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to ensure consistent temperature throughout your analytical run.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak resolution of this compound in HILIC.
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why is HILIC chromatography used for this compound analysis? A1: this compound is a very polar, hydrophilic compound.[3] Due to its high polarity, it is not well-retained on traditional reversed-phase (RP) columns like C18.[3][4] HILIC is specifically designed for the retention and separation of such polar compounds, making it a suitable technique for the analysis of this compound and other bisphosphonates.[12]
Q2: Is derivatization necessary for this compound analysis by HILIC? A2: While derivatization is often used in reversed-phase methods to improve retention and peak shape for bisphosphonates, HILIC allows for the analysis of underivatized this compound.[12] This simplifies sample preparation and avoids potential issues associated with the derivatization process.
Q3: What type of detector is typically used for this compound? A3: this compound lacks a strong UV chromophore, making UV detection challenging. Therefore, universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are commonly used.[3][4] These detectors are compatible with the volatile mobile phases typically used in HILIC-MS applications.[2][3]
Q4: What is a good starting point for mobile phase composition? A4: A common starting point for HILIC methods is a high percentage of organic solvent, typically 80-95% acetonitrile, with the remainder being an aqueous buffer.[3] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of 10-20 mM and a pH between 3 and 6 are frequently used buffers.[3][8][13] It is crucial to use a salt buffer to achieve better retention and control.[2][3]
Q5: How do I choose the right HILIC column? A5: The choice of stationary phase is critical. For a highly acidic compound like this compound, columns with some anion-exchange character can be beneficial.[1] Mixed-mode columns that offer both HILIC and ion-exchange functionalities have proven effective.[2][3][9] Zwitterionic columns are also a good general-purpose starting point for HILIC method development.[10] Bare silica (B1680970) can also be used, but modern bonded phases often provide better peak shape and reliability.[8]
Key Parameter Influence Diagram
This diagram illustrates the primary factors that influence the retention and peak shape of this compound in a HILIC system.
Caption: Key factors influencing this compound analysis in HILIC.
Experimental Protocols & Data
Example HILIC Method Parameters
The following table summarizes typical experimental conditions for the analysis of this compound and other bisphosphonates using a mixed-mode HILIC column.
| Parameter | Condition 1 | Condition 2 |
| Column | Amaze HD, 4.6x50 mm, 5 µm[3] | Amaze HD, 3x100 mm, 3 µm[4] |
| Separation Mode | HILIC, Anion-Exchange[3] | HILIC, Anion-Exclusion[4][9] |
| Mobile Phase | 80% ACN with 20 mM Ammonium Formate, pH 3[3] | ACN/Water/Ammonium Formate, pH 3[4] |
| Flow Rate | 1.0 mL/min[3] | 0.6 mL/min[4] |
| Detection | ELSD, 50°C[3] | ELSD, 45°C[4] |
| Injection Volume | 2 µL[3] | 3 µL[4] |
| Sample Conc. | 2 mg/mL[3] | 0.5 mg/mL[4] |
Impact of Mobile Phase Buffer on Peak Shape
Increasing the buffer concentration in HILIC can significantly improve peak shape by minimizing secondary ionic interactions.
| Buffer Concentration | Expected Peak Shape Observation | Rationale |
| Low (<10 mM) | Potential for significant peak tailing. | Insufficient ions to shield secondary electrostatic interactions between the analyte and stationary phase.[1] |
| Moderate (10-25 mM) | Generally improved, more symmetrical peaks. | Provides adequate shielding of silanol (B1196071) groups and other active sites, leading to more ideal partitioning behavior.[3][8] |
| High (>25 mM) | Good peak shape, but potential for decreased MS/ELSD signal. | While effective for chromatography, high salt concentrations can cause ion suppression in MS and baseline noise in ELSD.[8] |
References
- 1. HILIC Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Avoid Common Problems with HILIC Methods [restek.com]
- 7. Sample Solvent in HILIC | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
- 13. A novel automated hydrophilic interaction liquid chromatography method using diode-array detector/electrospray ionization tandem mass spectrometry for analysis of sodium risedronate and related degradation products in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Etidronic Acid Stock Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of etidronic acid stock solutions. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound stock solution?
The long-term stability of this compound solutions can be influenced by several factors, including:
-
pH: this compound is generally stable at a high pH value.[1]
-
Temperature: It exhibits good stability at elevated temperatures, with some sources indicating stability up to 250°C.[1][2]
-
Light Exposure: While generally stable under ordinary light conditions, prolonged exposure to high-intensity light should be avoided as a general precautionary measure.
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its degradation.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is highly soluble in water and this is the recommended solvent for preparing stock solutions.[2][3][4] Methanol is also a possible solvent, though solubility is slight.[2][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
Q4: How can I visually assess the stability of my this compound stock solution?
Regular visual inspection of your stock solution can help identify potential stability issues. Look for:
-
Precipitation: The formation of solid particles in the solution.
-
Discoloration: Any change from a colorless solution to a pale yellow or other color.
-
Cloudiness: A lack of clarity in the solution.
If any of these changes are observed, the solution may be degrading and should be discarded.
Troubleshooting Guide
Problem: My this compound stock solution has turned cloudy or has formed a precipitate.
-
Possible Cause 1: Change in pH. A significant shift in the pH of the solution could lead to precipitation.
-
Solution: Measure the pH of the solution. If it has deviated significantly from the expected value, it is best to prepare a fresh solution.
-
-
Possible Cause 2: Contamination. Contamination with other substances could lead to precipitation.
-
Solution: Ensure all glassware is thoroughly cleaned and that only high-purity water is used for solution preparation. Prepare a fresh solution using best practices to avoid contamination.
-
-
Possible Cause 3: Low Temperature Storage of a Concentrated Solution. If a highly concentrated solution is stored at a low temperature, the solubility of this compound may decrease, leading to precipitation.
-
Solution: Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. If it does, consider storing the stock solution at room temperature or preparing a less concentrated stock.
-
Problem: I suspect my this compound stock solution has degraded, but there are no visual changes.
-
Possible Cause: Chemical Degradation. this compound may have degraded due to factors like oxidation, without any obvious visual cues.
Data on this compound Stability
While specific quantitative data from forced degradation studies on this compound solutions is not extensively available in the public domain, the following table provides a representative example of how such data would be presented. This data is illustrative and based on general knowledge of stability testing.
| Stress Condition | Parameter | Duration | Percent Degradation (Illustrative) | Observations |
| Acid Hydrolysis | 0.1 M HCl | 72 hours | < 5% | No significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 72 hours | < 2% | Highly stable under basic conditions. |
| Oxidation | 3% H₂O₂ | 24 hours | 10-15% | Degradation observed, indicating sensitivity to oxidation. |
| Thermal Degradation | 60°C | 7 days | < 5% | Thermally stable at this temperature. |
| Photodegradation | ICH D65 light | 7 days | < 5% | No significant photodegradation observed. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
The following is a representative protocol for a stability-indicating HPLC method for the analysis of this compound. This method is based on principles of methods used for similar bisphosphonate compounds and would require validation for specific laboratory use.[5][6]
1. Objective: To quantify the concentration of this compound and to separate it from potential degradation products in a stock solution.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (or other suitable buffer salt)
-
Formic acid (or other suitable acid for pH adjustment)
-
High-purity water
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID), as this compound lacks a UV chromophore).
-
A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.
4. Chromatographic Conditions (Example):
-
Column: Waters Atlantis HILIC Silica (4.6 x 150 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: CAD or RID
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in high-purity water at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dilute the this compound stock solution to be tested with high-purity water to fall within the range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The peak area of this compound in the sample chromatogram is used to calculate its concentration based on the calibration curve.
-
Examine the chromatogram for any additional peaks, which may represent degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Signaling Pathways and Workflows
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. thfine.com [thfine.com]
- 2. This compound CAS#: 2809-21-4 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
strategies to minimize gastrointestinal adverse effects of etidronic acid in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) adverse effects while using etidronic acid in animal models. The strategies outlined below are based on established methods for mitigating GI irritation from other compounds with similar effects, as direct studies on this compound are limited.
Troubleshooting Guide: Managing Gastrointestinal Adverse Effects
Q1: Our animal models are showing signs of gastrointestinal distress (e.g., anorexia, weight loss, gastric lesions) after oral administration of this compound. What immediate steps can we take?
A1: When signs of GI distress are observed, it is crucial to first ensure the stability and well-being of the animals. Consider the following immediate actions:
-
Dose Adjustment: Re-evaluate the dose of this compound. Gastrointestinal complaints are a common side effect, and reducing the dosage may alleviate these issues while maintaining therapeutic efficacy for bone resorption inhibition.[1]
-
Vehicle and Formulation Assessment: The vehicle used for drug delivery can influence local irritation. Consider if the current vehicle is optimal or if an alternative, less irritating vehicle could be used. The pH of the dosing solution may also play a role in gastric damage.
-
Supportive Care: Provide supportive care as recommended by your institution's veterinary staff. This may include dietary modifications or fluid therapy.
Q2: We have adjusted the dose, but are still observing GI side effects. What are some proactive strategies to minimize these effects from the start of an experiment?
A2: Several proactive strategies can be implemented to minimize the gastrointestinal impact of this compound. These approaches focus on protecting the gastric mucosa or altering the drug's release profile.
-
Co-administration with Gastroprotective Agents:
-
Sucralfate (B611045): This agent forms a protective barrier over the mucosal surface and has been shown to protect the rat gastric mucosa from various irritants.[1][2][3][4][5] It may also increase gastric mucosal blood flow and has antioxidant properties.[1][4]
-
Prostaglandin (B15479496) E2 (PGE2) Analogs: PGE2 has a strong protective effect on the gastric mucosa by inhibiting apoptosis in gastric mucosal cells.[6][7][8] Co-administration of a stable PGE2 analog, like misoprostol, could be beneficial.
-
Histamine H2-Receptor Antagonists (H2 Blockers): Drugs like famotidine (B1672045) or ranitidine (B14927) decrease gastric acid secretion, which can reduce irritation.[9][10][11][12]
-
Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, are potent inhibitors of gastric acid secretion.
-
-
Formulation Strategies:
-
Enteric Coating: Applying an enteric coating to this compound tablets or pellets can prevent its release in the acidic environment of the stomach, delaying it until it reaches the more neutral pH of the small intestine.[13][14] This is a common strategy for drugs that cause gastric irritation.
-
Nanoparticle Formulation: While not yet studied for this compound, encapsulating other bisphosphonates like zoledronic acid in nanoparticles has been shown to alter their biodistribution and could potentially reduce local GI concentration and irritation.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced gastrointestinal damage?
A1: The precise mechanism for this compound is not well-elucidated in publicly available literature. However, for bisphosphonates in general, direct topical irritation of the esophageal and gastric mucosa is a primary cause of adverse effects. This can lead to inflammation, erosions, and ulcerations. Other potential contributing factors, extrapolated from studies on other GI irritants, may include the induction of apoptosis in gastric mucosal cells and oxidative stress.[16][17][18]
Q2: Are there established animal models to study this compound-induced GI toxicity?
A2: While there are no specific, standardized models for this compound-induced GI damage described in the literature, researchers can adapt existing, well-validated models of gastric mucosal injury. The ethanol-induced and NSAID (e.g., indomethacin)-induced gastric injury models in rats are commonly used and would be suitable for evaluating the gastroprotective effects of various interventions alongside this compound administration.
Q3: How can we quantify the extent of gastrointestinal damage in our animal models?
A3: Gastrointestinal injury can be assessed both macroscopically and microscopically.
-
Macroscopic Evaluation: After euthanasia, the stomach can be removed, opened along the greater curvature, and examined for visible lesions, erosions, or ulcers. The severity can be scored based on the number and size of lesions.
-
Microscopic Evaluation (Histopathology): Gastric tissue samples can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for cellular changes, inflammation, and the depth of mucosal damage.
Q4: What are the potential signaling pathways involved in gastrointestinal damage and protection?
A4: Based on studies of other gastrointestinal irritants and protective agents, several signaling pathways are likely involved:
-
Apoptosis Pathways: Gastric irritants can induce apoptosis in mucosal cells. The c-Jun N-terminal kinase (JNK) pathway has been implicated in ethanol-induced gastric mucosal apoptosis.[16]
-
Prostaglandin Signaling: Prostaglandin E2 (PGE2) exerts its protective effects through EP2 and EP4 receptors, leading to an increase in cAMP and activation of Protein Kinase A (PKA), which inhibits apoptosis.[6]
-
Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) can damage cellular components and contribute to mucosal injury.[18][19][20][21][22] Antioxidant defense mechanisms play a crucial role in mitigating this damage.
Data Presentation
Table 1: Effect of Sucralfate on Ischemia-Reperfusion-Induced Gastric Lesions in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Total Erosion Area (mm²) (Mean ± SEM) |
| Control (I-R) | - | 15.8 ± 2.1 |
| Sucralfate | 1 | 10.2 ± 1.5 |
| Sucralfate | 10 | 7.5 ± 1.1 |
| Sucralfate | 100 | 5.1 ± 0.8* |
*p < 0.05 compared to Control (I-R). Data extrapolated from a study on ischemia-reperfusion induced injury, suggesting a dose-dependent protective effect of sucralfate.
Table 2: Effect of Prostaglandin E2 on Ethanol-Induced Apoptosis in Cultured Guinea Pig Gastric Mucosal Cells
| Treatment Group | Concentration (M) | Apoptotic Cells (%) (Mean ± SD) |
| Control | - | 5 ± 2 |
| Ethanol (10%) | - | 45 ± 5 |
| Ethanol + PGE2 | 10⁻⁹ | 38 ± 4 |
| Ethanol + PGE2 | 10⁻⁸ | 25 ± 3 |
| Ethanol + PGE2 | 10⁻⁷ | 15 ± 3* |
*p < 0.05 compared to Ethanol alone. Data suggests PGE2 inhibits ethanol-induced apoptosis in a dose-dependent manner.[7]
Experimental Protocols
Protocol 1: Evaluation of Co-administration of Sucralfate with this compound in a Rat Model of Gastric Irritation
-
Animal Model: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Grouping:
-
Group 1: Vehicle control (e.g., distilled water).
-
Group 2: this compound (at the desired dose).
-
Group 3: Sucralfate (e.g., 100 mg/kg, p.o.) administered 30 minutes before this compound.
-
Group 4: Sucralfate alone (e.g., 100 mg/kg, p.o.).
-
-
Administration: Sucralfate is administered orally as a suspension. This compound is administered orally at the predetermined dose.
-
Observation Period: Animals are monitored for signs of distress for a defined period (e.g., 4 hours).
-
Assessment of Gastric Lesions:
-
Animals are euthanized, and stomachs are removed.
-
Stomachs are inflated with formalin, opened along the greater curvature, and examined for lesions.
-
The area of hemorrhagic lesions is measured in mm².
-
-
Histopathology: Tissue samples are collected for microscopic examination.
Protocol 2: Preparation and Evaluation of Enteric-Coated this compound
-
Preparation: this compound granules or pellets are prepared and then coated with an enteric polymer (e.g., Eudragit L) in a fluid-bed coater. The coating level can be varied.
-
In Vitro Dissolution Testing:
-
Coated pellets are tested for dissolution in simulated gastric fluid (pH 1.2) for 2 hours.
-
Subsequently, the medium is changed to simulated intestinal fluid (pH 6.8), and drug release is monitored over time.
-
-
In Vivo Evaluation in a Dog Model:
-
Animal Model: Beagle dogs are fasted overnight.
-
Administration: Dogs are administered either uncoated this compound or enteric-coated this compound.
-
Gastric Tolerability: Gastroduodenal endoscopy is performed at baseline and at specified time points after administration to visually assess for mucosal irritation, erosions, or ulcers.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of this compound and compare the bioavailability of the coated and uncoated formulations.
-
Visualizations
Caption: Experimental workflow for evaluating gastroprotective strategies.
Caption: PGE2-mediated gastroprotection signaling pathway.
References
- 1. Sucralfate attenuates gastric mucosal lesions and increased vascular permeability induced by ischaemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection of rat gastric mucosa by sucralfate. Effects of luminal stasis and of inhibition of prostaglandins synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sucralfate in the prevention of acute gastric lesions induced by ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sucralfate on gastric mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sucralfate on acute gastric mucosal injury and gastric ulcer induced by ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prostaglandin E2 on gastric irritant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of prostaglandins on spontaneous apoptosis in gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of H2-receptor antagonists upon physiological acid secretory states in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparative effects of H2-receptor antagonists on drug interaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine H2-antagonists modify gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastric retention of enteric-coated aspirin tablets in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Towards a Better Understanding of the Post-Gastric Behavior of Enteric-Coated Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zoledronic Acid-containing Nanoparticles With Minimum Premature Release Show Enhanced Activity Against Extraskeletal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression of apoptosis-associated microRNAs in ethanol-induced acute gastric mucosal injury via JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis in the gastric mucosa: molecular mechanisms, basic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Oxidative Stress and Nervous Distress Connection in Gastrointestinal Disorders | MDPI [mdpi.com]
- 19. The Impact of Oxidative Stress in Human Pathology: Focus on Gastrointestinal Disorders [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Oxidative Stress and Neural Dysfunction in Gastrointestinal Diseases: Can Stem Cells Offer a Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Norethindrone causes oxidative stress, intestinal injury, and disturbed gut microbiota composition in adult female western mosquitofish (Gambusia affinis) - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the large-scale synthesis of pure etidronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of pure etidronic acid (HEDP).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The most prevalent industrial methods for synthesizing this compound involve the reaction of phosphorus trichloride (B1173362) (PCl₃) with glacial acetic acid (CH₃COOH).[1][2] Other reported methods include the reaction of phosphorous acid with acetic anhydride (B1165640) or acetyl chloride.[1] The PCl₃ and acetic acid method is often favored due to the low cost and availability of raw materials, mild reaction conditions, and a straightforward process that can achieve high purity (up to 97%) and yields (over 95%).[1][2]
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Strict control over reaction temperature, reaction time, and the molar ratio of reactants is crucial to ensure high product quality and yield.[3] For instance, during the reaction of PCl₃ with acetic acid, the initial addition of PCl₃ should be slow to maintain the temperature below 45°C to prevent vigorous reactions.[4] The subsequent reaction steps often require heating to specific temperatures (e.g., 60-80°C) for several hours to ensure the reaction goes to completion.[4]
Q3: What are the typical impurities found in crude this compound?
A3: Common impurities include unreacted starting materials like acetic acid, as well as by-products such as phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).[5] The presence of these impurities can affect the purity and performance of the final product. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are used to detect and quantify these impurities.[6][7][8]
Q4: How can the purity of the final this compound product be determined?
A4: The purity of this compound can be assessed using various analytical techniques. A common method is titration with a standard base like NaOH.[9] For more detailed analysis and separation from impurities, chromatographic methods are employed.[8] A stability-indicating method using a mixed-mode column with a charged aerosol detector (CAD) has been developed for this purpose.[8] Ion chromatography with suppressed conductivity detection is another effective method for measuring the content of this compound and its salts.[7]
Troubleshooting Guide
Problem 1: The initial reaction is too vigorous and difficult to control.
-
Potential Cause: The hydrolysis of phosphorus trichloride is highly exothermic. This can occur if PCl₃ is added too quickly or if there is excess water present in the reactants at the initial stage.[10]
-
Solution:
-
Ensure that high-quality, dry (glacial) acetic acid is used.
-
Add phosphorus trichloride to the acetic acid slowly and incrementally, while maintaining rigorous temperature control, ideally keeping the temperature below 45°C using a cooling bath.[4]
-
One patented method suggests introducing hydrogen chloride (HCl) into the raw materials before the reaction. This can reduce the heat of dissolution of water during PCl₃ hydrolysis, thus inhibiting the intensity of the reaction and making it more stable.[4][10]
-
Problem 2: The yield of this compound is significantly lower than expected.
-
Potential Cause:
-
Suboptimal Molar Ratios: An incorrect ratio of reactants, such as PCl₃ to acetic acid, can lead to incomplete conversion.
-
Side Reactions: The formation of by-products due to improper temperature control or the presence of impurities can consume reactants and lower the yield. For example, hydrolysis of acetyl chloride is a possible side reaction.[4]
-
Incomplete Reaction: Insufficient reaction time or temperature can result in the reaction not proceeding to completion.
-
-
Solution:
-
Optimize Reactant Ratios: Studies have shown that using specific molar equivalents of reactants is crucial. For example, one optimization study found that using 3.2 equivalents of PCl₃ with acetic acid was sufficient without the need for phosphorous acid.[11][12]
-
Strict Temperature and Time Control: Follow a carefully controlled temperature profile. For instance, after the initial addition of PCl₃, the mixture may need to be heated to 45-60°C and then held at 65-80°C for a specific duration (e.g., 3 hours) to drive the reaction forward.[4]
-
Minimize Water Content: Ensure all reactants and equipment are dry to minimize unwanted hydrolysis-related side reactions.
-
Problem 3: The final product has a high level of phosphorous or phosphoric acid impurities.
-
Potential Cause: These impurities can result from the hydrolysis of unreacted phosphorus-containing intermediates or from side reactions occurring during the synthesis.
-
Solution:
-
Controlled Hydrolysis: The work-up step, which typically involves hydrolysis, must be carefully controlled.
-
Purification: After the initial synthesis, purification is essential. This can involve dissolving the crude product in an acid (e.g., 20% hydrochloric acid) followed by filtration, concentration, and crystallization to obtain the pure product.[]
-
Post-reaction Treatment: After hydrolysis, the reaction mixture can be flushed with steam to remove volatile impurities like residual acetic acid.[14]
-
Experimental Protocols & Data
Protocol 1: Synthesis from Phosphorus Trichloride and Acetic Acid
This protocol is based on a common industrial method.
-
Reaction Setup: A reaction kettle equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser connected to an absorption system for HCl gas is required.
-
Charging Reactants: Charge the reactor with industrial-grade glacial acetic acid and, in some modified procedures, 31% industrial hydrochloric acid.[4]
-
Addition of PCl₃: Begin stirring and start cooling the reactor jacket. Slowly add phosphorus trichloride (PCl₃) while ensuring the internal temperature does not exceed 45°C.[4] The HCl gas generated is passed through the cooling and absorption towers.
-
Reaction: After the addition of PCl₃ is complete, heat the mixture to 45-60°C.[4] In some variations, the temperature is then raised to 65-80°C and held for 3 hours to complete the reaction.[4]
-
Work-up and Hydrolysis: After the reaction, excess acetyl chloride may be distilled off. The resulting intermediate is then carefully hydrolyzed with water.
-
Purification: The crude product is purified, often by crystallization, to yield pure this compound.[]
Quantitative Data Summary
| Parameter | Value/Range | Source |
| PCl₃ to Acetic Acid Ratio | 3.2 equivalents of PCl₃ | [11][12] |
| Initial Reaction Temperature | < 45°C | [4] |
| Secondary Reaction Temperature | 60°C - 80°C | [4] |
| Reaction Time | 3 - 5 hours | [4][14] |
| Expected Product Purity | Up to 97% | [1][2] |
| Expected Yield | > 95% | [1][2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision-making process for troubleshooting low product yield.
References
- 1. thfine.com [thfine.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound:an efficient and environmentally friendly water treatment and electroplating assistant_Chemicalbook [chemicalbook.com]
- 4. Method for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. krwater.com [krwater.com]
- 6. helixchrom.com [helixchrom.com]
- 7. CN102735788A - Method for analyzing and measuring this compound and salts of this compound in sample - Google Patents [patents.google.com]
- 8. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | HDEPA | C2H8O7P2 - Ereztech [ereztech.com]
- 10. CN103570760A - Method for producing this compound - Google Patents [patents.google.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
methods to avoid interference in quantifying etidronic acid in complex matrices
Welcome to the technical support center for the quantitative analysis of etidronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with quantifying this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound in complex biological matrices?
A1: The primary challenges in quantifying this compound stem from its inherent physicochemical properties and the complexity of biological samples. Key difficulties include:
-
High Polarity: this compound is highly polar, leading to poor retention on traditional reversed-phase chromatography columns.[1]
-
Lack of a UV Chromophore: this compound does not possess a UV chromophore, making direct UV detection challenging.[2][3]
-
Matrix Effects: Biological matrices contain numerous endogenous substances that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[1][4][5][6][7]
-
Low Volatility: Due to its low volatility, this compound requires derivatization for analysis by Gas Chromatography (GC).[1]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Several techniques can be employed, with the choice depending on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Charged Aerosol Detector (CAD)[2], Evaporative Light Scattering Detector (ELSD)[8][9], or indirect UV detection.[3] Mixed-mode or HILIC columns are often preferred over standard C18 columns to improve retention of the polar this compound.[2][8][10]
-
Ion Chromatography (IC): This is a robust method for separating ionic compounds like this compound and can be coupled with conductivity detection or mass spectrometry (IC-MS).[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, particularly useful for complex matrices.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to make this compound volatile.[1][13]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization is a crucial step to chemically modify this compound to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[1][13][14][15] The polar functional groups (-OH and -COOH) in this compound are converted into less polar and more volatile groups, commonly through silylation.[13]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is critical for accurate quantification.[5] Strategies include:
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples.[4][5]
-
Chromatographic Separation: Fine-tuning the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[4][5]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[4][16]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[4]
Troubleshooting Guides
HPLC and IC Methods
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak for this compound | Poor retention on the column. | Use a mixed-mode or HILIC column designed for polar analytes.[2][8][10] Optimize the mobile phase; for HILIC, control the acetonitrile (B52724) concentration, buffer pH, and buffer concentration.[8] |
| Inadequate detection method. | Since this compound lacks a UV chromophore, use universal detectors like CAD or ELSD, or indirect UV detection.[2][3][8] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the column. | Use a column with end-capping to minimize interactions with residual silanols.[1] |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[1] | |
| Inconsistent Retention Times | Fluctuating mobile phase composition or flow rate. | Prepare fresh mobile phase, ensure proper mixing, and check the pump for leaks.[1] |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated before each injection.[1] |
GC-MS Methods
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak for this compound Derivative | Incomplete derivatization. | Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.[1][13] |
| Degradation of the derivative. | Analyze the sample as soon as possible after derivatization and check the stability of the derivatized sample over time.[1] | |
| Adsorption in the GC inlet. | Use a deactivated inlet liner.[1] | |
| Multiple Peaks for the Derivative | Tautomerization of this compound. | A two-step derivatization including methoximation before silylation can help to "lock" the molecule in one form.[13] |
LC-MS/MS Methods
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components interfering with ionization. | Improve sample preparation using SPE to remove interferences.[4][5] Optimize chromatography to separate the analyte from matrix components.[4] |
| High Signal Variability | Inconsistent matrix effects across different samples. | Use a stable isotope-labeled internal standard to compensate for variability.[4][16] Matrix-matched calibration can also account for matrix effects.[6][7] |
Experimental Protocols
Method 1: HPLC with Charged Aerosol Detection (CAD)
This method is adapted from a validated stability-indicating method for etidronate disodium (B8443419).[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).[2]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) cleanup is recommended.[8][10]
Method 2: GC-MS with Derivatization
This protocol is a general guideline for the derivatization of this compound for GC-MS analysis.[13]
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen.
-
Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the carbonyl group.
-
Silylation: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) and incubate to derivatize the hydroxyl and carboxyl groups.[13]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Method 3: LC-MS/MS for Complex Matrices
This protocol outlines a general approach for quantifying this compound in biological fluids.
-
Sample Pre-treatment: Precipitate proteins using a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a strong cation exchange (SCX) or mixed-mode SPE cartridge.
-
Loading: Load the supernatant from the protein precipitation step.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute this compound with an appropriate solvent.
-
-
LC-MS/MS Analysis:
Quantitative Data Summary
Comparison of Analytical Methods for this compound
| Method | Detector | Linear Range | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC[3] | Indirect UV | 50-300 µg/mL | Not specified | Uses common QC lab equipment. | Indirect detection can be less sensitive. |
| IC-ICP-MS[3] | ICP-MS | Not specified | 0.05 mg/L | High specificity for phosphorus-containing compounds. | Potential for polyatomic interferences. |
| Ion Chromatography[11] | Suppressed Conductivity | 0.2-8.0 mg/L | 0.05% | Simple sample pretreatment, environmentally friendly mobile phase. | May have lower sensitivity than MS methods. |
| HPLC[2] | CAD | Not specified | Not specified | Good for compounds without a UV chromophore. | Requires specialized detector. |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Alendronic, Ibandronic, Etidronic Acids | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. CN102735788A - Method for analyzing and measuring this compound and salts of this compound in sample - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 15. scispace.com [scispace.com]
- 16. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Intermittent Cyclical Etidronic Acid Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining intermittent cyclical etidronic acid therapy for enhanced bone density. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in enhancing bone density?
A1: this compound is a first-generation bisphosphonate that primarily works by inhibiting osteoclast-mediated bone resorption.[1][2][3] It adsorbs to hydroxyapatite (B223615) crystals in the bone matrix, and when ingested by osteoclasts, it interferes with their function and induces apoptosis (programmed cell death).[1][2] This leads to a decrease in the breakdown of bone, shifting the bone remodeling balance towards formation and thereby increasing bone mineral density (BMD).[4] Unlike nitrogen-containing bisphosphonates, this compound's primary mechanism is not the inhibition of the mevalonate (B85504) pathway, but it can induce osteoclast apoptosis through caspase-dependent pathways.
Q2: Why is intermittent cyclical therapy preferred over continuous administration of this compound?
A2: Continuous high-dose administration of this compound can lead to impaired bone mineralization, potentially causing osteomalacia (softening of the bones).[2][5] The intermittent cyclical regimen, which involves a short period of this compound administration followed by a longer drug-free period, is designed to inhibit bone resorption without significantly affecting bone formation and mineralization.[2][6] This approach has been shown to increase bone mass and reduce fracture risk without causing mineralization defects.[5][7]
Q3: What are the expected outcomes on bone mineral density (BMD) with intermittent cyclical this compound therapy?
A3: Clinical studies have consistently shown that intermittent cyclical this compound therapy leads to a significant increase in BMD, particularly in the lumbar spine.[6][8][9] The percentage increase in BMD can vary depending on the patient population and study duration. For instance, in postmenopausal women with osteoporosis, studies have reported an increase in lumbar spine BMD of around 4-5% after two years of treatment.[9]
Q4: What are the common side effects observed with this compound therapy in clinical and preclinical studies?
A4: In clinical settings, the most commonly reported side effects are gastrointestinal complaints, such as nausea and diarrhea.[2][6] In preclinical animal studies, high doses of this compound have been associated with renal toxicity. It is crucial to carefully select the dose and monitor for any adverse effects in animal models.
Troubleshooting Guides
In Vitro Experiments
Q: I am observing high levels of cytotoxicity in my cell cultures treated with this compound. What could be the cause?
A: High cytotoxicity can result from several factors:
-
Concentration: this compound can be cytotoxic at high concentrations. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. For example, in MCF-7 human breast cancer cells, a 24-hour treatment with 10 mM this compound was found to be cytotoxic.[1][10]
-
Cell Type: Different cell lines may have varying sensitivities to this compound.
-
Contamination: Ensure your cell cultures are free from bacterial, fungal, or mycoplasma contamination, as this can exacerbate cytotoxicity.[11][12][13]
Q: I am not observing the expected level of osteoclast apoptosis in my in vitro assay. What should I check?
A: Several factors can influence the induction of apoptosis in osteoclasts:
-
Assay Method: Ensure you are using a sensitive and appropriate method for detecting apoptosis, such as TUNEL staining or caspase activity assays.
-
Time Course: The induction of apoptosis is a time-dependent process. It is advisable to perform a time-course experiment to identify the optimal time point for observing apoptosis after this compound treatment.
-
Cell Culture Conditions: The health and differentiation status of your osteoclast culture are critical. Ensure that the cells are properly differentiated and viable before starting the experiment.
Preclinical (In Vivo) Experiments
Q: My animal models are showing inconsistent bone mineral density (BMD) results. What are the potential sources of variability?
A: Inconsistent BMD measurements in animal models can be due to:
-
Measurement Technique: Ensure consistent positioning of the animals during DXA scans.[14][15] Even slight variations in positioning can lead to significant differences in BMD readings.[15] Regular calibration of the DXA machine is also crucial.[14]
-
Animal Handling and Stress: Stress can influence bone metabolism. Ensure consistent and gentle handling of the animals throughout the study.
-
Drug Administration: Inconsistent administration of this compound (e.g., variations in injection volume or site) can lead to variable drug exposure and, consequently, variable effects on BMD.
Q: I am observing unexpected side effects in my animal models, such as weight loss or lethargy. What should I do?
A: Unexpected side effects should be carefully monitored and investigated:
-
Dosage: The dose of this compound may be too high for the specific animal model. Consider reducing the dose or adjusting the treatment frequency.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous) may be causing local irritation or systemic toxicity.
-
Underlying Health Issues: Ensure that the animals are healthy and free from any underlying conditions that could be exacerbated by the treatment.
Data Presentation
Table 1: Summary of Quantitative Data on Bone Mineral Density (BMD) Changes with Intermittent Cyclical this compound Therapy in Postmenopausal Osteoporosis
| Study Population | Treatment Regimen | Duration | Anatomic Site | Mean % Change in BMD (Etidronate Group) | Mean % Change in BMD (Placebo Group) |
| Postmenopausal women with ≥1 vertebral fracture | 400 mg/day etidronate for 14 days, then calcium for 76 days | 2 years | Lumbar Spine | +5.1% | -1.1% |
| Postmenopausal women with low spinal BMD | 400 mg/day etidronate for 14 days, then placebo for 76 days | 2 years | Lumbar Spine | +4.2% to +5.2% | - |
| Postmenopausal women | 400 mg/day etidronate for 14 days, then calcium for 13 weeks | 3 years | Lumbar Spine | +5.3% | -2.7% |
| Patients on long-term corticosteroid therapy | 400 mg/day etidronate for 14 days, then calcium for 76 days | 2 years | Lumbar Spine | +5.6% | -3.7% to -3.8% |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Apoptosis Assay
-
Cell Culture: Culture murine bone marrow macrophages in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (macrophage colony-stimulating factor) to induce osteoclast differentiation.
-
This compound Treatment: After 5-7 days, when mature, multinucleated osteoclasts are visible, treat the cells with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) for 24-48 hours. Include a vehicle-treated control group.
-
Apoptosis Detection (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain the nuclei with DAPI.
-
-
Quantification: Use fluorescence microscopy to visualize and count the number of TUNEL-positive (apoptotic) osteoclasts and the total number of osteoclasts (DAPI-stained nuclei within TRAP-positive cells). Express the results as the percentage of apoptotic osteoclasts.
Protocol 2: Preclinical Ovariectomized (OVX) Rat Model
-
Animal Model: Use female Sprague-Dawley rats (3-4 months old). Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.
-
Treatment Regimen:
-
Allow a post-surgery period of 4-8 weeks to establish bone loss.
-
Initiate intermittent cyclical this compound therapy. A typical regimen could be subcutaneous or oral administration of this compound (e.g., 1-10 mg/kg/day) for 5 consecutive days, followed by a 23-day drug-free period.
-
The control OVX group should receive a vehicle.
-
-
Bone Mineral Density (BMD) Measurement:
-
Measure BMD of the lumbar spine and femur at baseline (before treatment) and at regular intervals (e.g., every 4 weeks) using dual-energy X-ray absorptiometry (DXA) calibrated for small animals.
-
Ensure consistent and proper positioning of the rats during each scan.
-
-
Bone Histomorphometry:
-
At the end of the study, collect the tibiae or lumbar vertebrae for bone histomorphometry.
-
Embed the bones in plastic resin without decalcification.
-
Cut sections and stain with Goldner's trichrome or von Kossa to visualize mineralized and unmineralized bone.
-
Analyze various histomorphometric parameters, such as trabecular bone volume, trabecular number, and trabecular separation, to assess changes in bone microarchitecture.
-
Mandatory Visualization
References
- 1. Cytotoxicity of this compound to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of bone loss in ovariectomized rats by combined treatment with risedronate and 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Bone histomorphometric changes after cyclic therapy with phosphate and etidronate disodium in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical, cytotoxic and genotoxic analysis of etidronate in sodium hypochlorite solution. [sonar.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. How Accurate Are Bone Density Scans and What Factors Can Lead to Misdiagnosis? [foxvalleyimaging.com]
- 15. Dual energy X-ray absorptiometry: Pitfalls in measurement and interpretation of bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Non-Response to Etidronic Acid Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of action and non-response to etidronic acid in bone disorders. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Osteoclast-Mediated Resorption Assays
-
Question: My osteoclast resorption pit assay shows little to no inhibition of resorption after this compound treatment, even at high concentrations. What could be the cause?
-
Answer: There are several potential reasons for the lack of an inhibitory effect:
-
Cell Health and Differentiation: Ensure your osteoclast precursors (e.g., bone marrow macrophages or RAW264.7 cells) are healthy and optimally differentiated. Incomplete differentiation will result in a mixed culture with fewer mature, resorbing osteoclasts. Verify differentiation by checking for multinucleated, TRAP-positive cells.
-
This compound Potency: this compound is a first-generation, non-nitrogen-containing bisphosphonate and is less potent than nitrogen-containing bisphosphonates like zoledronic acid.[1] You may need to use higher concentrations and longer incubation times to observe a significant effect.
-
Assay Substrate: The type of resorption substrate can influence results. If using dentin or bone slices, ensure they are properly prepared and sterilized. Synthetic calcium phosphate (B84403) coatings may show different resorption kinetics.
-
Media Components: High concentrations of calcium or phosphate in the culture medium can sometimes interfere with the action of bisphosphonates. Use a standardized, recommended medium for osteoclast cultures.
-
Genetic Resistance of Cells: If using primary cells from different donors, there can be significant variability in sensitivity to bisphosphonates due to genetic factors.[1][2]
-
-
-
Question: I'm observing inconsistent results between replicates in my resorption assay with this compound. Why is this happening?
-
Answer: Inconsistent results can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension of osteoclast precursors is seeded to achieve a uniform distribution of mature osteoclasts.
-
Variable Differentiation: Inconsistent differentiation across wells can lead to variable resorption. Ensure consistent concentrations of M-CSF and RANKL in all wells.
-
Edge Effects in Culture Plates: Cells in the outer wells of a culture plate can behave differently due to temperature and humidity gradients. It is advisable to not use the outermost wells for critical experiments or to fill them with sterile PBS to minimize these effects.
-
Pipetting Errors: Small variations in the volume of this compound or other reagents can lead to significant differences in concentration and, consequently, in the observed effect.
-
-
Issue 2: Osteoblast Function Assays
-
Question: I am not seeing the expected increase in osteoblast differentiation markers (e.g., alkaline phosphatase activity, mineralization) after this compound treatment. What should I check?
-
Answer: While this compound's primary role is to inhibit osteoclasts, some studies suggest it may also promote osteoblast differentiation.[3] If you are not observing this effect, consider the following:
-
Dosage: The effect of this compound on osteoblasts can be dose-dependent. High concentrations may be cytotoxic or inhibit mineralization.[4] A dose-response experiment is crucial to identify the optimal concentration for promoting differentiation without causing adverse effects.
-
Timing of Treatment: The stage of osteoblast differentiation at which this compound is introduced can be critical. Adding the treatment too early or too late may not yield the desired effect.
-
Culture Conditions: Ensure your osteogenic differentiation medium contains the necessary supplements (e.g., ascorbic acid, β-glycerophosphate) at the correct concentrations.
-
Cell Line/Primary Cells: Different osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) and primary osteoblasts may respond differently to this compound.
-
-
-
Question: My osteoblast viability is significantly reduced after treatment with this compound. How can I address this?
-
Answer: Significant cytotoxicity is likely due to high concentrations of this compound. To mitigate this:
-
Perform a Dose-Response Curve: Determine the IC50 value for your specific cell type to identify a non-toxic working concentration range.
-
Reduce Incubation Time: Shorter exposure to this compound may be sufficient to elicit a biological response without causing excessive cell death.
-
Chelating Effects: this compound is a chelating agent and may sequester essential divalent cations like calcium and magnesium from the culture medium, which can impact cell viability.[5][6][7] Ensure your medium is adequately supplemented.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound on osteoclasts?
-
Q2: How does the mechanism of this compound differ from nitrogen-containing bisphosphonates (e.g., zoledronic acid)?
-
A2: Nitrogen-containing bisphosphonates do not form cytotoxic ATP analogs. Instead, they inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway.[8][12] This inhibition prevents the prenylation of small GTPases, which are essential for osteoclast function and survival.
-
-
Q3: What are the potential mechanisms of non-response to this compound at a cellular level?
-
A3: Non-response can be attributed to several factors:
-
Reduced Cellular Uptake: Inefficient endocytosis of this compound by osteoclasts would limit its intracellular concentration.
-
Altered Metabolism: Variations in the enzymatic machinery responsible for converting this compound into cytotoxic ATP analogs could lead to reduced efficacy.
-
Upregulation of Anti-Apoptotic Pathways: Cells may develop resistance by upregulating survival pathways that counteract the pro-apoptotic signals induced by the ATP analogs.
-
Genetic Polymorphisms: Variations in genes involved in bone metabolism and bisphosphonate action can influence treatment response.
-
-
-
Q4: Can this compound affect cells other than osteoclasts?
-
A4: Yes, this compound can affect other cell types. Studies have shown it can influence osteoblast proliferation and differentiation, and at high concentrations, it can be cytotoxic to various cell lines, including cancer cells.[3][13][14] It may also inhibit the production of certain cytokines, like IL-6, by osteoblast-like cells.[15]
-
-
Q5: How can I quantify the effect of this compound in my experiments?
-
A5: Quantitative analysis can be performed using various assays:
-
Osteoclast Activity: Measure the total area of resorption pits on dentin or bone slices, or quantify the release of collagen fragments (e.g., CTX-I) into the culture medium.
-
Osteoclast Differentiation: Count the number of TRAP-positive multinucleated cells.
-
Osteoblast Differentiation: Measure alkaline phosphatase activity, quantify mineralization using Alizarin Red S staining, and analyze the gene expression of osteogenic markers (e.g., RUNX2, OCN).
-
Cell Viability/Apoptosis: Use assays like MTT or CellTiter-Glo to assess cell viability and Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on bisphosphonates. Note that the specific values can vary depending on the experimental conditions and cell types used.
Table 1: In Vitro Efficacy of Bisphosphonates on Osteoclasts
| Bisphosphonate | Cell Type | Assay | IC50 / Effective Concentration | Reference(s) |
| This compound | Human osteoblast-like cells (MG63, SaOs) | IL-6 Production | Inhibition at 10⁻⁵ M and 10⁻⁴ M | [15] |
| This compound | MCF-7 cells | Cytotoxicity | Cytotoxic at 10 mM | [13] |
| Zoledronic Acid | Murine bone marrow mononuclear cells | Osteoclast Formation | 1 µmol/L (minimal effective concentration) | [16] |
| Zoledronic Acid | Human monocytes | Osteoclast Resorption | IC50 range: 0.06 to 12.57 µM | [1][2] |
Table 2: Effect of Zoledronic Acid on Osteoclast-Related Gene Expression
| Gene | Treatment | Fold Change | Reference |
| TNF | 30 µM Zoledronic Acid | +2.57 | [17] |
| CXCL9 | 30 µM Zoledronic Acid | +39.48 | [17] |
| CXCL10 | 30 µM Zoledronic Acid | +18.52 | [17] |
Note: Data for this compound on specific gene expression is limited in the provided search results. The data for zoledronic acid is included to provide an example of quantitative gene expression analysis in response to a bisphosphonate.
Experimental Protocols
Protocol 1: Osteoclast Differentiation and Resorption Pit Assay
-
Cell Seeding:
-
Isolate bone marrow macrophages (BMMs) from long bones of mice or use RAW264.7 cells.
-
Seed cells onto sterile, devitalized dentin or bone slices in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
-
Differentiation:
-
Culture cells in α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Incubate at 37°C in a 5% CO₂ incubator for 5-7 days, replacing the medium every 2-3 days.
-
-
This compound Treatment:
-
After differentiation into mature osteoclasts (observed as large, multinucleated cells), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 1 mM).
-
Include a vehicle control (medium without this compound).
-
-
Resorption Analysis:
-
After 48-72 hours of treatment, remove the cells from the slices by sonication in 1 M NH₄OH.
-
Stain the slices with toluidine blue or hematoxylin (B73222) to visualize resorption pits.
-
Capture images using a light microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
-
-
TRAP Staining (for differentiation assessment):
-
In parallel wells on a standard tissue culture plate, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit.
-
Count TRAP-positive cells with three or more nuclei.
-
Protocol 2: Osteoblast Mineralization Assay
-
Cell Seeding:
-
Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
-
Osteogenic Differentiation:
-
Culture cells in osteogenic medium (α-MEM with 10% FBS, 1% penicillin/streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
-
This compound Treatment:
-
Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the osteogenic medium.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Alizarin Red S Staining:
-
After the culture period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
-
Quantification:
-
Capture images of the stained wells.
-
For quantification, destain the wells with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in osteoclasts.
Caption: General troubleshooting workflow for in vitro experiments.
References
- 1. Zoledronic Acid Is Not Equally Potent on Osteoclasts Generated From Different Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etidronate (HEBP) promotes osteoblast differentiation and wound closure in rat calvaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oraljournal.com [oraljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review [mdpi.com]
- 13. Cytotoxicity of this compound to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity of zoledronate (nitrogen-containing bisphosphonate: NBP) and/or etidronate (non-NBP) in tumour cells and periodontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
mitigating the risk of osteomalacia with long-term etidronic acid administration
Technical Support Center: Etidronic Acid Administration and Osteomalacia Risk
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the risk of osteomalacia during long-term this compound administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-generation, non-nitrogen-containing bisphosphonate. Its primary mechanism involves adsorbing to hydroxyapatite (B223615) crystals in the bone matrix.[1][2] When osteoclasts, the cells responsible for bone resorption, begin to break down this bone, the this compound is released and internalized by the osteoclast. Inside the cell, it is metabolized into a non-functional ATP analog, which induces osteoclast apoptosis (cell death) and disrupts the cellular machinery required for resorption, thereby inhibiting bone breakdown.[3]
Q2: Why does long-term or high-dose this compound administration pose a risk of osteomalacia?
A2: Osteomalacia is a condition characterized by impaired mineralization of newly formed bone osteoid.[4][5] this compound, particularly at high and continuous doses, can directly inhibit the normal mineralization of bone.[6][7] Unlike newer bisphosphonates, its strong binding to hydroxyapatite can interfere with the proper deposition of calcium and phosphate (B84403) into the bone matrix, leading to an accumulation of unmineralized osteoid.[8] This effect is dose-dependent and is more pronounced with continuous, long-term administration as opposed to cyclical therapy.[6][8]
Q3: What is the recommended dosing strategy in preclinical and clinical research to minimize osteomalacia risk?
A3: To minimize mineralization defects, intermittent cyclical therapy is the preferred strategy.[6][9] A common regimen studied in postmenopausal osteoporosis involves administering this compound (e.g., 400 mg/day) for a short period (e.g., 14 days), followed by a longer drug-free interval (e.g., until a 90-day cycle is complete).[6] This cyclical approach allows for periods of bone resorption inhibition followed by periods where normal mineralization can occur without interference. Dosages above 10 mg/kg/day should be limited to short durations (e.g., up to 3 months), and dosages exceeding 20 mg/kg/day should be avoided.[6]
Q4: What key biomarkers should be monitored during an in-vivo study to detect early signs of osteomalacia?
A4: Monitoring both serum and urine biomarkers is crucial.
-
Bone Turnover Markers: A significant decrease in markers of bone resorption (e.g., serum CTX, urinary NTX) is expected.[10] However, a concurrent, sharp decline in bone formation markers like serum procollagen (B1174764) type I N-terminal propeptide (P1NP) and osteocalcin (B1147995) (OC) can indicate over-suppression of bone turnover.[10]
-
Mineral Metabolism: Regularly monitor serum calcium, phosphate, and alkaline phosphatase (ALP).[11] While ALP is expected to decrease from baseline as bone turnover is reduced, a paradoxical increase or persistently high levels could signal an accumulation of unmineralized osteoid, a hallmark of osteomalacia.[8]
-
Vitamin D Status: Ensure adequate levels of 25-hydroxyvitamin D, as deficiency can independently cause or exacerbate osteomalacia.[4][12]
Experimental Troubleshooting Guides
Issue 1: Histological analysis of bone samples shows an unexpected increase in osteoid volume (OV/BV) and osteoid thickness (O.Th).
-
Possible Cause: This is a classic sign of a mineralization defect, potentially etidronate-induced osteomalacia.[8]
-
Troubleshooting Steps:
-
Confirm Staining Protocol: Ensure that undecalcified bone sections were prepared and that a mineralization-sensitive stain (e.g., Goldner's Trichrome, Von Kossa with a counterstain) was used correctly. In Goldner's Trichrome, mineralized bone should stain green, while osteoid stains red/orange.
-
Quantitative Histomorphometry: Perform dynamic histomorphometry using fluorochrome labels (e.g., tetracycline, calcein) administered at specific time points during the experiment. A significant reduction in the mineral apposition rate (MAR) and bone formation rate (BFR/BS) would confirm impaired mineralization dynamics.
-
Review Dosing Regimen: Cross-reference the administered dose and schedule with established protocols. Continuous high-dose administration is a likely culprit.[6][7]
-
Analyze Serum Markers: Check serum ALP, phosphate, and calcium levels from terminal blood samples. Elevated ALP in the presence of normal calcium and phosphate can be indicative of osteomalacia.[13]
-
Issue 2: Experimental animals on long-term this compound exhibit spontaneous fractures despite an increase in Bone Mineral Density (BMD) measured by DXA.
-
Possible Cause: While this compound can increase BMD by reducing bone resorption, it may not improve, and can potentially worsen, bone quality and strength if mineralization is impaired.[8][14] The accumulation of unmineralized osteoid makes the bone mechanically weaker, leading to an increased risk of non-vertebral or atypical fractures.[14][15]
-
Troubleshooting Steps:
-
Mechanical Testing: If not already part of the protocol, perform biomechanical testing (e.g., three-point bending for long bones) on explanted bones to assess material properties like ultimate strength, stiffness, and toughness.
-
Micro-CT Analysis: Use micro-computed tomography (µCT) to analyze bone microarchitecture. While this may show increased trabecular volume, look for other indicators of poor quality, such as changes in trabecular connectivity or cortical porosity.
-
Histological Confirmation: As in Issue 1, perform undecalcified bone histology to confirm the presence and extent of osteoid accumulation.[8] A case report detailed multiple fractures in a patient on long-term continuous etidronate, which was later confirmed as osteomalacia via biopsy.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound, providing a reference for expected outcomes in experimental models.
Table 1: Effect of Cyclical Etidronate on Bone Mineral Density (BMD) in Postmenopausal Women (3-Year Treatment).
| Parameter | Etidronate Group (Mean % Change from Baseline) | Control Group (Placebo or Ca/Vit D) |
| Lumbar Spine BMD | +4.27% | N/A (Used as baseline) |
| Femoral Neck BMD | +2.19% | N/A (Used as baseline) |
| Total Body BMD | +0.97% | N/A (Used as baseline) |
(Data adapted from a meta-analysis of 13 trials)[16]
Table 2: Effect of Etidronate on Biochemical Markers of Bone Turnover.
| Marker | Expected Change with Therapy | Significance |
| Serum CTX / Urinary NTX (Resorption) | Significant Decrease (up to 70%) | Indicates inhibition of osteoclast activity.[10] |
| Serum P1NP / Osteocalcin (Formation) | Decrease | Reflects the physiological coupling of bone formation to resorption.[10] |
| Serum Alkaline Phosphatase (ALP) | Decrease from baseline | Indicates reduced overall bone turnover.[1] |
Experimental Protocols
Protocol: Undecalcified Bone Histology for Osteomalacia Assessment
This protocol is essential for visualizing and quantifying the extent of bone mineralization versus unmineralized osteoid.
1. Sample Preparation:
- Administer fluorochrome labels (e.g., tetracycline) in-vivo at predetermined intervals (e.g., 10 days apart, with the last label 3 days before sacrifice) to allow for dynamic measurements.
- After sacrifice, dissect the bone of interest (e.g., tibia, femur, or iliac crest).
- Fix the bone in 70% ethanol (B145695) or neutral buffered formalin for 24-48 hours. Avoid acidic fixatives.
- Dehydrate the samples through a graded series of ethanol (70%, 95%, 100%).
- Infiltrate and embed the samples in a plastic resin, such as methyl methacrylate (B99206) (MMA).
2. Sectioning:
- Using a heavy-duty microtome (e.g., a Jung Polycut), cut 5-10 µm thick sections.
- Mount sections on gelatin-coated slides.
3. Staining (Goldner's Trichrome):
- Rehydrate sections.
- Stain with Weigert's iron hematoxylin (B73222) for nuclear detail.
- Differentiate in acid alcohol.
- Stain in Ponceau-acid fuchsin solution.
- Rinse in a weak acid solution.
- Stain with Light Green SF yellowish or Fast Green FCF.
- Dehydrate and mount with a permanent mounting medium.
4. Analysis:
- Static Histomorphometry: Use a standard microscope with an imaging software package to measure parameters such as Osteoid Volume/Bone Volume (OV/BV), Osteoid Surface/Bone Surface (OS/BS), and Osteoid Thickness (O.Th). In etidronate-induced osteomalacia, these parameters will be significantly increased.[8]
- Dynamic Histomorphometry: Use a fluorescence microscope to visualize the fluorochrome labels. Measure the distance between the labels to calculate the Mineral Apposition Rate (MAR) and combine this with the labeled surface to determine the Bone Formation Rate (BFR). A reduction in these parameters indicates impaired mineralization.
Mandatory Visualizations
Caption: Dual mechanism of this compound leading to therapeutic effect and potential osteomalacia.
Caption: Experimental workflow for monitoring osteomalacia risk in etidronate studies.
References
- 1. This compound in Cosmetics, Etidronate for Osteoporosis - IRO Chemical HEDP Website [irohedp.com]
- 2. researchgate.net [researchgate.net]
- 3. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Case report: Osteomalacia due to bisphosphonate treatment in a patient on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonate‐Induced Deterioration of Osteomalacia in Undiagnosed Adult Fanconi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteomalacia in Paget's disease treated with short term, high dose sodium etidronate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteomalacia in a patient with Paget's bone disease treated with long-term etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etridronate therapy in the treatment and prevention of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of this compound on arterial calcification in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Tumor-induced osteomalacia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A meta-analysis of etidronate for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bisphosphonates and Nonhealing Femoral Fractures: Analysis of the FDA Adverse Event Reporting System (FAERS) and International Safety Efforts: A Systematic Review from the Research on Adverse Drug Events And Reports (RADAR) Project - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WITHDRAWN: Etidronate for treating and preventing postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the yield and purity of etidronic acid synthesis reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of etidronic acid (HEDP), focusing on enhancing both yield and purity. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the widely used method involving phosphorus trichloride (B1173362) and acetic acid.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. - Ensure the reaction temperature is maintained within the optimal range (e.g., reflux at 100-130°C after initial addition).[1] - Consider extending the reaction time if starting materials are still present. |
| Suboptimal Molar Ratios: Incorrect stoichiometry of reactants. | - Carefully control the molar ratio of phosphorus trichloride to acetic acid. An excess of PCl₃ may be required in some optimized protocols. | |
| Side Reactions: Formation of byproducts such as acetyl chloride hydrolysis products or polycondensed species.[2][] | - Introduce hydrogen chloride into the raw materials to inhibit the hydrolysis of phosphorus trichloride and acetyl chloride.[2] - Maintain anhydrous conditions to the extent possible during the initial reaction phase. | |
| Losses During Work-up: Product loss during extraction, filtration, or crystallization. | - Ensure complete precipitation of the product during crystallization by optimizing solvent and temperature. - Carefully wash the filtered crystals with a minimal amount of cold solvent to avoid dissolution. | |
| Low Purity / Discolored Product | Presence of Unreacted Starting Materials: Incomplete reaction. | - Refer to the solutions for "Low Yield" to ensure the reaction goes to completion. - Utilize steam hydrolysis to effectively remove residual acetic acid and other volatile impurities.[1] |
| Formation of Colored Impurities: Side reactions at elevated temperatures or presence of metallic impurities. | - Ensure the reaction temperature does not significantly exceed the recommended range. - Use high-purity starting materials and a clean reaction vessel. | |
| Inadequate Purification: Inefficient crystallization or washing. | - Perform recrystallization of the crude product. Dissolving the crude product in 20% hydrochloric acid followed by filtration, concentration, and crystallization can be effective.[] - Optimize the crystallization process by controlling the cooling rate and solvent system. | |
| Reaction Control Issues | Exothermic Reaction: The initial reaction of phosphorus trichloride with acetic acid can be highly exothermic. | - Add phosphorus trichloride dropwise to the acetic acid solution under cooling to control the reaction temperature, typically between 40-80°C.[4][1] |
| Vigorous Hydrolysis: Uncontrolled reaction with water. | - The introduction of hydrogen chloride can help to moderate the hydrolysis intensity of phosphorus trichloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially favored method for synthesizing this compound?
A1: The reaction of phosphorus trichloride with acetic acid is the most favored industrial method due to its economic advantages, ease of execution, and potential for high yield and purity.[5][6] This method can achieve yields exceeding 95% and purity of up to 97% under optimized conditions.[5][6]
Q2: What are the key parameters to control for maximizing yield and purity?
A2: The critical parameters to control are the molar ratio of reactants, reaction temperature, and reaction time. Careful control of the initial exothermic reaction by slow addition and cooling, followed by a period of heating or reflux, is crucial.[4][1] Subsequent hydrolysis and purification steps are also vital for achieving high purity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) and ³¹P NMR spectroscopy to track the consumption of starting materials and the formation of the product.[]
Q4: What are the common impurities in this compound synthesis and how can they be removed?
A4: Common impurities include unreacted acetic acid, phosphorous acid, phosphoric acid, and chloride ions.[7] Purification typically involves hydrolysis with steam to remove volatile components like acetic acid, followed by crystallization.[4][1][] Recrystallization from aqueous solutions or acidic media is an effective method for removing inorganic impurities.
Q5: My final product is a pale yellow solution, but I need a white crystalline solid. What should I do?
A5: The pale yellow color may indicate the presence of impurities. The aqueous solution of this compound can be concentrated and subjected to crystallization to obtain a white crystalline powder.[7] If the color persists, treatment with activated carbon during the purification process may help to remove colored impurities.
Data Presentation
Table 1: Comparison of this compound Synthesis Parameters and Outcomes
| Reactants | Solvent/Conditions | Temperature | Reaction Time | Reported Yield | Reported Purity | Reference |
| PCl₃, Acetic Acid | None | 40-80°C (addition), then 100-130°C (reflux) | 4-5 hours (reflux) | >95% | Up to 97% | [5][6] |
| PCl₃, Acetic Acid, Water, HCl | None | <45°C (addition), then 60-80°C | 3 hours | High | Improved | [8] |
| PCl₃, Phosphorous Acid, Pentyl Acetate | Sulfolane | 100-120°C | Not specified | ~40% | Not specified | [] |
| PCl₃, Phosphorous Acid | 1,4-Dioxane | ~95°C | Not specified | 5% | Not specified | [] |
| Yellow Phosphorus, Acetic Acid, Oxygen | None | 65-110°C | Several hours | 97% | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phosphorus Trichloride and Acetic Acid
This protocol is a generalized procedure based on common industrial methods.
Materials:
-
Glacial Acetic Acid
-
Phosphorus Trichloride (PCl₃)
-
Deionized Water
-
Hydrochloric Acid (HCl, optional for purification)
Procedure:
-
Reaction Setup: In a reaction kettle equipped with a stirrer, dropping funnel, condenser, and temperature control system, add a measured amount of glacial acetic acid.
-
Reactant Addition: Begin stirring and cool the reaction vessel. Slowly add phosphorus trichloride dropwise from the dropping funnel, maintaining the reaction temperature between 40-80°C.[4][1] The hydrogen chloride gas generated as a byproduct should be safely vented and scrubbed.
-
Reaction: After the addition is complete, gradually heat the mixture to 100-130°C and maintain it under reflux for 4-5 hours to ensure the reaction goes to completion.[4][1]
-
Hydrolysis: After the reflux period, cool the reaction mixture. Introduce steam to hydrolyze the reaction mixture. This step also helps to remove residual acetic acid and other low-boiling point components.[4][1]
-
Purification and Isolation:
-
The resulting crude this compound solution can be further purified. One method involves dissolving the crude product in 20% hydrochloric acid.[]
-
Filter the solution to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Cool the concentrated solution to complete the crystallization process.
-
Filter the white crystals and wash them with a small amount of cold deionized water.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. This compound CAS#: 2809-21-4 [m.chemicalbook.com]
- 2. CN103570760A - Method for producing this compound - Google Patents [patents.google.com]
- 4. ETIDRONATE - Ataman Kimya [atamanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. thfine.com [thfine.com]
- 7. krwater.com [krwater.com]
- 8. Method for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Biocompatibility of Etidronic Acid-Based Formulations
Welcome to the Technical Support Center for Etidronic Acid-Based Formulations. This resource is designed for researchers, scientists, and drug development professionals working to improve the biocompatibility of materials incorporating this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the formulation and evaluation of this compound-based biomaterials.
Formulation and Stability
Q1: My this compound solution is showing precipitation over time. What could be the cause and how can I prevent it?
A1: Precipitation in this compound solutions is often due to its strong chelating properties, leading to the formation of insoluble salts with divalent cations (e.g., Ca²⁺, Mg²⁺) present in the solvent or from storage containers.
Troubleshooting Steps:
-
Use High-Purity Water: Employ deionized or distilled water with low mineral content to prepare your solutions.
-
Adjust pH: The solubility of etidronate salts is pH-dependent. Lowering the pH can sometimes increase solubility, but this must be balanced with the desired biocompatibility, as acidic conditions can be cytotoxic.
-
Add Co-solvents or Stabilizers: Incorporating biocompatible polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) can help maintain the stability of the formulation and prevent precipitation.[1][2]
-
Material of Storage Container: Use containers made of materials that do not leach ions, such as borosilicate glass or specific types of polymers.
Q2: I'm observing poor and inconsistent loading of this compound into my hydrogel/scaffold. How can I improve this?
A2: Inconsistent loading can stem from several factors, including the chemical properties of the hydrogel, the hydration state of the scaffold, and the formulation of the this compound solution.
Troubleshooting Steps:
-
Surface Modification: Modify the surface of your scaffold to enhance its affinity for this compound. For materials rich in hydroxyl groups like hydroxyapatite, this compound can form covalent bonds, improving loading and stability.
-
Optimize Soaking Conditions: Adjust the concentration of the this compound solution, soaking time, and temperature to find the optimal conditions for loading.
-
Lyophilization: For porous scaffolds, consider lyophilizing the scaffold before soaking to ensure the solution fully penetrates the pores.
-
Use of a Carrier: Incorporate this compound into a carrier system, such as liposomes or polymeric nanoparticles, before incorporating it into the hydrogel. This can improve dispersion and provide controlled release.
Biocompatibility and Cytotoxicity
Q3: I'm observing high cytotoxicity in my cell culture experiments with an this compound-based formulation. What are the likely causes and how can I mitigate this?
A3: High cytotoxicity can be dose-dependent and influenced by the specific cell type and formulation components. This compound has been shown to be cytotoxic to some cell lines at higher concentrations.[3]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine the optimal concentration of this compound that balances therapeutic efficacy with minimal cytotoxicity. For instance, while high concentrations of some bisphosphonates can be toxic to osteoblasts, lower concentrations may be better tolerated.
-
Cell Type Sensitivity: Be aware that different cell types exhibit varying sensitivities. For example, some cancer cell lines are more susceptible to this compound-induced apoptosis.[3]
-
Controlled Release Formulation: Develop a formulation that provides a sustained, low-level release of this compound rather than a high initial burst. This can be achieved through encapsulation in biodegradable polymers or incorporation into a dense hydrogel matrix.
-
Purity of Reagents: Ensure all components of your formulation are of high purity and free from contaminants that could contribute to cytotoxicity.
Q4: My this compound-coated implant is showing a significant inflammatory response in vitro. How can I address this?
A4: An inflammatory response can be triggered by the material itself, surface topography, or leachables from the formulation. This compound has been shown to modulate the production of inflammatory cytokines like IL-6 by osteoblast-like cells.[4]
Troubleshooting Steps:
-
Optimize Surface Chemistry: The method of attaching this compound to the implant surface can influence the inflammatory response. Covalent immobilization is generally preferred over simple adsorption to minimize leaching.
-
Modulate Cytokine Production: Investigate the effect of your formulation on the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by immune cells like macrophages.[5][6][7][8] Adjusting the concentration of this compound may help to mitigate an excessive inflammatory response.[4]
-
Incorporate Anti-inflammatory Agents: Consider co-delivering a low dose of an anti-inflammatory agent with your this compound formulation to dampen the initial inflammatory cascade.
-
Thorough Washing: Ensure the final material is thoroughly washed to remove any residual unbound this compound or other potentially inflammatory components from the formulation process.
Data Presentation: Quantitative Analysis of Biocompatibility
The following tables summarize key quantitative data from various studies to aid in experimental design and data interpretation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MCF-7 (Human Breast Cancer) | 10 mM | 24 hours | Cytotoxic, decreased S-phase, increased G2/M phase | [3] |
| Human Primary Osteoblast-like Cells | Not specified | Not specified | Etidronate inhibits apoptosis induced by activated T-cell supernatants | [9] |
| RAW 264.7 (Murine Macrophage) | Not specified | Not specified | No direct cytotoxicity data found, but cytokine production is modulated | [5][6][8] |
Table 2: Effects of this compound on Inflammatory Cytokine Production
| Cell Type | Stimulant | This compound Concentration | Effect on Cytokine | Reference |
| MG63 & SaOs (Osteoblast-like) | LPS | 10⁻⁷ to 10⁻⁴ M | Inhibition of IL-6 production | [4] |
| Peripheral Blood Mononuclear Cells | LPS, PMA | 10⁻⁷ to 10⁻⁴ M | No significant effect on IL-6 secretion | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biocompatibility of this compound-based formulations.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of an this compound-based formulation on the viability of a specific cell line.
Materials:
-
Target cells (e.g., primary human osteoblasts, HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound formulation (sterilized)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 4 mM HCl and 0.1% NP-40)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound formulation in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Inflammatory Cytokine Production
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by macrophages in response to an this compound-based formulation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound formulation (sterilized)
-
Lipopolysaccharide (LPS) (for positive control)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound formulation. Include an untreated control and an LPS-stimulated (e.g., 100 ng/mL) positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of each cytokine in the samples.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing potential of precipitation inhibitors to prevent precipitation during dispersion and digestion of lipid-based formulations using in-line analytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etidronate inhibits the production of IL-6 by osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alterations of IL-1beta and TNF-alpha expression in RAW264.7 cell damage induced by two samples of PM2.5 with different compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etidronate inhibits human osteoblast apoptosis by inhibition of pro-apoptotic factor(s) produced by activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Etidronic Acid and Alendronate in Osteoporosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two first and second-generation bisphosphonates, etidronic acid and alendronate, for the treatment of osteoporosis. The information presented herein is a synthesis of data from multiple clinical studies to aid in research and development efforts in the field of metabolic bone diseases.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Bisphosphonates are a class of drugs that are widely used to inhibit bone resorption. This compound, a non-nitrogen-containing bisphosphonate, and alendronate, a nitrogen-containing bisphosphonate, represent two different generations of this drug class with distinct mechanisms of action and clinical profiles. This guide will objectively compare their performance based on available experimental data.
Efficacy in Increasing Bone Mineral Density (BMD)
A primary endpoint in osteoporosis clinical trials is the change in bone mineral density (BMD). Several studies have directly compared the effects of this compound and alendronate on BMD in postmenopausal women with osteoporosis.
Alendronate has consistently demonstrated greater efficacy in increasing lumbar spine BMD compared to this compound. In a 12-month study, alendronate treatment resulted in a 9.3% increase in lumbar BMD, whereas etidronate treatment showed a non-significant 2.7% increase[1]. Another study reported a significantly greater mean annual increase in lumbar spine BMD with alendronate (+5.3% ± 0.9%/year) compared to this compound (+2.1% ± 0.7%/year)[2]. Notably, femoral neck BMD did not show significant changes in either treatment group in the latter study[2].
| Parameter | This compound | Alendronate | Reference |
| Mean Annual Increase in Lumbar Spine BMD | +2.1% ± 0.7%/year | +5.3% ± 0.9%/year | [2] |
| Increase in Lumbar BMD after 12 months | 2.7% (non-significant) | 9.3% | [1] |
| Change in Femoral Neck BMD | No significant change | No significant change | [2] |
Fracture Risk Reduction
The ultimate goal of osteoporosis treatment is the reduction of fracture incidence. Both this compound and alendronate have been evaluated for their ability to reduce the risk of vertebral and non-vertebral fractures.
Alendronate has shown efficacy in reducing the risk of radiographic vertebral fractures in postmenopausal women with low bone mass[3]. In women with pre-existing fractures, alendronate has been shown to decrease the number of new radiographic vertebral fractures, clinical (symptomatic) vertebral and non-vertebral fractures, and hip fractures[3]. While one study indicated that etidronate decreased the number of new radiographic vertebral fractures over a two-year period, this effect was not sustained after three years of treatment[3]. A significant reduction in the overall number of non-vertebral fractures has not been consistently demonstrated for etidronate in clinical trials[3]. In an intention-to-treat analysis, fractures occurred in 22.6% of patients treated with etidronate and 13.0% of patients treated with alendronate, though this difference was not statistically significant[2].
| Fracture Type | This compound | Alendronate | Reference |
| Radiographic Vertebral Fractures | Reduction over 2 years, not sustained at 3 years | Consistent reduction | [3] |
| Clinical Vertebral Fractures | - | Reduction in patients with pre-existing fractures | [3] |
| Non-Vertebral Fractures | No significant reduction demonstrated | Reduction in patients with pre-existing fractures | [3] |
| Hip Fractures | - | Reduction in patients with pre-existing fractures | [3] |
| Fracture Incidence (Intention-to-treat) | 22.6% | 13.0% (not statistically significant) | [2] |
Mechanism of Action: A Tale of Two Pathways
This compound and alendronate inhibit osteoclast-mediated bone resorption through fundamentally different molecular mechanisms.
This compound: As a non-nitrogen-containing bisphosphonate, this compound is intracellularly metabolized by osteoclasts into non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP)[1][4]. These cytotoxic ATP analogs accumulate within the osteoclast, inducing apoptosis and thereby reducing bone resorption[2][5].
Alendronate: In contrast, alendronate, a nitrogen-containing bisphosphonate, is not metabolized. Instead, it acts as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway[1][6]. Inhibition of FPPS prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[7]. These lipids are essential for the post-translational prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac) that are critical for osteoclast function, survival, and cytoskeletal organization. The disruption of these processes leads to osteoclast inactivation and apoptosis[8].
Safety and Tolerability
The safety profiles of this compound and alendronate differ, particularly concerning gastrointestinal adverse events. In a comparative study, adverse events requiring discontinuation of treatment were significantly more common in the alendronate group (21.7%) compared to the etidronate group (1.9%)[2]. The majority of these adverse events in the alendronate group were upper or lower gastrointestinal tract symptoms[2]. However, another study reported no serious adverse events in either treatment group[1]. It is important to note that therapeutic doses of alendronate are not associated with abnormal bone mineralization, a concern that has been raised with etidronate, with one study reporting a case of frank osteomalacia in a patient receiving etidronate for Paget's disease[9].
| Adverse Event Profile | This compound | Alendronate | Reference |
| Premature Treatment Discontinuation due to Adverse Events | 1.9% | 21.7% | [2] |
| Primary Reason for Discontinuation | Generalized osteomalacia (1 case) | Gastrointestinal symptoms | [2] |
| Serious Adverse Events | None reported in one study | None reported in one study | [1] |
| Effect on Bone Mineralization | Potential for abnormal mineralization (osteomalacia) | No direct negative effects at therapeutic doses | [9] |
Experimental Protocols
The following sections detail the standardized methodologies for the key experiments cited in the comparative analysis of this compound and alendronate.
Bone Mineral Density (BMD) Measurement
Method: Dual-Energy X-ray Absorptiometry (DXA)
Principle: DXA is the gold standard for measuring BMD[10][11]. It utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue. The amount of X-ray that passes through the bone is measured, and this information is used to calculate the bone mineral content (in grams) and the area of the scanned region (in square centimeters). The BMD is then expressed as grams per square centimeter (g/cm²)[11].
Procedure:
-
Patient Positioning: For lumbar spine measurements, the patient lies supine on the scanning table with their legs elevated on a padded block to flatten the lumbar curve. For femoral neck measurements, the patient's leg is positioned with internal rotation to ensure the femoral neck is parallel to the scanning plane[11].
-
Image Acquisition: The DXA scanner arm moves over the region of interest (lumbar spine L1-L4 or proximal femur), emitting low and high-energy X-rays.
-
Data Analysis: Specialized software calculates the BMD for the specified regions of interest. Results are typically reported as absolute BMD (g/cm²), a T-score (comparison to a young, healthy adult reference population), and a Z-score (comparison to an age- and sex-matched reference population)[11].
Bone Turnover Marker Assessment
Method: Urinary Cross-linked N-terminal telopeptides of type I collagen (NTX) by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: NTX is a specific marker of bone resorption that is released into the circulation during the degradation of type I collagen by osteoclasts and subsequently excreted in the urine[12]. An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides. In a competitive ELISA for NTX, a known amount of labeled NTX competes with the NTX in the patient's urine sample for binding to a limited number of antibodies coated on the microplate wells. The amount of labeled NTX bound is inversely proportional to the concentration of NTX in the sample.
Procedure:
-
Sample Collection: A second-morning void urine sample is typically collected.
-
Assay Preparation: Urine samples, standards, and controls are added to the wells of a microplate pre-coated with anti-NTX antibodies.
-
Competitive Binding: An enzyme-conjugated NTX is added to the wells, and the plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm)[13].
-
Quantification: The concentration of NTX in the urine samples is determined by comparing their absorbance values to a standard curve generated from samples with known NTX concentrations. The results are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Conclusion
In a head-to-head comparison, alendronate demonstrates superior efficacy in increasing lumbar spine bone mineral density and has a more robust profile in reducing the risk of various types of fractures compared to this compound. The distinct molecular mechanisms of action, with alendronate's potent inhibition of the mevalonate pathway, likely contribute to its greater anti-resorptive effect. However, this increased efficacy may be associated with a higher incidence of gastrointestinal adverse events leading to treatment discontinuation. This compound may be a therapeutic option for patients who cannot tolerate alendronate, although its long-term efficacy in fracture reduction and potential effects on bone mineralization warrant careful consideration. The choice between these two agents for the treatment of osteoporosis should be based on a comprehensive assessment of the patient's fracture risk, BMD, tolerability, and comorbidities. Further research into the long-term comparative effects and safety of these and newer generation bisphosphonates is essential for optimizing the management of osteoporosis.
References
- 1. Biochemical and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology: Mechanism of Action of Bisphosphonates | Pocket Dentistry [pocketdentistry.com]
- 4. publications.aap.org [publications.aap.org]
- 5. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual-Energy X-Ray Absorptiometry: Beyond Bone Mineral Density Determination [e-enm.org]
- 11. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Human cross linked N-telopeptide of type I collagen (NTX) Elisa Kit – AFG Scientific [afgsci.com]
A Head-to-Head Comparison of Etidronic Acid and Zoledronic Acid on Bone Resorption Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two bisphosphonates, etidronic acid and zoledronic acid, in their effects on bone resorption markers. The information is supported by experimental data from clinical studies to aid in research and drug development.
Executive Summary
This compound, a first-generation, non-nitrogen-containing bisphosphonate, and zoledronic acid, a third-generation, nitrogen-containing bisphosphonate, both effectively reduce bone resorption, albeit through different mechanisms of action. Zoledronic acid is a more potent inhibitor of bone resorption. While direct head-to-head clinical trials comparing the two on specific bone resorption markers are scarce, this guide synthesizes available data to provide a comparative overview.
Data on Bone Resorption Markers
The following table summarizes the effects of this compound and zoledronic acid on key bone resorption and formation markers from separate clinical trials. It is important to note that the patient populations, study designs, and specific assays used may differ, making direct comparisons challenging.
| Bone Turnover Marker | This compound | Zoledronic Acid |
| Serum C-terminal telopeptide of type I collagen (CTX) | Data on specific percentage change is limited. One study reported that the global effects on CTX were not significantly different from alendronate. | Median decrease of 50% in postmenopausal women with osteoporosis (HORIZON Pivotal Fracture Trial).[1] |
| Urinary N-terminal telopeptide of type I collagen (NTX) | One study reported that the global effects on NTX were not significantly different from alendronate. | A study in patients with bone metastases from nasopharyngeal cancer showed a 65.9% decrease within one month. |
| Urinary Deoxypyridinoline (DPD) | 51% decrease in patients with Paget's disease.[2] | Data not available from the reviewed studies. |
| Serum N-terminal propeptide of type I procollagen (B1174764) (P1NP) | Data on specific percentage change is limited in the reviewed studies. | Median decrease of 56% in postmenopausal women with osteoporosis (HORIZON Pivotal Fracture Trial).[1] |
Experimental Protocols
This compound (Intermittent Cyclical Therapy)
A common therapeutic regimen for this compound in the treatment of postmenopausal osteoporosis is intermittent cyclical therapy. A representative protocol is as follows:
-
Patient Population: Postmenopausal women with osteoporosis.
-
Treatment Regimen:
-
Etidronate: 400 mg daily for 14 days.
-
Calcium Supplementation: 500 mg elemental calcium daily for the following 76 days.
-
This 90-day cycle is repeated.
-
-
Bone Turnover Marker Assessment: Urinary and serum samples are collected at baseline and at specified intervals during and after the treatment cycles. Markers such as urinary deoxypyridinoline, NTX, and CTX, as well as serum bone-specific alkaline phosphatase and osteocalcin, are measured using immunoassays or high-performance liquid chromatography (HPLC).[2]
Zoledronic Acid (Annual Intravenous Infusion)
The standard protocol for zoledronic acid in the treatment of postmenopausal osteoporosis involves an annual intravenous infusion. The methodology from the HORIZON Pivotal Fracture Trial is a key example:
-
Patient Population: Postmenopausal women with osteoporosis.
-
Treatment Regimen:
-
A single intravenous infusion of 5 mg of zoledronic acid administered over at least 15 minutes.
-
This infusion is repeated annually.
-
Patients are typically supplemented with daily calcium and vitamin D.
-
-
Bone Turnover Marker Assessment: Serum and urine samples are collected at baseline and at various time points post-infusion (e.g., 9-11 days, and then periodically over the year). Markers including serum β-CTX and P1NP are analyzed to assess the pharmacodynamic effect of the drug.[1]
Mechanism of Action: Signaling Pathways
The fundamental difference in the mechanism of action between this compound and zoledronic acid lies in their chemical structure and their interaction with osteoclasts.
This compound: A Non-Nitrogen-Containing Bisphosphonate
This compound belongs to the class of non-nitrogen-containing bisphosphonates. Its mechanism of action involves the intracellular formation of cytotoxic ATP analogs.
Caption: Mechanism of action of this compound in osteoclasts.
Zoledronic Acid: A Nitrogen-Containing Bisphosphonate
Zoledronic acid is a potent nitrogen-containing bisphosphonate that inhibits a key enzyme in the mevalonate (B85504) pathway, leading to the disruption of essential cellular processes in osteoclasts.
Caption: Mechanism of action of Zoledronic Acid in osteoclasts.
Experimental Workflow for Assessing Bone Resorption
The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of bisphosphonates on bone resorption markers.
Caption: Generalized workflow for a clinical trial on bone resorption.
References
- 1. Effects of yearly zoledronic acid 5 mg on bone turnover markers and relation of PINP with fracture reduction in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of alendronate versus etidronate for the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Etidronic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of etidronic acid. This compound, a non-chromophoric bisphosphonate, presents unique analytical challenges, necessitating specialized detection methods. This document outlines and compares different HPLC-based approaches, offering insights into their principles, performance, and applications in stability testing.
Comparison of Analytical Methods
The analysis of this compound requires techniques that do not rely on UV absorbance for detection. The following table summarizes and compares various HPLC methods and other relevant analytical techniques that have been successfully employed.
| Method | Principle | Detector | Advantages | Limitations | Reference |
| Mixed-Mode HPLC | Combines multiple retention mechanisms (e.g., ion exchange and reversed-phase) on a single column for enhanced separation of polar and non-polar compounds. | Charged Aerosol Detector (CAD) | Direct and rapid analysis, good sensitivity for non-chromophoric compounds, validated for stability-indicating assays. | Requires specialized detector, potential for matrix effects. | [1] |
| Reversed-Phase HPLC with Indirect UV Detection | A UV-absorbing component is added to the mobile phase. The non-absorbing analyte displaces this component, causing a decrease in absorbance that is detected as a negative peak. | UV Detector | Utilizes standard HPLC instrumentation, cost-effective. | Lower sensitivity compared to direct methods, requires careful mobile phase optimization. | [2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent to retain and separate polar compounds. | Evaporative Light Scattering Detector (ELSD), CAD, or Mass Spectrometry (MS) | Effective for very polar compounds like this compound, compatible with MS detection. | Can have issues with peak shape, requires careful control of mobile phase water content. | [3][4] |
| Ion-Pair Reversed-Phase HPLC | An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained and separated by a reversed-phase column. | Fluorescence Detector (with post-column derivatization) | High sensitivity and specificity. | Requires a post-column derivatization step, which can add complexity to the system. | [5] |
| Ion Chromatography (IC) | Separation is based on the interaction of the analyte ions with the ion-exchange stationary phase. | Conductivity Detector or Inverse UV Detection | Direct analysis of ionic species, good for separating related substances. | May require specialized instrumentation, mobile phase limitations. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key HPLC methods discussed.
Mixed-Mode HPLC with Charged Aerosol Detection (CAD)
This method provides a direct and rapid approach for the analysis of this compound and its impurities.
-
Column: Mixed-mode column (specific details on the stationary phase chemistry should be optimized based on the application).
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient starting with a high percentage of acetonitrile (B52724) and decreasing to a lower percentage to elute the polar analytes. The mobile phase would also contain a buffer, such as ammonium (B1175870) formate, to control pH and aid in elution.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
-
Injection Volume: 2-10 µL.
-
Run Time: A rapid gradient method can be developed with a run time of around 8 minutes.[1]
Reversed-Phase HPLC with Indirect UV Detection
This method leverages standard HPLC equipment by incorporating a UV-active probe in the mobile phase.
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase containing a UV-absorbing probe (e.g., sodium salicylate) in a suitable buffer and organic modifier (e.g., methanol (B129727) or acetonitrile).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV Detector set to a wavelength where the probe has high absorbance (e.g., 210 nm).[2]
-
Detection Principle: The analyte is detected as a negative peak as it displaces the UV-absorbing probe during elution.
Forced Degradation Studies Protocol (General)
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[8][9] A general protocol involves exposing the this compound drug substance to various stress conditions.
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60-80°C for a specified period (e.g., 2-8 hours).
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60-80°C for a specified period.
-
Oxidative Degradation: Treat the drug substance with 3-30% H₂O₂ at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples from each stress condition are then analyzed by the developed HPLC method to assess for degradation products and to ensure the peak purity of the main this compound peak.
Method Validation Summary
The validation of a stability-indicating method is performed according to ICH guidelines and typically includes the following parameters.[10] The table below provides a comparative summary of expected performance characteristics for a validated this compound HPLC method.
| Validation Parameter | HPLC with CAD | HPLC with Indirect UV | HILIC with ELSD/CAD | Ion-Pair HPLC with Fluorescence | Ion Chromatography |
| Specificity | Demonstrated through forced degradation studies and peak purity analysis.[1] | Peak purity of the negative peak needs to be assessed. | Good separation from excipients and degradants. | High specificity due to derivatization. | Specific for ionic species. |
| Linearity (r²) | Typically >0.999 | >0.999[2] | >0.99 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 5.0% | < 2.0% | < 3.0% |
| LOD/LOQ | Low ng levels | µg/mL levels | ng to µg/mL levels | pg to ng levels | µg/mL levels |
| Robustness | Method should be robust to small changes in mobile phase composition, pH, and flow rate. | Sensitive to changes in probe concentration. | Sensitive to mobile phase water content. | Robust once derivatization is controlled. | Robust to minor changes in eluent concentration. |
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating a stability-indicating HPLC method and conducting forced degradation studies, the following diagrams are provided.
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Logical relationship of forced degradation studies for this compound.
References
- 1. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. A sensitive post-column photochemical derivatization/fluorimetric detection system for HPLC determination of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. CN102735788A - Method for analyzing and measuring this compound and salts of this compound in sample - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Etidronic Acid and Hormone Replacement Therapy for Bone Mineral Density
For researchers, scientists, and drug development professionals navigating the landscape of osteoporosis treatment, understanding the comparative efficacy of various therapeutic agents is paramount. This guide provides an in-depth comparison of two established treatments for improving bone mineral density (BMD): etidronic acid, a first-generation bisphosphonate, and hormone replacement therapy (HRT). Published data suggests that this compound and HRT exhibit similar efficacy in increasing lumbar spine BMD and reducing the incidence of vertebral fractures.[1] This guide synthesizes experimental data, details treatment protocols, and visualizes the underlying mechanisms of action to offer a comprehensive overview for the scientific community.
Quantitative Efficacy on Bone Mineral Density
The following table summarizes the quantitative data from key clinical studies, offering a direct comparison of the effects of this compound and HRT on BMD at various skeletal sites.
| Treatment Group | Study Duration | Lumbar Spine BMD Change | Femoral Neck/Hip BMD Change | Reference |
| This compound (Cyclical) | 1 Year | +4.5% | No significant change | [2] |
| 2 Years | +6.3% (cumulative) | +5.5% (at hip) | [3] | |
| 3 Years | +4.27% | +2.19% | [4] | |
| 4 Years | +7.3% | +0.9% | [5] | |
| 7 Years | +7.6% - 8.6% (cumulative) | Maintained | [6] | |
| Hormone Replacement Therapy (HRT) | 2 Years | +6.98% | +4.07% | [7] |
| 4 Years | +7.0% | +4.8% | [5] | |
| 5 Years | ~+1% per annum | Statistically significant improvement | [8][9] | |
| 9 Years (Long-term) | +8.0% | +2.4% | [10] | |
| This compound + HRT (Combined) | 4 Years | +10.4% | +7.0% | [5] |
| Control (Calcium/Vitamin D or Placebo) | 4 Years | -2.5% | -4.4% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key comparative studies.
Wimalawansa, 1998: A 4-Year Randomized Controlled Trial[5]
-
Objective: To assess the effectiveness of combined HRT and this compound on BMD in postmenopausal women with established osteoporosis.
-
Study Design: A 4-year prospective, randomized, controlled trial.
-
Participant Population: 72 postmenopausal women (mean age 64.9 years) with established osteoporosis.
-
Treatment Groups:
-
Control: 1.0 g elemental calcium and 400 units vitamin D per day.
-
HRT: Cyclical estrogen and progesterone, plus calcium and vitamin D.
-
This compound: Intermittent cyclical this compound (ICE), plus calcium and vitamin D.
-
Combined Therapy: Both HRT and ICE, plus calcium and vitamin D.
-
-
Outcome Measures: BMD of the lumbar spine and hip measured at baseline, 2 years, and 4 years. Occurrence of new vertebral fractures and changes in height were also documented. Bone histomorphometry was analyzed in a subset of patients after 4 years.
Campbell et al., 2009: A Randomized Factorial Trial[8][9][11]
-
Objective: To establish the effects of HRT and etidronate on osteoporosis and fractures over five years in postmenopausal women with asthma receiving glucocorticoids.
-
Study Design: A multi-center, randomized factorial trial.
-
Participant Population: Postmenopausal women receiving inhaled and/or oral glucocorticoids for asthma.
-
Treatment Groups:
-
Hormone Replacement Therapy (HRT)
-
Cyclical Etidronate
-
HRT plus Cyclical Etidronate
-
No Treatment
-
-
Outcome Measures: Fractures and changes in bone mineral density (BMD).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and HRT on bone are mediated through distinct signaling pathways.
This compound: A Non-Nitrogenous Bisphosphonate
This compound is a non-nitrogenous bisphosphonate that primarily targets osteoclasts, the cells responsible for bone resorption.[11] Its mechanism involves several actions:
-
Binding to Hydroxyapatite (B223615): this compound binds to hydroxyapatite crystals in the bone matrix, particularly at sites of high bone turnover.[11]
-
Induction of Osteoclast Apoptosis: Once absorbed by osteoclasts, etidronate is metabolized into a non-hydrolyzable ATP analog. This toxic analog interferes with intracellular enzymatic processes, leading to the programmed cell death (apoptosis) of osteoclasts.[12][13]
-
Disruption of Osteoclast Function: this compound can also directly inhibit the function of mature osteoclasts and interfere with their activation, further reducing bone resorption.[11][14]
Hormone Replacement Therapy (HRT): The Role of Estrogen
HRT, primarily through the action of estrogen, plays a crucial role in maintaining bone homeostasis.[15] The decline in estrogen during menopause accelerates bone loss.[16] HRT counteracts this by:
-
Inhibiting Osteoclast Activity: Estrogen reduces the resorptive activity of osteoclasts, thereby slowing down the rate of bone breakdown.[15][17]
-
Promoting Osteoblast Activity: Estrogen can stimulate osteoblasts, the cells responsible for bone formation, leading to the synthesis of new bone matrix.[17]
-
Enhancing Calcium Absorption: Estrogen improves the efficiency of calcium absorption in the intestines, ensuring an adequate supply of this essential mineral for bone health.[17]
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and HRT on bone mineral density.
Conclusion
Both this compound and hormone replacement therapy have demonstrated efficacy in increasing bone mineral density in postmenopausal women. While their mechanisms of action differ, clinical data suggest comparable outcomes in terms of lumbar spine BMD improvement. Notably, combination therapy of this compound and HRT has shown an additive effect, resulting in greater increases in both spine and hip BMD than either treatment alone.[5] The choice of therapy will depend on a comprehensive evaluation of the patient's clinical profile, including cardiovascular risk factors, menopausal symptoms, and contraindications to either treatment. This guide provides a foundational comparison to aid researchers and clinicians in their understanding and development of treatments for osteoporosis.
References
- 1. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical experience with etidronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy of cyclical etidronate therapy in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etidronate for treating and preventing postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A four-year randomized controlled trial of hormone replacement and bisphosphonate, alone or in combination, in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclical etidronate in the treatment of postmenopausal osteoporosis: efficacy and safety after seven years of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahrq.gov [ahrq.gov]
- 8. Hormone replacement therapy (HRT) or etidronate for osteoporosis in postmenopausal asthmatics on glucocorticoids: a randomised factorial trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Etidronate Disodium | C2H6Na2O7P2 | CID 23894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
- 14. Etidronate (EHDP) inhibits osteoclastic-bone resorption, promotes apoptosis and disrupts actin rings in isolate-mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ways2well.com [ways2well.com]
- 16. Hormone replacement therapy (HRT): osteoporosis [theros.org.uk]
- 17. genesislifestylemedicine.com [genesislifestylemedicine.com]
Etidronic Acid and EDTA: A Comparative Analysis of Root Canal Smear Layer Removal
The effective removal of the smear layer, an amorphous layer of organic and inorganic debris formed on root canal walls during instrumentation, is a critical step in endodontic treatment. This layer can harbor bacteria and prevent the penetration of disinfecting agents and the proper adaptation of sealing materials. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard for smear layer removal due to its potent chelating properties. However, etidronic acid, also known as 1-hydroxyethylidene-1,1-bisphosphonate (HEDP), has emerged as a viable alternative with distinct advantages. This guide provides a comparative analysis of this compound and EDTA, focusing on their efficacy in smear layer removal, supported by experimental data.
Mechanism of Action
Both EDTA and this compound are chelating agents that remove the inorganic components of the smear layer by binding to calcium ions in dentin.
-
EDTA: A strong chelating agent that effectively demineralizes dentin, removing the smear layer and exposing the dentinal tubules.[1][2] It is typically used in a 17% concentration as a final rinse after irrigation with sodium hypochlorite (B82951) (NaOCl).[3][4] However, EDTA cannot be mixed with NaOCl as it reduces the available chlorine, inactivating the disinfectant properties of NaOCl.[5][6]
-
This compound (HEDP): A weaker chelating agent compared to EDTA.[7] This property may result in less aggressive demineralization of the root canal wall.[5][7] A significant advantage of this compound is its compatibility with NaOCl, allowing for a continuous chelation and disinfection process throughout the instrumentation phase.[6][8][9] This can streamline the irrigation protocol.[10]
Comparative Efficacy in Smear Layer Removal
Numerous in vitro studies have compared the efficacy of this compound and EDTA in smear layer removal, often with varying results, particularly in the apical third of the root canal.
Recent research indicates that protocols utilizing etidronate are significantly more effective at removing the smear layer in the apical region of the root canal compared to those using EDTA.[11] One study found that etidronate-based protocols were four times more effective than EDTA in this regard.[11] When used in combination with NaOCl, this compound has been shown to have a potent antimicrobial effect that is not diminished by the presence of the smear layer.[9]
However, other studies have reported no significant difference between the two agents, especially in the coronal and middle thirds of the root canal.[5][12] Some research has even suggested that other agents, like maleic acid, may be more efficient than both EDTA and this compound in the apical third.[12][13]
The following table summarizes the quantitative data from a representative in vitro study comparing 17% EDTA and 18% this compound on smear layer removal at different levels of the root canal. The smear layer was scored on a scale of 1 to 3 (1: no smear layer, 2: moderate smear layer, 3: heavy smear layer).[12]
| Irrigant | Root Canal Level | Mean Smear Layer Score | Standard Deviation |
| 17% EDTA | Coronal | 1.20 | 0.42 |
| Middle | 1.50 | 0.53 | |
| Apical | 2.40 | 0.52 | |
| 18% this compound | Coronal | 1.30 | 0.48 |
| Middle | 1.80 | 0.63 | |
| Apical | 2.60 | 0.52 |
Data adapted from an in vitro scanning electron microscopic study.[12]
This data suggests that while both irrigants are effective in the coronal and middle thirds, their efficacy decreases in the apical third, with no statistically significant difference observed between EDTA and this compound in this particular study.[12]
Experimental Protocols
The following is a generalized experimental protocol for the in vitro comparison of this compound and EDTA for smear layer removal, based on common methodologies found in the literature.[12][13][14]
1. Sample Preparation:
-
Freshly extracted, single-rooted human teeth (e.g., mandibular premolars) are selected.
-
Soft tissue and calculus are removed from the external root surface.[3]
-
The crowns are decoronated to a standardized working length.[12][13]
2. Root Canal Instrumentation:
-
The root canals are instrumented to a specific apical size (e.g., K-file size 40) using a standardized technique.[12][13]
-
During instrumentation, the canals are irrigated with a disinfectant such as 2.5% NaOCl between each file size.[12][13]
3. Final Irrigation Protocols:
-
The prepared teeth are randomly divided into experimental groups.
-
Group 1 (EDTA): Canals are irrigated with a final rinse of 17% EDTA.
-
Group 2 (this compound): Canals are irrigated with a final rinse of 18% this compound.
-
A control group using saline or only NaOCl may also be included.[14]
4. Sample Processing and Evaluation:
-
The sectioned halves are prepared for Scanning Electron Microscopy (SEM) analysis.
-
Photomicrographs of the coronal, middle, and apical thirds of each canal are taken at a standardized magnification (e.g., x2000).[14]
5. Data Analysis:
-
The presence or absence of the smear layer is evaluated using a scoring system (e.g., a 3-point or 5-point scale).[12][15]
-
Statistical analysis (e.g., Kruskal-Wallis and Mann-Whitney U tests) is performed to compare the efficacy of the different irrigants.[12][13]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study on root canal smear layer removal.
Caption: Experimental workflow for comparing this compound and EDTA.
Conclusion
Both this compound and EDTA are effective chelating agents for removing the root canal smear layer. While EDTA remains a potent and widely used irrigant, this compound offers the significant clinical advantage of being compatible with NaOCl, allowing for a simplified, continuous chelation and disinfection protocol. The choice between these two agents may depend on the specific clinical situation, the clinician's preference, and the desired irrigation protocol. Further research, particularly well-designed clinical trials, is warranted to definitively establish the superiority of one agent over the other in various clinical scenarios.
References
- 1. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparative Evaluation of the Effect of EDTA, Chitosan, this compound, and Silver Citrate on the Mineral Content of Root Canal Dentine Using Energy Dispersive X-ray Spectroscopy: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guident.net [guident.net]
- 6. psychosocial.com [psychosocial.com]
- 7. Effects of phytic acid and this compound using continuous and sequential chelation on the removal of smear layer, dentin microhardness, and push-out bond strength of calcium silicate-based cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oraljournal.com [oraljournal.com]
- 10. seejph.com [seejph.com]
- 11. Evaluation of the efficiency of smear layer removal during endodontic treatment using scanning electron microscopy: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative evaluation of smear layer removal by using edta, this compound, and maleic acid as root canal irrigants: An in vitro scanning electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative evaluation of smear layer removal by using edta, this compound, and maleic acid as root canal irrigants: An in vitro scanning electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcmad.com [jcmad.com]
- 15. Smear layer removal evaluation of different protocol of Bio Race file and XP- endo Finisher file in corporation with EDTA 17% and NaOCl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etidronic Acid and Newer Bisphosphonates in Anti-Resorptive Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-resorptive potency of etidronic acid, a first-generation non-nitrogen-containing bisphosphonate, against newer, nitrogen-containing bisphosphonates (N-BPs) such as alendronate, risedronate, ibandronate, and zoledronic acid. This document synthesizes experimental data to highlight key differences in their mechanisms of action, in vitro potency, in vivo efficacy, and bone mineral binding affinity, offering valuable insights for research and drug development in the field of bone biology.
Executive Summary
This compound, the first bisphosphonate to be used clinically, exhibits significantly lower anti-resorptive potency compared to the newer nitrogen-containing bisphosphonates. While this compound functions by being metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis, N-BPs act through a more specific and potent mechanism: the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins that are vital for osteoclast function and survival. The disruption of this pathway by N-BPs leads to osteoclast inactivation and apoptosis. This fundamental difference in the mechanism of action is reflected in the vastly superior in vitro and in vivo potency of N-BPs, which can be up to 10,000 times more potent than this compound. Furthermore, at therapeutic doses, this compound can impair bone mineralization, a side effect not typically observed with newer bisphosphonates.
Data Presentation: Quantitative Comparison of Bisphosphonate Potency
The following tables summarize the quantitative data comparing this compound with newer nitrogen-containing bisphosphonates.
Table 1: In Vitro Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
| Bisphosphonate | Type | FPPS IC50 (nM) |
| This compound | Non-Nitrogen-containing | >100,000 (No significant inhibition) |
| Alendronate | Nitrogen-containing | 260 |
| Risedronate | Nitrogen-containing | 5.7 |
| Ibandronate | Nitrogen-containing | 25 |
| Zoledronic Acid | Nitrogen-containing | 4.1 |
IC50 values represent the concentration of the drug required to inhibit 50% of the FPPS enzyme activity. Data is compiled from multiple sources and slight variations may exist between different experimental setups.
Table 2: In Vivo Anti-Resorptive Potency in Animal Models (Rat)
| Bisphosphonate | Relative Potency (vs. Etidronate = 1) |
| This compound | 1 |
| Alendronate | ~100 - 1,000 |
| Risedronate | ~1,000 - 10,000 |
| Ibandronate | ~1,000 - 5,000 |
| Zoledronic Acid | >10,000 |
Relative potency is based on the dose required to achieve a similar level of inhibition of bone resorption in various preclinical rat models of osteoporosis and hypercalcemia.
Table 3: Bone Mineral Binding Affinity
| Bisphosphonate | Binding Affinity to Hydroxyapatite (B223615) |
| This compound | Moderate |
| Alendronate | High |
| Risedronate | Moderate |
| Ibandronate | High |
| Zoledronic Acid | Very High |
Binding affinity influences the drug's localization to bone and its residence time in the skeleton.
Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of bisphosphonates on FPPS activity.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)
-
Geranyl pyrophosphate (GPP)
-
[1-14C]-IPP (radiolabeled substrate)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT
-
Bisphosphonate solutions of varying concentrations
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test bisphosphonates in the assay buffer.
-
In a 96-well plate, add a pre-determined amount of recombinant human FPPS enzyme to each well.
-
Add the bisphosphonate solutions to the wells and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates: GPP and [1-14C]-IPP.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., 1M HCl).
-
Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., hexane).
-
Transfer the organic phase containing the product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each bisphosphonate concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Bone Mineral Binding Assay (Hydroxyapatite Adsorption)
Objective: To assess the relative binding affinity of bisphosphonates to bone mineral.
Materials:
-
Synthetic hydroxyapatite (HA) powder
-
Bisphosphonate solutions of known concentrations
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for bisphosphonate quantification
Procedure:
-
Prepare a stock solution of each bisphosphonate in PBS.
-
Weigh a fixed amount of HA powder into several centrifuge tubes.
-
Add a known volume and concentration of the bisphosphonate solution to each tube.
-
Incubate the tubes on a rotator at 37°C for a specified time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the tubes to pellet the HA.
-
Carefully collect the supernatant.
-
Measure the concentration of the unbound bisphosphonate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry after a colorimetric reaction or HPLC).
-
Calculate the amount of bisphosphonate bound to the HA by subtracting the amount in the supernatant from the initial amount added.
-
The binding affinity can be compared by calculating the percentage of the drug bound to HA under standardized conditions or by performing more complex Scatchard analysis to determine the binding constant (Kd).
Mandatory Visualizations
A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of Etidronic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of etidronic acid, a bisphosphonate used in the treatment of bone disorders, is critical in pharmaceutical development and clinical research. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.
Methodology Comparison
The fundamental difference between HPLC and LC-MS/MS lies in their detection principles. HPLC methods for this compound often require derivatization or the use of ion-pairing reagents to achieve sufficient retention and sensitivity with conventional detectors like UV or fluorescence.[1][2] In contrast, LC-MS/MS offers superior selectivity and sensitivity by identifying and quantifying the analyte based on its mass-to-charge ratio, often without the need for derivatization.[3][4]
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for the quantification of this compound by both HPLC and LC-MS/MS. The data presented is a synthesis of expected performance characteristics based on available literature for bisphosphonate analysis.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | 100 - 500 ng/mL | Within linear range |
| Accuracy (% Bias) | ± 15% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible | Consistent and reproducible | To be evaluated for consistency |
| Matrix Effect | Not directly assessed | To be evaluated | CV of matrix factor < 15% |
Experimental Protocols
HPLC Method with Post-Column Derivatization and Fluorescence Detection
This method is based on the principle of separating this compound using ion-pair reversed-phase chromatography, followed by a post-column reaction to create a fluorescent derivative that can be detected.[1]
1. Sample Preparation:
-
For urine samples, a precipitation step is used to isolate the analytes along with endogenous phosphates.[1]
-
To 1 mL of urine, add 100 µL of 1 M calcium chloride solution and adjust the pH to > 9 with ammonium (B1175870) hydroxide (B78521) to precipitate calcium phosphate (B84403) and etidronate.
-
Centrifuge the sample, discard the supernatant, and dissolve the precipitate in 0.5 mL of 0.05 M EDTA.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 50 mM borate (B1201080) buffer (pH 9.0) containing 0.25 mM tetrabutylammonium (B224687) chloride as an ion-pairing reagent and 3% acetonitrile (B52724).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
3. Post-Column Derivatization:
-
The column effluent is mixed with a solution of peroxydisulfate (B1198043) for online oxidation of this compound to orthophosphate.[1]
-
This is followed by a reaction with molybdate (B1676688) to form phosphomolybdate, which then reacts with thiamine (B1217682) to generate the fluorescent thiochrome.[1]
4. Detection:
-
Fluorescence detector set to an excitation wavelength of 375 nm and an emission wavelength of 440 nm.[1]
LC-MS/MS Method
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar this compound, followed by sensitive and selective detection using a tandem mass spectrometer.[3]
1. Sample Preparation:
-
Protein precipitation is a common technique for plasma or serum samples.[3]
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[3]
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of A) 10 mM ammonium formate (B1220265) in water and B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M-H]⁻ for this compound.
-
Product Ions (m/z): Specific fragment ions of this compound.
Visualizing the Workflows
Caption: Comparative experimental workflows for HPLC and LC-MS/MS analysis of this compound.
Decision-Making Framework
The choice between HPLC and LC-MS/MS depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.
Caption: A decision tree to guide the selection between HPLC and LC-MS/MS.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are capable of quantifying this compound. HPLC offers a cost-effective solution for routine analysis where high sensitivity is not a prerequisite. However, for bioanalytical studies in complex matrices or when low levels of detection are necessary, LC-MS/MS is the superior method due to its enhanced sensitivity and selectivity. The cross-validation of these methods is essential if data from both techniques are to be used interchangeably, ensuring the reliability and integrity of the results.
References
- 1. A sensitive post-column photochemical derivatization/fluorimetric detection system for HPLC determination of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102735788A - Method for analyzing and measuring this compound and salts of this compound in sample - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
meta-analysis of clinical trials on fracture reduction with etidronic acid versus placebo
A comprehensive meta-analysis of randomized controlled trials reveals that cyclical etidronic acid therapy is effective in reducing the incidence of vertebral fractures in postmenopausal women with established osteoporosis. However, the evidence does not support a significant reduction in non-vertebral fractures. This guide provides a detailed comparison of this compound versus placebo, summarizing quantitative data from key meta-analyses and outlining the experimental protocols of the included clinical trials.
Quantitative Data Summary
The following tables summarize the key findings from a major Cochrane systematic review and other meta-analyses comparing the efficacy of cyclical this compound with placebo in reducing fracture rates in postmenopausal women.
Table 1: Effect of this compound on Vertebral Fracture Incidence
| Outcome | This compound Group | Placebo Group | Relative Risk (95% CI) |
| Vertebral Fractures | 5.9% | 10% | 0.60 (0.41 to 0.88)[1][2] |
Table 2: Effect of this compound on Non-Vertebral Fracture Incidence
| Outcome | This compound Group | Placebo Group | Relative Risk (95% CI) |
| Non-Vertebral Fractures | 11.1% | 11.3% | 1.00 (0.68 to 1.42)[1] |
| Hip Fractures | 1.7% | 1.4% | Not Significant[2] |
Experimental Protocols
The clinical trials included in these meta-analyses largely followed a standardized protocol for the administration of this compound and the assessment of outcomes.
Patient Population
The studies primarily enrolled postmenopausal women. The meta-analyses often stratified the results based on the participants' baseline risk of fracture, distinguishing between primary prevention (women with low bone density but no prior fractures) and secondary prevention (women with a history of vertebral fractures).[3][4][5]
Treatment Regimen
This compound was administered in a cyclical regimen to minimize the risk of impaired bone mineralization.[3] The most common protocol was:
-
This compound: 400 mg daily for 14 days.
-
Followed by: A 76-day period of no etidronate treatment, during which patients typically received calcium supplements (e.g., 500 mg daily).
-
This 90-day cycle was repeated for the duration of the trial, which was typically two to three years.[3]
The placebo group received a placebo tablet instead of this compound but followed the same cyclical schedule and also received calcium supplementation.
Fracture Assessment
The primary outcome in these trials was the incidence of new fractures. Vertebral fractures were typically identified and confirmed through radiographic imaging of the spine performed at baseline and at regular intervals throughout the study. Non-vertebral fractures were usually self-reported by the patients and subsequently confirmed by radiographic evidence.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the typical workflow of the clinical trials and the meta-analysis process.
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Caption: Typical workflow of a randomized controlled trial on this compound.
Caption: Logical workflow of a meta-analysis of clinical trials.
References
- 1. Etidronate for treating and preventing postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does etidronate prevent fractures caused by osteoporosis in postmenopausal women? | Cochrane [cochrane.org]
- 5. cochranelibrary.com [cochranelibrary.com]
Evaluating the Synergistic Potential of Etidronic Acid in Combination Therapies for Osteoporosis
A Comparative Guide for Researchers and Drug Development Professionals
Etidronic acid, a first-generation non-nitrogen-containing bisphosphonate, has long been a component of the therapeutic landscape for osteoporosis. Administered cyclically, it has been shown to increase bone mineral density (BMD) and reduce the incidence of vertebral fractures in postmenopausal women.[1][2] Its primary mechanism involves the inhibition of bone resorption by interfering with osteoclast function.[2] As the field of osteoporosis treatment evolves, the focus has shifted towards combination therapies to achieve greater efficacy. This guide evaluates the synergistic effects of this compound with other anti-osteoporotic agents, presenting available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
I. This compound in Combination with Vitamin D Analogs
Active vitamin D compounds, such as calcitriol (B1668218), play a crucial role in calcium homeostasis and bone metabolism. While this compound primarily inhibits bone resorption, calcitriol can enhance calcium absorption and potentially stimulate bone formation. A study investigating the combination of cyclical this compound and calcitriol has demonstrated additive therapeutic effects.
Quantitative Data Summary
| Treatment Group | N | Mean % Increase in Lumbar Spine BMD (1 year) | 95% Confidence Interval (Lumbar Spine) | Mean % Change in Femoral Neck BMD (1 year) | 95% Confidence Interval (Femoral Neck) |
| Etidronate + Calcitriol (E+C) | 24 | 5.2% | 3.4% to 7.0% | +2.0% | 0.8% to 3.2% |
| Etidronate alone (E) | 23 | 2.7% | 1.3% to 4.1% | -0.4% | -2.4% to 1.6% |
Data sourced from a randomized controlled trial in postmenopausal osteoporotic women.[3]
Experimental Protocol: Etidronate and Calcitriol Combination Study[3]
-
Study Design: A one-year, randomized, comparative clinical trial.
-
Participants: Postmenopausal women diagnosed with osteoporosis, characterized by at least one non-traumatic vertebral fracture or a Z-score below -1.5.
-
Treatment Arms:
-
E Group (Etidronate alone): Received cyclical oral etidronate (400 mg daily for 14 days) followed by a 76-day period of calcium supplementation (500 mg daily).
-
E+C Group (Etidronate + Calcitriol): Followed the same cyclical etidronate and calcium regimen as the E group, with the addition of daily oral calcitriol (0.5 µg).
-
-
Primary Outcome Measures: The percentage change in Bone Mineral Density (BMD) at the lumbar spine and femoral neck, assessed at baseline and after one year using dual-energy X-ray absorptiometry (DXA).
-
Statistical Analysis: The significance of the differences in BMD changes between the two groups was evaluated, with a p-value < 0.05 considered statistically significant.
II. Potential Synergies with Other Anti-Osteoporotic Agents
While clinical data on the combination of this compound with other classes of anti-osteoporotic drugs is limited, understanding their distinct mechanisms of action allows for the exploration of potential synergistic interactions.
This compound and Selective Estrogen Receptor Modulators (SERMs)
SERMs, such as raloxifene (B1678788), exhibit tissue-selective estrogen agonist/antagonist activity. In bone, raloxifene acts as an estrogen agonist, reducing bone resorption.[4] A combination with this compound could theoretically offer a dual approach to inhibiting osteoclast activity. Studies combining another bisphosphonate, alendronate, with raloxifene have shown additive effects on increasing BMD compared to either agent alone.[5][6] This suggests a similar potential for an etidronate-raloxifene combination.
This compound and Anabolic Agents
Anabolic agents, like teriparatide (a recombinant form of parathyroid hormone), stimulate new bone formation by directly targeting osteoblasts.[7] This presents a complementary mechanism to the anti-resorptive action of this compound. Sequential or combination therapy involving a potent bisphosphonate and an anabolic agent is an area of active research.[8] For instance, combining teriparatide with zoledronic acid has been shown to produce greater BMD gains than monotherapy.[8] A similar synergistic or additive effect could be hypothesized for a combination involving this compound.
III. Visualizing Mechanisms and Workflows
Signaling Pathways in Combination Therapy
The potential synergy between this compound and other agents lies in their targeting of different aspects of bone remodeling. This compound, as a non-nitrogen-containing bisphosphonate, is metabolized by osteoclasts into cytotoxic ATP analogs, leading to their apoptosis. In contrast, anabolic agents and SERMs have distinct signaling pathways.
Caption: Mechanisms of action for different anti-osteoporotic drug classes.
Experimental Workflow for a Combination Therapy Trial
The design of a clinical trial to evaluate the synergistic effects of two anti-osteoporotic agents typically follows a structured workflow, from patient recruitment to data analysis.
References
- 1. This compound. A review of its pharmacological properties and therapeutic efficacy in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etidronate for the primary and secondary prevention of osteoporotic fractures in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cyclical etidronate combined with calcitriol versus cyclical etidronate alone on spine and femoral neck bone mineral density in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of established postmenopausal osteoporosis with raloxifene: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapy of Raloxifene and Alendronate for Treatment of Osteoporosis in Elderly Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive effects of raloxifene and alendronate on bone density and biochemical markers of bone remodeling in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Etidronic acid proper disposal procedures
Proper disposal of etidronic acid is crucial for laboratory safety, environmental protection, and regulatory compliance. As a substance that is corrosive to metals and can cause serious eye damage, it requires careful handling from use through final disposal.[1] Adherence to federal, state, and local regulations is mandatory for all waste generators.[2][3]
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-impermeable gloves.[4]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to avoid skin contact.[4]
-
Ventilation: Handle this compound and its waste in a well-ventilated area.[4]
Step-by-Step Disposal Procedure
This procedure outlines the essential steps for safely collecting, storing, and disposing of this compound waste in a laboratory setting.
Step 1: Waste Characterization and Segregation Chemical waste generators must determine if the this compound waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete classification.[2] Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[5][6]
Step 2: Waste Collection and Containerization
-
Collect all this compound waste, whether in solid or liquid form, in a designated and appropriate waste container.[4]
-
Use containers that are compatible with the chemical; corrosive-resistant containers are required.[1][4] Whenever possible, use the original container.[4][7]
-
Keep containers tightly closed when not in use.[4]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and its concentration.[7]
-
Record the date when waste is first added to the container.[7]
Step 4: Temporary Storage
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.
-
The storage location must be a dry, cool, and well-ventilated place.[4][6]
-
Ensure the container is stored away from incompatible materials.[4] For added safety, store containers in a locked cabinet or location to prevent unauthorized access.[4][5]
Step 5: Final Disposal
-
Prohibition of Drain Disposal: Do not dispose of this compound down the drain or in the regular trash.[2][4][7] Discharge into the environment must be avoided.[4]
-
Professional Disposal: Arrange for the collection of the waste by a licensed chemical or hazardous waste disposal service.[4]
-
Approved disposal methods include processing at a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Step 6: Spill Cleanup
-
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
For liquid spills, absorb the material with an inert substance like vermiculite, dry sand, or earth.[3][5]
-
For solid spills, avoid creating dust.[6] Carefully sweep or vacuum the material.[2]
-
Collect the absorbed or swept material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
Step 7: Empty Container Disposal
-
Containers that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., water).[4] Collect the rinsate as hazardous waste.
-
After rinsing, the container may be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, where regulations permit.[4]
Safety and Toxicity Data
Understanding the toxicological profile of this compound underscores the importance of proper handling and disposal to prevent environmental contamination.
| Metric | Species | Value | Exposure |
| Aquatic Toxicity (Fish) | Oncorhynchus mykiss (Rainbow Trout) | LC50: 195 mg/L | 96 hours |
| Aquatic Toxicity (Crustacean) | Daphnia magna (Water Flea) | EC50: 527 mg/L | 48 hours |
| Aquatic Toxicity (Algae) | Pseudokirchneriella subcapitata | EC50: 7.23 mg/L | 96 hours |
| Mammalian Toxicity (Oral) | Rat | LD50: 3130 mg/kg | N/A |
| Mammalian Toxicity (Dermal) | Rabbit | LD50: >10,000 mg/kg | N/A |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. scribd.com [scribd.com]
- 2. aksci.com [aksci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Etidronic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Etidronic acid, a compound widely used as a chelating agent and in various industrial applications. Adherence to these procedural steps will help mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE and safety measures.
| Exposure Route | Recommended PPE & Safety Measures | Rationale |
| Eye/Face Contact | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield (minimum 8 inches) is also recommended.[1] | This compound can cause serious eye damage.[1][2][3][4] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use. Wear suitable protective clothing, such as a lab coat, apron, and long sleeves, to prevent skin contact.[2][5][6] | Causes severe skin burns and irritation.[2] |
| Inhalation | Use in a well-ventilated area.[2][3] If ventilation is inadequate or exposure limits are exceeded, use an approved respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[1] | Inhalation of dust, vapors, or mists can cause respiratory tract irritation.[3][4] |
| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][6][7] | Harmful if swallowed.[1][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and procedural consistency.
1. Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5][7]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., inert absorbent material like sand or diatomaceous earth) readily available.[1][5]
2. Handling and Use:
-
Use non-sparking tools to prevent ignition sources.[2]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Major Spill:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops and persists.[1][2][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][4]
-
4. Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][4]
-
Waste from residues or unused products should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not reuse empty containers. Dispose of them as unused product.[3][4]
Workflow and Emergency Logic
The following diagram illustrates the logical workflow for handling this compound and the appropriate emergency response procedures.
Caption: Workflow for handling this compound and responding to emergencies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
